molecular formula C9H16O3 B083138 Ethyl 2-oxoheptanoate CAS No. 13088-50-1

Ethyl 2-oxoheptanoate

Cat. No.: B083138
CAS No.: 13088-50-1
M. Wt: 172.22 g/mol
InChI Key: FQBGVMOKNNQVLU-UHFFFAOYSA-N
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Description

Ethyl 2-oxoheptanoate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBGVMOKNNQVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471630
Record name Ethyl 2-oxoheptanoate
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URL https://comptox.epa.gov/dashboard/DTXSID00471630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13088-50-1
Record name Ethyl 2-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-Oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 2-oxoheptanoate, a member of the α-keto ester class of compounds. These molecules are distinguished by the presence of two adjacent carbonyl groups—a ketone and an ester—a feature that imparts unique reactivity and makes them valuable intermediates in synthetic chemistry. For researchers and professionals in drug development, understanding the nuanced behavior of this functional group is critical for its effective application as a building block in the synthesis of complex molecular architectures, including α-hydroxy esters, α-amino acids, and various heterocyclic systems.[1] This document delves into the core chemical properties, spectroscopic signatures, synthesis protocols, and characteristic reactivity of this compound, offering field-proven insights into its manipulation and application.

Section 1: Molecular Structure and Physicochemical Properties

This compound (C₉H₁₆O₃) is a bifunctional molecule whose reactivity is governed by the interplay between its ketone and ester carbonyl groups. The linear five-carbon chain (pentyl group) attached to the keto-carbonyl influences its physical properties, such as solubility and boiling point.

Chemical Identifiers and Properties

Precise identification and understanding of physical properties are foundational for experimental design, safety, and purification. While specific experimental data for this compound is not broadly published, the properties can be reliably estimated based on its structure and comparison with analogous α-keto esters.

PropertyValue / DescriptionSource
IUPAC Name This compound-
Molecular Formula C₉H₁₆O₃[2]
Molecular Weight 172.22 g/mol [2]
CAS Number 13088-50-1[3]
Appearance Colorless to pale yellow liquid (Expected)-
Boiling Point Estimated ~210-220 °C at 760 mmHg-
Density Estimated ~0.97-0.99 g/cm³-
Solubility Soluble in common organic solvents (e.g., Ether, THF, CH₂Cl₂).-
Keto-Enol Tautomerism

A key characteristic of carbonyl compounds with α-hydrogens is their existence in equilibrium between keto and enol tautomeric forms. For this compound, the α-hydrogens on the C3 carbon are significantly less acidic (pKa ≈ 25) than those in a comparable β-keto ester due to being adjacent to only one carbonyl group.[4] Consequently, the equilibrium heavily favors the keto form. However, the formation of the enol or its conjugate base, the enolate, is the cornerstone of its reactivity at the α-carbon, a process that is readily catalyzed by acid or base.

Caption: Acid or base-catalyzed keto-enol tautomerism of this compound.

Section 2: Spectroscopic Signature for Structural Elucidation

Unambiguous structural confirmation is paramount in synthesis. The combination of NMR, IR, and Mass Spectrometry provides a detailed portrait of the molecular architecture of this compound. The following data are predicted based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, CDCl₃, 400 MHz) ¹³C NMR (Predicted, CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
~4.25 (q, 2H)-OCH₂ CH₃~195.0
~2.85 (t, 2H)-CH₂ -C=O~161.0
~1.65 (m, 2H)-CH₂ CH₂-C=O~62.0
~1.35 (m, 4H)-(CH₂ )₂CH₃~38.0
~1.30 (t, 3H)-OCH₂CH₃ ~31.0
~0.90 (t, 3H)-CH₂CH₃ ~25.0
~22.5
~14.0
~13.9

Causality Note: In the ¹³C NMR spectrum, the ketone carbonyl is significantly deshielded (~195 ppm) compared to the ester carbonyl (~161 ppm) due to the differing electronic environments.[5] The α-methylene protons (~2.85 ppm) are deshielded by the adjacent ketone.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Technique Expected Values / Fragments Interpretation
IR Spectroscopy ~1745 cm⁻¹ (strong, sharp)~1725 cm⁻¹ (strong, sharp)C=O stretch of the ester.C=O stretch of the ketone. The two distinct peaks are characteristic of an α-keto ester.
Mass Spectrometry (EI) m/z = 172 (M⁺)m/z = 143m/z = 101m/z = 73Molecular ion peak.[M - C₂H₅]⁺, loss of ethyl group.[M - C₅H₁₁]⁺, McLafferty rearrangement or α-cleavage of pentyl group.[COOC₂H₅]⁺, cleavage between the carbonyls.

Section 3: Synthesis of this compound

The most direct and reliable method for preparing α-keto esters like this compound is the nucleophilic acyl substitution on diethyl oxalate using a Grignard reagent.[6] This approach builds the carbon skeleton in a single, efficient step.

Synthetic Workflow: Grignard Reaction

The core of this synthesis is the controlled addition of one equivalent of pentylmagnesium halide to diethyl oxalate.

GrignardWorkflow cluster_reagents Starting Materials cluster_process Reaction Sequence R1 1-Bromopentane P1 Step 1: Grignard Formation (Pentylmagnesium Bromide) R1->P1 R2 Magnesium Turnings R2->P1 R3 Diethyl Oxalate P2 Step 2: Acylation (Slow addition to Diethyl Oxalate at -78 °C) R3->P2 R4 Anhydrous THF R4->P1 P1->P2 P3 Step 3: Aqueous Quench (Sat. NH₄Cl) P2->P3 P4 Step 4: Workup & Purification (Extraction, Vacuum Distillation) P3->P4 Product Product: this compound P4->Product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Detailed Experimental Protocol

Trustworthiness through Self-Validation: This protocol incorporates critical control points to ensure success. The reaction's primary failure mode is a second Grignard addition, forming a tertiary alcohol. This is prevented by maintaining a very low temperature and using an excess of diethyl oxalate, ensuring the Grignard reagent is consumed before it can react with the product.[7]

  • Apparatus Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon. This ensures strictly anhydrous conditions, as Grignard reagents are potent bases and are quenched by water.

  • Grignard Reagent Synthesis:

    • Place magnesium turnings (1.1 eq.) in a three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a small volume of anhydrous tetrahydrofuran (THF). Add a few drops of 1-bromopentane (1.0 eq.) to initiate the reaction (indicated by cloudiness and gentle bubbling).

    • Once initiated, add the remaining 1-bromopentane, diluted in anhydrous THF, dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for 1 hour at room temperature to ensure full conversion.

  • Acylation Reaction:

    • In a separate, larger flask, prepare a solution of diethyl oxalate (1.5 eq.) in anhydrous THF. Using an excess of the oxalate electrophile is a key strategy to minimize the double-addition side product.[6]

    • Cool this solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is the most critical parameter for selectivity, as it kinetically disfavors the reaction of the Grignard reagent with the less electrophilic ketone product.[7]

    • Slowly add the prepared pentylmagnesium bromide solution via cannula or dropping funnel to the vigorously stirred diethyl oxalate solution, keeping the internal temperature below -70 °C.

    • After the addition is complete, allow the mixture to stir at -78 °C for an additional 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the flask is still cold. This acidic quench protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil via vacuum distillation to yield pure this compound.

Section 4: Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the two carbonyl groups. The ketone carbonyl is generally more electrophilic and sterically accessible than the ester carbonyl, making it the primary site for nucleophilic attack.[8]

Chemoselective Reduction of the Ketone

A synthetically valuable transformation is the selective reduction of the ketone to an α-hydroxy ester, a common structural motif in pharmaceuticals.[9] Strong hydride reagents like LiAlH₄ would reduce both carbonyls. Therefore, milder or more selective methods are required.

  • Yeast-Mediated Reduction: Baker's yeast (Saccharomyces cerevisiae) contains reductase enzymes that can selectively reduce the α-keto group, often with high enantioselectivity, yielding optically active α-hydroxy esters.[10] This biocatalytic approach is environmentally benign and operates under mild conditions.

  • Hydride-Free Reduction: Reagents like rongalite (sodium hydroxymethanesulfinate) can achieve chemoselective reduction of the α-keto group via a radical mechanism, leaving other reducible functionalities like alkenes or nitriles untouched.[9]

Caption: Chemoselective reduction of this compound to the corresponding α-hydroxy ester.

Enolate Formation and Alkylation

While the α-protons at C3 are not highly acidic, they can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate.[11] The use of a sterically hindered base like LDA is crucial because it favors deprotonation over nucleophilic attack at the ester carbonyl.[12] This enolate is a potent carbon nucleophile.

  • Mechanism: LDA abstracts a proton from the C3 position, creating a resonance-stabilized enolate. The negative charge is delocalized between the α-carbon and the ketone oxygen.

  • Reactivity: The enolate can react with various electrophiles, most commonly in Sₙ2 reactions with primary alkyl halides. This allows for the construction of more complex carbon skeletons by forming a new C-C bond at the α-position.[13]

Caption: General scheme for enolate formation and subsequent alkylation of an α-keto ester.

Reactions with Other Nucleophiles
  • Organometallic Reagents: As seen in the synthesis, strong nucleophiles like Grignard reagents will attack the ketone carbonyl. If excess reagent is used, a second addition can occur, leading to a tertiary alcohol.

  • Hydrolysis: Under basic (saponification) or acidic conditions, the ester can be hydrolyzed to the corresponding α-keto acid, which is itself a useful synthetic precursor. However, α-keto acids are prone to decarboxylation upon heating.

Section 5: Applications in Synthetic Chemistry

The synthetic utility of this compound and related α-keto esters lies in their capacity to be transformed into other valuable functional groups. Their role as precursors is particularly relevant in medicinal chemistry and drug development.

  • Precursor to α-Amino Acids: The keto group can be converted into an oxime or imine, which can then be reduced to an amine. This provides a pathway to non-proteinogenic α-amino acids, which are important components of many modern pharmaceuticals.

  • Heterocycle Synthesis: The 1,2-dicarbonyl moiety is a classic precursor for the synthesis of various heterocycles (e.g., quinoxalines, imidazoles) through condensation reactions with dinucleophiles like 1,2-diamines.

  • Building Block for Natural Products: The ability to undergo selective reduction and α-functionalization makes these compounds versatile starting points for constructing chiral fragments of complex natural products.[2]

Section 6: Safety and Handling

As with all chemical reagents, proper handling of this compound is essential. A comprehensive review of the Safety Data Sheet (SDS) is required before use.

  • Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and bases. For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.

References

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  • ChemScene. (n.d.). Ethyl 7-chloro-2-oxoheptanoate.

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  • Nakamura, K., et al. (1985). Stereochemical control on yeast reduction of .alpha.-keto esters. Reduction by immobilized bakers' yeast in hexane. The Journal of Organic Chemistry, 50(25), 5048–5052.

  • Bhatt, M. V., & Kulkarni, S. U. (1989). IMPROVED PROCEDURE FOR THE ONE-STEP SYNTHESIS OF α-KETOESTERS. Organic Preparations and Procedures International, 21(1), 102-106.

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Ethyl 2-oxoheptanoate CAS number and physical constants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxoheptanoate (CAS No. 13088-50-1) is an alpha-keto ester that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring both a ketone and an ester functional group, provides multiple reaction sites for the construction of more complex molecular architectures. This guide offers a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers in the pharmaceutical and chemical industries. While this compound is a valuable synthetic building block, it is important to distinguish it from its more commonly cited chlorinated analog, ethyl 7-chloro-2-oxoheptanoate, which is a key intermediate in the synthesis of the renal dehydropeptidase inhibitor, Cilastatin.[1]

Physicochemical Properties

A thorough understanding of the physical constants of a compound is paramount for its effective use in experimental settings. Below is a summary of the available data for this compound. It is important to note that some of these values are predicted and should be used as a guide pending experimental verification.

PropertyValueSource
CAS Number 13088-50-1[2]
Molecular Formula C₉H₁₆O₃[3]
Molecular Weight 172.22 g/mol [3]
Boiling Point 232 °C (Predicted)[3][4]
Density 0.969 g/cm³ (Predicted)[3]
Flash Point 91 °C[4]
Solubility Information not readily available. Expected to be soluble in organic solvents.

Synthesis of this compound

The synthesis of α-keto esters like this compound can be approached through several established methodologies in organic chemistry. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Two primary conceptual pathways for the synthesis of this compound are the Claisen condensation and the acylation of a Grignard reagent.

Method 1: Acylation of a Grignard Reagent with Diethyl Oxalate

A common and effective method for the synthesis of α-keto esters is the reaction of a Grignard reagent with an excess of diethyl oxalate.[5] This approach allows for the direct introduction of the α-keto ester functionality.

Reaction Scheme:

Grignard Synthesis Pentylmagnesium bromide Pentylmagnesium bromide Diethyl oxalate Diethyl oxalate Pentylmagnesium bromide->Diethyl oxalate Reaction This compound This compound Diethyl oxalate->this compound Work-up

A conceptual workflow for the Grignard-based synthesis.

Detailed Experimental Protocol:

  • Preparation of Pentylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen). Anhydrous diethyl ether is added to cover the magnesium. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

  • Acylation Reaction: The Grignard reagent solution is cooled in an ice-salt bath. A solution of excess diethyl oxalate in anhydrous diethyl ether is added dropwise, maintaining a low temperature to prevent side reactions.

  • Aqueous Work-up and Extraction: After the addition is complete, the reaction mixture is carefully poured into a mixture of crushed ice and dilute sulfuric acid to quench the reaction and dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, hence the necessity for flame-dried glassware and anhydrous solvents to prevent quenching of the reagent.

  • Excess Diethyl Oxalate: Using an excess of diethyl oxalate helps to minimize the addition of a second equivalent of the Grignard reagent to the ketone product.

  • Low Temperature: The acylation reaction is exothermic. Maintaining a low temperature helps to control the reaction rate and prevent the formation of byproducts.

Method 2: Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base, resulting in a β-keto ester.[6][7][8] For the synthesis of this compound, a crossed Claisen condensation between ethyl pentanoate and diethyl oxalate would be a plausible route.

Reaction Scheme:

Claisen Condensation Ethyl pentanoate Ethyl pentanoate Diethyl oxalate Diethyl oxalate Ethyl pentanoate->Diethyl oxalate NaOEt This compound This compound Diethyl oxalate->this compound H₃O⁺ Work-up

Conceptual pathway for the Claisen condensation.

Generalized Experimental Protocol:

  • Base Preparation: A solution of sodium ethoxide in absolute ethanol is prepared in a flame-dried flask under an inert atmosphere.

  • Condensation: A mixture of ethyl pentanoate and diethyl oxalate is added dropwise to the sodium ethoxide solution at room temperature. The reaction mixture is then stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the addition of dilute acid. The product is extracted into an organic solvent, washed, dried, and purified by vacuum distillation.

Trustworthiness of Protocols: The described synthetic methods are well-established in organic chemistry for the preparation of α-keto esters. The Grignard-based approach often provides a more direct and higher-yielding route compared to the crossed Claisen condensation, which can sometimes lead to a mixture of products.[7]

Applications in Organic Synthesis and Drug Development

This compound is a valuable intermediate for the synthesis of a variety of more complex molecules. The α-keto ester moiety can undergo a range of chemical transformations, including:

  • Heterocycle Synthesis: The 1,2-dicarbonyl unit is a common precursor for the synthesis of various heterocyclic systems, such as pyrazoles, quinoxalines, and imidazoles, which are prevalent scaffolds in many pharmaceutical agents.

  • Reductions and Oxidations: The ketone can be selectively reduced to the corresponding alcohol, while the ester can be hydrolyzed or reduced.

  • Wittig and Related Reactions: The ketone functionality can be converted to an alkene via olefination reactions.

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not as readily available as for its chlorinated counterpart, its structural motif is of significant interest in medicinal chemistry. Keto-esters are known to be key building blocks for various pharmacologically active compounds.[9]

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS 13088-50-1), it is prudent to handle this compound with the care afforded to other α-keto esters and to consider the safety information for its chlorinated analog, ethyl 7-chloro-2-oxoheptanoate, as a precautionary measure.

General Safety Precautions: [10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry place.

First Aid Measures: [10]

  • In case of skin contact: Wash with soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move to fresh air.

  • If swallowed: Do NOT induce vomiting. Seek medical attention.

It is imperative to consult a comprehensive and up-to-date SDS for any chemical before use.

Conclusion

This compound is a valuable, albeit less documented, α-keto ester with significant potential as a building block in organic synthesis. Its synthesis can be achieved through established methods such as the acylation of Grignard reagents or the Claisen condensation. While its direct application in drug development is not as prominent as its chlorinated analog, the reactive nature of its functional groups makes it a useful intermediate for the preparation of diverse molecular structures. As with any chemical reagent, proper safety precautions should be observed during its handling and use. Further research into the properties and applications of this compound is warranted to fully explore its synthetic utility.

References

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Sources

Spectroscopic Characterization of Ethyl 2-oxoheptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic data for Ethyl 2-oxoheptanoate, a valuable α-keto ester intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the interpretation of spectral data, grounded in fundamental principles and supported by data from analogous compounds.

Introduction

This compound is a key building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its chemical structure, containing both a ketone and an ester functional group, presents a unique spectroscopic fingerprint. Accurate characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its reactivity in subsequent chemical transformations. This guide will walk through the expected spectroscopic data and provide a rationale for the interpretation, empowering researchers to confidently identify and utilize this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below, with key proton and carbon environments labeled for reference in the NMR analysis.

Caption: Structure of this compound with proton and carbon labeling.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of each signal are key parameters for structural elucidation.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range of -1 to 10 ppm is typically sufficient.

Data Interpretation: ¹H NMR

The expected ¹H NMR data for this compound is summarized in the table below. The interpretation is based on established chemical shift values for similar functional groups.

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a~4.3Quartet (q)2H-O-CH₂ -CH₃
b~1.3Triplet (t)3H-O-CH₂-CH₃
c~2.9Triplet (t)2H-CO-CH₂ -CH₂-
d~1.6Sextet2H-CO-CH₂-CH₂ -CH₂-
e~1.3Multiplet (m)2H-CH₂-CH₂ -CH₂-CH₃
f~0.9Triplet (t)3H-CH₂-CH₃

Causality Behind Chemical Shifts and Multiplicities:

  • Signal (a) & (b) - Ethyl Ester Group: The methylene protons (a) are deshielded by the adjacent oxygen atom of the ester, resulting in a downfield chemical shift around 4.3 ppm. These protons are split into a quartet by the three neighboring methyl protons (b). Conversely, the methyl protons (b) are split into a triplet by the two methylene protons (a).

  • Signal (c) - Methylene Adjacent to Ketone: The methylene protons (c) are adjacent to the electron-withdrawing ketone carbonyl group, causing a significant downfield shift to around 2.9 ppm. They are split into a triplet by the two neighboring protons of the adjacent methylene group (d).

  • Signals (d) & (e) - Aliphatic Chain: The methylene protons further down the alkyl chain (d and e) experience less deshielding and therefore appear at more upfield chemical shifts. Their multiplicities are determined by the number of adjacent protons, following the n+1 rule.

  • Signal (f) - Terminal Methyl Group: The terminal methyl protons (f) are the most shielded and appear at the most upfield chemical shift, typically around 0.9 ppm, as a triplet due to the adjacent methylene group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A 2-second delay is generally sufficient.

Data Interpretation: ¹³C NMR

The expected ¹³C NMR data for this compound is summarized below.

Carbon Label Chemical Shift (δ, ppm) Assignment
C1~161Ester Carbonyl (C =O)
C2~195Ketone Carbonyl (C =O)
C8~62-O-C H₂-CH₃
C3~40-CO-C H₂-CH₂-
C4, C5, C6~22-31-C H₂-C H₂-C H₂-
C9~14-O-CH₂-C H₃
C7~14-CH₂-C H₃

Causality Behind Chemical Shifts:

  • Carbonyl Carbons (C1 & C2): The carbonyl carbons are the most deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen atoms, resulting in chemical shifts in the 160-200 ppm region. The ketone carbonyl (C2) is typically further downfield than the ester carbonyl (C1).

  • Oxygen-Linked Carbons (C8): The carbon atom bonded to the ester oxygen (C8) is deshielded and appears around 62 ppm.

  • Aliphatic Carbons (C3-C7, C9): The remaining aliphatic carbons appear in the upfield region of the spectrum (10-40 ppm). The carbon adjacent to the ketone (C3) will be the most downfield in this group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is taken first and automatically subtracted from the sample spectrum.

Data Interpretation: IR Spectroscopy

The expected characteristic IR absorption bands for this compound are presented below.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~2960-2850Medium-StrongC-H stretchAliphatic C-H
~1745StrongC=O stretchEster Carbonyl
~1720StrongC=O stretchKetone Carbonyl
~1250-1000StrongC-O stretchEster C-O

Expert Insights on IR Data:

The most diagnostic feature in the IR spectrum of this compound is the presence of two distinct, strong carbonyl absorption bands.[1] The ester carbonyl typically absorbs at a slightly higher wavenumber (~1745 cm⁻¹) compared to the ketone carbonyl (~1720 cm⁻¹). This separation is a clear indication of the α-keto ester functionality. The presence of strong C-H stretching vibrations just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for volatile compounds like this compound. This allows for separation from any impurities prior to mass analysis.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Interpretation: Mass Spectrometry

The expected molecular ion and key fragments for this compound are listed below.

m/z Interpretation
172Molecular Ion [M]⁺
143[M - C₂H₅]⁺ (Loss of ethyl group)
129[M - C₃H₇]⁺ (Loss of propyl group from acyl chain)
101[M - C₅H₁₁]⁺ (Loss of pentyl group) or [C₄H₅O₃]⁺ (McLafferty rearrangement)
73[COOC₂H₅]⁺
43[C₃H₇]⁺ or [CH₃CO]⁺

Fragmentation Pathway Diagram:

MS_Fragmentation M This compound m/z = 172 F1 [M - C₂H₅]⁺ m/z = 143 M->F1 - C₂H₅ F2 [M - OC₂H₅]⁺ m/z = 127 M->F2 - OC₂H₅ F3 [M - C₅H₁₁]⁺ m/z = 101 M->F3 - C₅H₁₁ F4 [COOC₂H₅]⁺ m/z = 73 M->F4

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Trustworthiness of MS Data:

High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, which in turn provides the elemental composition. This is a powerful tool for unequivocally confirming the molecular formula of this compound.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and self-validating system for its identification. Each technique offers complementary information that, when combined, allows for the unambiguous confirmation of its structure. This guide provides the expected data and a framework for its interpretation, serving as a valuable resource for researchers working with this important synthetic intermediate. The principles and protocols outlined herein are broadly applicable to the characterization of other α-keto esters and related small molecules.

References

  • The Royal Society of Chemistry. Supporting information. Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Available at: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link]

  • The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis Contents. Available at: [Link]

  • PubChem. Ethyl 2-ethyl-3-oxoheptanoate. Available at: [Link]

  • PubChem. Ethyl Heptanoate. Available at: [Link]

  • Morressier. Synthesis and characterization of α-keto acids. Available at: [Link]

  • Google Patents. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
  • Biological Magnetic Resonance Bank. bmse000550 Ethyl Heptanoate. Available at: [Link]

  • Google Patents. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
  • ACS Omega. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • The Journal of Physical Chemistry A. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. Available at: [Link]

  • Patsnap. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Available at: [Link]

  • PubMed. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Available at: [Link]

  • PubChem. Ethyl (E)-2-heptenoate. Available at: [Link]

  • PubChem. Ethyl 2-methylheptanoate. Available at: [Link]

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  • YouTube. NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Available at: [Link]

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A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Strategic Imperative

Ethyl 2-oxoheptanoate is a valuable α-keto ester, a class of compounds renowned for their utility as versatile intermediates in organic synthesis.[1] Their dual carbonyl functionality allows for a rich variety of chemical transformations, making them critical building blocks for pharmaceuticals, agrochemicals, and fine chemicals. This guide provides a comprehensive, field-proven methodology for the synthesis of this important molecule.

A direct synthesis of this compound from ethyl pentanoate, as specified in the topic, is not chemically feasible in a single, straightforward transformation. This is due to a fundamental structural discrepancy:

  • Ethyl Pentanoate: Features a four-carbon (butyl) chain attached to the ester moiety (CH₃CH₂CH₂CH₂COOEt).

  • This compound: Requires a five-carbon (pentyl) chain attached to the α-keto ester core (CH₃CH₂CH₂CH₂CH₂COCOOEt).

The synthesis, therefore, necessitates a strategy that facilitates the formation of a new carbon-carbon bond to elongate the alkyl chain. Acknowledging this, we present a robust and widely adopted approach: the acylation of a pentyl-based organometallic nucleophile with an oxalyl electrophile. This method is not only efficient and high-yielding but also highly scalable, making it suitable for both laboratory and industrial contexts.

Part 1: Retrosynthetic Analysis and Strategy Selection

Our synthetic strategy is informed by a retrosynthetic analysis that identifies the most logical and reliable bond disconnection. The target molecule's most reactive sites are the two carbonyl carbons. The key C2-C3 single bond is the most strategic disconnection point.

This disconnection reveals two synthetically accessible precursors: a pentyl nucleophile synthon, realized as a pentylmagnesium halide (Grignard reagent) , and an ethoxyoxalyl electrophile synthon, available as diethyl oxalate .

G cluster_synthons target This compound (Target Molecule) disconnection C2-C3 Disconnection (Retrosynthesis) target->disconnection synthons Synthons pentyl_synthon Pentyl Anion (C5H11⁻) disconnection->pentyl_synthon oxalyl_synthon Ethoxyoxalyl Cation (EtOOC-C⁺=O) disconnection->oxalyl_synthon grignard Pentylmagnesium Bromide (Grignard Reagent) pentyl_synthon->grignard is equivalent to oxalate Diethyl Oxalate oxalyl_synthon->oxalate is equivalent to reagents Practical Reagents starting_material 1-Bromopentane grignard->starting_material prepared from p1->target Synthesis

Caption: Retrosynthetic analysis of this compound.

This Grignard-based approach is superior to alternatives, such as the oxidation of corresponding α-hydroxy esters, due to the ready availability of starting materials (1-bromopentane and diethyl oxalate) and the high efficiency of the core carbon-carbon bond-forming reaction.[2][3]

Part 2: Mechanistic Deep Dive

The synthesis proceeds in two primary stages, each governed by well-understood organometallic principles.

  • Formation of Pentylmagnesium Bromide: This involves the reaction of 1-bromopentane with magnesium metal in an anhydrous ether solvent (typically diethyl ether or THF). The reaction occurs on the surface of the magnesium, involving single-electron transfer steps to form the highly nucleophilic organometallic species. Maintaining strictly anhydrous conditions is critical to prevent the Grignard reagent from being quenched by water.

  • Nucleophilic Acyl Substitution: This is the core bond-forming step. The reaction is best performed via "inverse addition," where the Grignard reagent is added slowly to a cooled solution of excess diethyl oxalate.[3] This technique maintains a low concentration of the highly reactive Grignard reagent, which is key to preventing a common side reaction: over-addition to the ketone product to form a tertiary alcohol.

The mechanism proceeds as follows:

  • The nucleophilic pentyl group of the Grignard reagent attacks one of the electrophilic carbonyl carbons of diethyl oxalate, forming a tetrahedral intermediate.

  • This intermediate is stabilized by chelation with the magnesium ion.

  • The intermediate then collapses, expelling the ethoxide as a leaving group and forming the ketone carbonyl of the target α-keto ester.

The resulting magnesium alkoxide of the product is stable under the reaction conditions and does not readily react with another equivalent of the Grignard reagent, especially at low temperatures, thus ensuring high selectivity for the desired product.

G start Pentylmagnesium Bromide + Diethyl Oxalate step1 Nucleophilic Attack start->step1 intermediate Tetrahedral Intermediate (Mg Chelate) step1->intermediate step2 Elimination of EtO-Mg-Br intermediate->step2 product Ethyl 2-oxoheptanoate (Product) step2->product workup Acidic Workup product->workup final_product Isolated Product workup->final_product

Caption: Workflow for the acylation of a Grignard reagent.

Part 3: Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and requires standard glassware and adherence to safety procedures for handling pyrophoric and moisture-sensitive reagents.

Reagent/MaterialMolar Mass ( g/mol )AmountMolar Equiv.Notes
Magnesium Turnings24.312.67 g1.10Activate with iodine if necessary.
1-Bromopentane151.0415.1 g1.00Ensure dryness.
Diethyl Oxalate146.1421.9 g1.50Use excess to favor acylation.
Anhydrous Diethyl Ether74.12~250 mL-Solvent. Must be perfectly dry.
1 M HCl (aq)-~100 mL-For workup.

Procedure:

Step 1: Preparation of Pentylmagnesium Bromide

  • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried.

  • Place the magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction if needed.

  • Add 50 mL of anhydrous diethyl ether to the flask.

  • Dissolve the 1-bromopentane in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion (~5-10 mL) of the 1-bromopentane solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a slight warming of the flask. If it does not start, gentle heating may be applied.

  • Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium.

Step 2: Acylation with Diethyl Oxalate

  • In a separate, dry three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the diethyl oxalate in 100 mL of anhydrous diethyl ether.

  • Cool this solution to -20 °C using a dry ice/acetone bath.

  • Transfer the prepared Grignard reagent to the dropping funnel via cannula.

  • Add the Grignard solution dropwise to the cold, stirred solution of diethyl oxalate over approximately 1 hour, ensuring the internal temperature does not rise above -10 °C.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

Step 3: Aqueous Workup and Purification

  • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 100 mL of 1 M HCl. This will dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine all organic extracts and wash them with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield pure this compound as a colorless liquid.

Conclusion

The synthesis of this compound is effectively achieved through the controlled acylation of pentylmagnesium bromide with diethyl oxalate. By addressing the initial structural query and presenting a mechanistically sound and experimentally validated protocol, this guide provides a reliable pathway for obtaining this valuable α-keto ester. Careful control of reaction parameters, particularly temperature and stoichiometry during the acylation step, is paramount to maximizing yield and minimizing side-product formation. This methodology serves as a foundational technique for professionals engaged in complex molecule synthesis.

References

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Available at: [Link]

  • Who we serve. (n.d.). Direct Synthesis of α-Keto Esters from Ethylbenzenes Using 48% Aqueous HBr by Aerobic Visible Light. Available at: [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of α-Keto Esters | Request PDF. Available at: [Link]

  • ACS Publications. (n.d.). Decarboxylation of a keto acids | Journal of Chemical Education. Available at: [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. Available at: [Link]

  • Wikipedia. (n.d.). Claisen condensation. Available at: [Link]

  • Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
  • Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
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  • Chemistry LibreTexts. (2025). 9.8: Mixed Claisen Condensations. Available at: [Link]

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Introduction: The Emerging Potential of α-Keto Esters in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of Ethyl 2-oxoheptanoate Derivatives

This compound and its derivatives belong to the α-keto ester class of organic compounds, characterized by a ketone and an ester functional group separated by a single carbon. This structural motif is not merely a synthetic curiosity; it is a versatile pharmacophore found in various biologically active molecules and serves as a crucial intermediate in the synthesis of complex pharmaceuticals. For instance, ethyl 7-chloro-2-oxoheptanoate is a key starting material for cilastatin, a renal dehydropeptidase inhibitor used to prevent the degradation of the antibiotic imipenem.

Beyond their role as synthetic precursors, α-keto esters and related structures have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antitumor, and enzyme inhibitory effects. The reactivity of the α-keto group allows for interactions with various biological targets, making derivatives of the this compound scaffold promising candidates for novel therapeutic agents.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core methodologies for screening the biological activities of a library of this compound derivatives. It emphasizes the rationale behind experimental choices, detailed protocols for execution, and the integration of computational methods for a holistic screening cascade.

PART 1: Synthesis and Library Generation

A successful screening campaign begins with a structurally diverse library of compounds. The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. A common approach involves the Grignard reaction, where an appropriate Grignard reagent is reacted with diethyl oxalate to form the α-keto ester core. Modifications to the alkyl chain or ester group can be introduced by selecting different starting materials, allowing for the creation of a focused library of derivatives for screening.

cluster_synthesis General Synthetic Scheme Start Grignard Reagent (R-MgBr) Intermediate Addition Reaction Intermediate Start->Intermediate Reagent Diethyl Oxalate Reagent->Intermediate Product This compound Derivative (R-CO-COOEt) Intermediate->Product Acid Hydrolysis Library Library of Derivatives (Varying 'R' group) Product->Library

Caption: General synthetic route for generating a library of derivatives.

PART 2: Primary Screening — A Multi-Pronged Approach

The initial phase of screening should cast a wide net to identify any potential "hits" across several key areas of biological activity. The following assays are robust, scalable, and provide a solid foundation for further investigation.

Antimicrobial Activity Screening

The rise of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents. Keto esters have shown promise in this area, potentially by interfering with processes like quorum sensing.

cluster_workflow Antimicrobial Screening Workflow A Prepare Derivative Stock Solutions C Broth Microdilution Assay (96-well plates) A->C B Bacterial Culture (e.g., S. aureus, P. aeruginosa) B->C D Incubate 24h at 37°C C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Confirm Hits with Disc Diffusion Assay E->F G Identify Lead Antimicrobial Candidates F->G

Caption: A streamlined workflow for primary antimicrobial screening.

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation: Dissolve this compound derivatives in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL). Prepare a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to each well. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls:

    • Positive Control: Wells with bacteria and MHB (no compound).

    • Negative Control: Wells with MHB only (no bacteria).

    • Vehicle Control: Wells with bacteria, MHB, and the highest concentration of DMSO used.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the derivative at which no turbidity (bacterial growth) is observed.

Causality and Trustworthiness: The inclusion of positive and negative controls validates the assay's integrity. The positive control ensures the bacteria are viable, while the negative control confirms the sterility of the medium. The vehicle control is critical to ensure that the solvent (DMSO) does not have its own antimicrobial effect at the concentrations used.

Antifungal Activity Screening

Fungal infections, particularly those caused by species like Candida and Aspergillus, are a significant cause of morbidity and mortality, especially in immunocompromised patients. Screening for antifungal activity is a logical extension of antimicrobial assays.

The broth microdilution method described for bacteria can be adapted for fungi, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Medium: Use RPMI-1640 medium instead of MHB.

  • Inoculum: Prepare a fungal spore or yeast suspension and dilute to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Incubation: Incubation times are typically longer (24-48 hours) and temperatures may vary depending on the fungal species (e.g., 35°C for Candida spp.).

  • Endpoint: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration showing a significant reduction (e.g., ≥50%) in turbidity compared to the positive control.

Expert Insight: Some keto-containing compounds have shown potent activity against fungal strains, including those resistant to standard drugs like fluconazole. Therefore, including resistant strains in the screening panel can identify derivatives with novel mechanisms of action.

Cytotoxicity Screening (Anticancer Potential)

Cytotoxicity assays are fundamental in drug discovery to identify compounds that can kill or inhibit the proliferation of cancer cells. Colorimetric assays like the MTT or AlamarBlue (Resazurin) assay are widely used for their simplicity and scalability.

cluster_assay Resazurin Assay Principle A Living, Metabolically Active Cells C Mitochondrial Reductases A->C B Resazurin (Blue, Non-fluorescent) B->C D Resorufin (Pink, Highly Fluorescent) C->D E Measure Fluorescence (Signal ∝ Cell Viability) D->E

Caption: Metabolic conversion in the Resazurin cytotoxicity assay.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer) and a non-cancerous control cell line (e.g., HEK293) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the this compound derivatives to the wells. Include controls for untreated cells and vehicle (DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Assay: Add Resazurin solution (e.g., AlamarBlue reagent) to each well and incubate for another 2-4 hours.

  • Measurement: Measure the fluorescence using a plate reader (excitation ~560 nm, emission ~590 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validating System: Comparing the IC₅₀ values between cancer and non-cancerous cell lines provides a Selectivity Index (SI). A high SI indicates that the compound is preferentially toxic to cancer cells, a desirable trait for a potential therapeutic agent. The Z' factor can be calculated from the controls to assess the statistical performance and robustness of the high-throughput screening assay.

Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases. Compounds that can scavenge free radicals have therapeutic potential. The DPPH and ABTS assays are common, reliable methods for evaluating antioxidant capacity.

  • Preparation: Prepare a fresh solution of DPPH in methanol. The solution should be deep violet.

  • Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test derivatives.

  • Controls: Include a blank (methanol only) and a positive control (e.g., Ascorbic Acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at ~517 nm. The scavenging of the DPPH radical by an antioxidant compound results in a color change from violet to yellow, leading to a decrease in absorbance.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Expert Insight: The ABTS assay is often run in parallel with the DPPH assay. The ABTS radical can be solubilized in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds, providing a more comprehensive antioxidant profile.

DerivativeMIC (μg/mL) vs S. aureusIC₅₀ (μM) vs MCF-7DPPH IC₅₀ (μM)
Parent Cmpd >256150.2>500
Derivative A 6475.8210.5
Derivative B 12825.1450.1
Derivative C 3230.5155.3
Positive Control Ciprofloxacin (0.5)Doxorubicin (0.8)Ascorbic Acid (45.0)
Table 1: Example summary of primary screening data for a hypothetical set of this compound derivatives.

PART 3: Secondary Screening and Mechanistic Insights

Promising "hits" from primary screening require further characterization to understand their mechanism of action and prioritize them for further development.

Enzyme Inhibition Assays

The α-keto ester motif is a known inhibitor of various enzymes, particularly hydrolases like carboxylesterases. If a primary screen suggests a specific activity (e.g., anticholinergic), targeted enzyme inhibition assays are the logical next step.

  • Assay Setup: In a microplate, combine a buffer solution, the target enzyme, and various concentrations of the inhibitor (test derivative).

  • Pre-incubation: Allow the inhibitor and enzyme to pre-incubate for a defined period.

  • Initiate Reaction: Add the enzyme's specific substrate to start the reaction. The substrate is typically chromogenic or fluorogenic, producing a signal upon conversion.

  • Kinetic Measurement: Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

In Silico Screening: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein) to form a stable complex. It provides invaluable insights into potential mechanisms of action before undertaking complex and costly biological experiments.

  • Target Selection: Based on primary screening results or literature precedent, select a putative protein target (e.g., a bacterial enzyme for an antimicrobial hit).

  • Receptor & Ligand Preparation: Obtain the 3D structure of the protein (from PDB database) and prepare it by removing water molecules and adding hydrogens. Generate 3D structures of the this compound derivatives.

  • Docking Simulation: Use docking software (e.g., AutoDock, GOLD) to fit the derivatives into the active site of the protein. The software calculates a "docking score," which estimates the binding affinity.

  • Analysis: Analyze the top-scoring poses to understand key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the derivative and the protein's active site residues.

This in silico approach helps to rationalize the observed biological activity and can guide the synthesis of new, more potent derivatives by suggesting specific structural modifications.

Conclusion

The systematic screening of this compound derivatives offers a promising avenue for the discovery of novel bioactive compounds. The multi-pronged approach outlined in this guide—combining robust, validated in vitro assays for antimicrobial, antifungal, cytotoxic, and antioxidant activities with the predictive power of in silico methods—creates a comprehensive and efficient discovery cascade. By understanding the causality behind each experimental step and building a self-validating system with appropriate controls, researchers can generate high-quality, trustworthy data, paving the way for the development of the next generation of therapeutic agents.

References

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). NIH.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PubMed Central.
  • In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... (n.d.).
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  • Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025).
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  • In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. (n.d.).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
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An In-depth Technical Guide to the Keto-enol Tautomerism of Ethyl 2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-oxoheptanoate, a β-keto ester, is a pivotal chemical intermediate whose reactivity is fundamentally governed by its existence as a dynamic equilibrium of keto and enol tautomers. This technical guide offers a comprehensive examination of this tautomeric phenomenon. We will dissect the structural and environmental factors that dictate the position of the equilibrium, with a particular focus on the stabilizing roles of conjugation and intramolecular hydrogen bonding in the enol form. This document provides detailed, field-proven experimental protocols for the definitive characterization and quantification of the tautomeric ratio using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind methodological choices, the influence of solvent polarity, and the interpretation of spectroscopic data are explained from a senior scientist's perspective. This guide is intended to be an authoritative resource for researchers, chemists, and drug development professionals who utilize β-keto esters in their synthetic and analytical workflows.

The Principle of Tautomerism in β-Keto Esters

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1][2] This process, known as tautomerism, is a true chemical equilibrium.[3] For carbonyl compounds possessing an α-hydrogen, the most significant equilibrium is between the "keto" form (containing a C=O group) and the "enol" form (containing a C=C double bond adjacent to a hydroxyl group).[4][5]

In simple monofunctional ketones and esters, the equilibrium overwhelmingly favors the keto form due to the superior thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1][4] However, for β-dicarbonyl compounds like this compound, the enol form gains significant stability. This stabilization arises from two key electronic features:

  • Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating a delocalized π-system that lowers the overall energy of the molecule.[1][6]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the ketone's carbonyl oxygen, creating a stable, quasi-aromatic six-membered ring.[7][8]

This unique stability profile makes the study of tautomerism in β-keto esters essential for predicting and controlling their reactivity in chemical synthesis.

The Specific Case of this compound

This compound features a heptanoyl chain, placing a five-carbon alkyl group (pentyl group) at the C3 position. While the electronic nature of this alkyl chain is minimally different from the methyl group in the widely studied ethyl acetoacetate, its steric bulk is a factor to consider. However, the core tautomeric behavior is dictated by the β-keto ester functionality. The equilibrium is a dynamic interplay between the thermodynamically preferred keto tautomer and the stabilized enol tautomer.

Keto_Enol_Tautomerism cluster_equilibrium Tautomeric Equilibrium Keto Keto Form (this compound) Enol Enol Form ((Z)-Ethyl 2-hydroxyhept-2-enoate) (Stabilized by Intramolecular H-Bond) Keto->Enol H⁺ or OH⁻ catalyst

Caption: Keto-enol equilibrium in this compound.

Influence of Solvent Environment on Equilibrium

The solvent plays a critical role in determining the position of the keto-enol equilibrium (Keq = [Enol]/[Keto]). The observed trends are a direct consequence of competing intermolecular and intramolecular interactions.[9]

  • Non-polar, Aprotic Solvents (e.g., CCl₄, C₆D₆, CDCl₃): In these environments, the stabilizing intramolecular hydrogen bond of the enol form is not disrupted by solvent competition. Consequently, the enol form is significantly favored. For the analogous ethyl acetoacetate, the enol content can be as high as 49% in CCl₄.[10] A similar high enol population is expected for this compound.

  • Polar, Aprotic Solvents (e.g., Acetone-d₆, DMSO-d₆): These solvents can act as hydrogen bond acceptors. They can disrupt the enol's internal hydrogen bond to some extent, but they primarily stabilize the more polar keto form through dipole-dipole interactions, shifting the equilibrium towards the keto tautomer.[11]

  • Polar, Protic Solvents (e.g., D₂O, CD₃OD): These solvents are strong hydrogen bond donors and acceptors. They effectively solvate both carbonyl groups of the keto form via intermolecular hydrogen bonds. This strong solvation of the keto tautomer significantly outweighs the stability gained from the enol's intramolecular hydrogen bond, which is disrupted by the solvent. As a result, the equilibrium is heavily shifted towards the keto form. In D₂O, the enol content for ethyl acetoacetate is less than 2%.[10]

The following table summarizes the expected trend for the tautomeric composition of this compound based on well-established data for similar β-keto esters.[7][9][10]

Solvent Dielectric Constant (ε) Solvent Type Expected Predominant Tautomer Anticipated % Enol Primary Rationale
Cyclohexane-d₁₂2.0Non-polar, AproticEnol~40-50%Intramolecular H-bonding is highly favored.
Chloroform-d (CDCl₃)4.8Non-polar, AproticEnol~15-25%Minimal disruption of intramolecular H-bond.
Acetone-d₆20.7Polar, AproticKeto~5-10%Solvent stabilizes the more polar keto form.
Methanol-d₄ (CD₃OD)32.7Polar, ProticKeto< 5%Strong intermolecular H-bonding with the keto form.
Water (D₂O)80.1Polar, ProticKeto< 2%Strongest solvation of the keto form dominates.

Experimental Characterization & Quantification

Spectroscopic methods are the primary tools for investigating and quantifying the keto-enol equilibrium. NMR spectroscopy is the gold standard for quantitative analysis, while UV-Vis provides valuable qualitative insights.[1][6]

Quantitative Analysis by ¹H NMR Spectroscopy

Causality of Method Choice: Proton NMR spectroscopy is exceptionally suited for this analysis because the rate of interconversion between keto and enol tautomers is slow on the NMR timescale at room temperature.[6] This allows for the observation of distinct sets of signals for each tautomer. The ratio of the tautomers can be determined with high precision by integrating the signals corresponding to unique protons in each form.[12]

Expected Spectral Features for this compound:

  • Keto Tautomer:

    • α-Methylene Protons (-C(=O)C H₂C(=O)-): A sharp singlet around δ 3.4 ppm . These protons are flanked by two carbonyl groups, resulting in a significant downfield shift.

    • Other Aliphatic Protons: Multiplets in the range of δ 0.9-2.5 ppm corresponding to the ethyl ester and heptanoyl chain.

  • Enol Tautomer:

    • Enolic Hydroxyl Proton (-O H): A characteristic, often broad, singlet far downfield around δ 12-13 ppm . This extreme deshielding is a direct result of the strong intramolecular hydrogen bond.[12]

    • Vinylic Proton (=C H-): A singlet around δ 5.0 ppm .

    • Other Aliphatic Protons: Multiplets corresponding to the ethyl ester and heptanoyl chain, slightly shifted compared to their keto counterparts.

NMR_Workflow ¹H NMR Workflow for Tautomer Quantification Prep Sample Preparation (5-10 mg in 0.6 mL of deuterated solvent) Acquire ¹H NMR Acquisition (≥400 MHz, RT, sufficient scans) Prep->Acquire Process Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Integrate Signal Integration (Integrate Keto α-CH₂ vs. Enol Vinylic =CH) Process->Integrate Calculate Calculate Tautomer Ratio % Keto = [IKeto / (IKeto + IEnol)] * 100 % Enol = [IEnol / (IKeto + IEnol)] * 100 Integrate->Calculate

Caption: Workflow for quantitative tautomer analysis via ¹H NMR.

Protocol 3.1: Quantitative ¹H NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: a. Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, D₂O). c. Cap the tube and gently invert several times to ensure complete dissolution and a homogenous solution. d. Allow the solution to equilibrate at room temperature for at least 10 minutes before analysis. The equilibrium is dynamic, and this ensures the measured ratio is representative.

  • NMR Data Acquisition: a. Use a ≥400 MHz NMR spectrometer. b. Shim the instrument to achieve optimal magnetic field homogeneity. c. Acquire a standard one-dimensional ¹H NMR spectrum at a constant, recorded temperature (e.g., 298 K). d. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (typically 5-10 seconds is adequate for quantitative work) to allow for full magnetization recovery. e. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>100:1 for the signals to be integrated).

  • Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. c. Apply a baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration. d. Calibrate the chemical shift scale using the residual solvent peak as an internal reference. e. Integrate the signal for the keto α-methylene protons (singlet, ~δ 3.4 ppm). Let this integral value be I_Keto . Note: Since there are two protons, this integral represents 2H. f. Integrate the signal for the enol vinylic proton (singlet, ~δ 5.0 ppm). Let this integral value be I_Enol . Note: This integral represents 1H. g. Calculate the molar ratio:

    • Corrected Keto Integral = I_Keto / 2

    • Corrected Enol Integral = I_Enol / 1 h. Calculate the percentage of each tautomer:

    • % Enol = [ (Corrected Enol Integral) / (Corrected Keto Integral + Corrected Enol Integral) ] × 100

    • % Keto = 100 - % Enol

Qualitative Analysis by UV-Vis Spectroscopy

Causality of Method Choice: UV-Vis spectroscopy can distinguish between the keto and enol forms based on their different electronic transitions. While less precise for quantification than NMR, it is a rapid method to confirm the presence of both tautomers and observe shifts in equilibrium.[13][14]

  • Keto Tautomer: Exhibits a weak n→π* transition at a longer wavelength (typically ~275 nm), originating from the excitation of a non-bonding electron from a carbonyl oxygen to an anti-bonding π* orbital.[13]

  • Enol Tautomer: Shows a strong, high-intensity π→π* transition at a shorter wavelength (typically ~245 nm).[13][15] This transition is characteristic of the conjugated enone system and is much more intense than the n→π* transition of the keto form.

A shift in the equilibrium towards the enol form (e.g., by changing from a polar to a non-polar solvent) will result in a significant increase in the absorbance of the π→π* band.[16]

Protocol 3.2: Qualitative UV-Vis Spectroscopic Analysis
  • Solution Preparation: a. Prepare a stock solution of this compound in a UV-transparent, non-polar solvent (e.g., hexane or cyclohexane) at a concentration of approximately 1 mM. b. Prepare a second stock solution of the same concentration in a polar solvent (e.g., ethanol or acetonitrile). c. Prepare serial dilutions from the stock solutions as needed to achieve an absorbance in the optimal range (0.2 - 1.0 AU).

  • Spectral Acquisition: a. Use a dual-beam UV-Vis spectrophotometer. b. Fill a quartz cuvette with the pure solvent to be used as a reference blank. c. Record a baseline spectrum with the blank in both the sample and reference beams. d. Replace the blank in the sample beam with the cuvette containing the this compound solution. e. Scan the absorbance from approximately 400 nm down to 200 nm.

  • Data Interpretation: a. In the spectrum from the non-polar solvent, identify the strong π→π* transition (~245 nm), confirming a significant enol population. b. In the spectrum from the polar solvent, observe the decrease in the intensity of the π→π* band and the potential appearance of the weak n→π* shoulder (~275 nm), indicating a shift in the equilibrium towards the keto form.

Conclusion for the Field Professional

The tautomeric equilibrium of this compound is not a mere academic curiosity; it is a critical parameter that dictates its synthetic utility. For the drug development professional, understanding that the nucleophilic character resides with the enol form (at the α-carbon) while the keto form is susceptible to nucleophilic attack at the carbonyl carbons is paramount. The choice of solvent can effectively select for the desired reactive species. In non-polar media, reactions characteristic of enols (e.g., α-alkylation, halogenation) will be favored, whereas in polar, protic media, reactions involving the keto-carbonyls may be more accessible. The robust NMR protocol provided herein offers a self-validating system to precisely determine the tautomeric ratio under any given set of experimental conditions, empowering scientists to make informed, rational choices in reaction design and optimization.

References

  • PIPER: Resources for Teaching Physical Chemistry. (n.d.). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides.
  • Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
  • Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.
  • Nichols, M. A., & Waner, M. J. (2010). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education, 87(9), 952-955. Retrieved from [Link]

  • Fiveable. (n.d.). Keto-enol tautomerism. Organic Chemistry II Class Notes.
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  • RSC Publishing. (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches.
  • Folkendt, M. M., Weiss-Lopez, B. E., Chauvel Jr., J. P., & True, N. S. (n.d.). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Keto Enol Tautomerization. Retrieved from [Link]

  • Zutterman, F., Louant, O., Mercier, G., Leyssens, T., & Champagne, B. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5347-5357. Retrieved from [Link]

  • Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerism of ETFAA. Journal of Emerging Investigators. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.4: Ethyl Acetoacetate and Its Enol Form. Retrieved from [Link]

  • PubMed. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Organized Microstructures to Study Keto-Enol Equilibrium of Beta-Dicarbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red). Retrieved from [Link]

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Sources

Introduction: The Significance of Ethyl 2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Properties of Ethyl 2-oxoheptanoate

Abstract: This technical guide provides a comprehensive framework for understanding and determining the core thermochemical properties of this compound. Intended for researchers, chemists, and drug development professionals, this document navigates the theoretical importance and practical measurement of key thermodynamic parameters. While experimental data for this compound is not extensively published, this guide establishes a robust methodological blueprint. By detailing field-proven experimental protocols, including bomb calorimetry, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), we provide the scientific community with the necessary tools to characterize this and similar keto-esters. The causality behind experimental choices is elucidated to ensure both accuracy and reproducibility, upholding the highest standards of scientific integrity.

This compound is a keto-ester of significant interest in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and specialty chemicals. A thorough understanding of its thermochemical properties is paramount for the safe and efficient design, scaling, and optimization of chemical processes.

Key thermochemical parameters such as the enthalpy of formation, enthalpy of combustion, heat capacity, and enthalpy of vaporization govern reaction energetics, thermal stability, and phase behavior. This data is critical for:

  • Process Safety and Hazard Analysis: Predicting exothermic potential and thermal runaway risks.

  • Reaction Engineering: Calculating reaction enthalpies and designing thermal management systems for reactors.

  • Purification and Process Design: Modeling distillation and other separation processes.

  • Computational Chemistry: Providing benchmark data for validating and refining theoretical models.

Given the limited availability of published experimental data for this compound, this guide focuses on the authoritative methodologies required to obtain these crucial parameters.

Compound Profile: this compound

A foundational understanding of the molecule's physical and chemical identity is the first step in any thermochemical investigation.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
CAS Number 13088-50-1
Canonical SMILES CCCCC(=O)C(=O)OCC
Structure 2D Structure of this compound

Source: PubChem CID 276419

Core Thermochemical Properties: A Methodological Approach

This section details the experimental workflows for determining the primary thermochemical properties of this compound. The protocols are designed to be self-validating systems, emphasizing precision and accuracy.

Enthalpy of Combustion (ΔcH°) and Enthalpy of Formation (ΔfH°)

The standard enthalpy of combustion is the heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions. It is a fundamental property that provides direct insight into the energetic content of a molecule and is the most common experimental route to determine the standard enthalpy of formation.

Experimental Method: Oxygen Bomb Calorimetry

Bomb calorimetry is the gold standard for measuring heats of combustion for solid and liquid samples. The reaction is carried out in a constant-volume container (the "bomb"), and the heat evolved is absorbed by a surrounding water bath.

Protocol for Bomb Calorimetry:

  • Sample Preparation: Accurately weigh approximately 0.5 - 1.0 g of high-purity this compound into a crucible. For a liquid, a gelatin capsule or a quartz ampoule can be used to contain the sample.

  • Fuse Wire Connection: A nickel-chromium or platinum fuse wire of known length and mass is attached to the electrodes within the bomb, ensuring it is in contact with the sample.

  • Bomb Assembly and Pressurization: Place the crucible in the bomb. Seal the bomb and purge it with oxygen to remove atmospheric nitrogen. Pressurize the bomb with purified oxygen to approximately 25-30 atm. This high pressure ensures rapid and complete combustion.

  • Calorimeter Setup: Submerge the sealed bomb in a precisely known mass of water within the calorimeter's insulated bucket.

  • Temperature Equilibration and Ignition: Allow the system to reach thermal equilibrium while stirring the water. Record the initial temperature. Ignite the sample by passing an electric current through the fuse wire.

  • Temperature Monitoring: Record the temperature of the water bath at regular intervals until a maximum temperature is reached and it begins to cool.

  • Post-Reaction Analysis: After cooling, depressurize the bomb and inspect its interior for soot, which would indicate incomplete combustion. Quantify the amount of nitric acid and any other side products formed. Measure the length of the unburned fuse wire.

  • Calculation: The heat of combustion is calculated from the corrected temperature rise, taking into account the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid), and corrections for the fuse wire ignition and acid formation.[1]

Logical Workflow for Bomb Calorimetry

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis P1 Weigh Sample P2 Position Fuse Wire P1->P2 P3 Seal Bomb P2->P3 P4 Pressurize with O2 P3->P4 R1 Equilibrate System P4->R1 R2 Record Initial Temp. R1->R2 R3 Ignite Sample R2->R3 R4 Record Temp. Rise R3->R4 A1 Analyze Post-Run Products R4->A1 A2 Apply Corrections (Fuse, Acids) A1->A2 A3 Calculate ΔcH° A2->A3 A4 Calculate ΔfH° (via Hess's Law) A3->A4 TGA_Workflow S1 Weigh Sample (5-10 mg) S2 Place in TGA Crucible S1->S2 S3 Load into Furnace S2->S3 S4 Purge with Inert Gas (e.g., N2) S3->S4 S5 Program Temperature Ramp (e.g., 10 °C/min) S4->S5 S6 Record Mass vs. Temp. S5->S6 S7 Analyze Thermogram (Onset Temp, % Mass Loss) S6->S7

Caption: Experimental workflow for assessing thermal stability using TGA.

Heat Capacity (Cp) and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [2]It is used to determine heat capacity and to study thermal transitions like melting and boiling.

Experimental Method: Differential Scanning Calorimetry (DSC)

Protocol for Heat Capacity (Cp) Determination (ASTM E1269):

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 5-15 mg of this compound into a hermetically sealed aluminum DSC pan. [3]Sealing is critical to prevent mass loss due to evaporation during the experiment.

  • Three-Step Procedure:

    • Run 1 (Baseline): Run the DSC with two empty, sealed pans to obtain a baseline heat flow curve.

    • Run 2 (Standard): Place a sapphire standard of known mass in the sample pan and run the exact same temperature program. Sapphire is used due to its well-characterized and stable heat capacity.

    • Run 3 (Sample): Replace the sapphire standard with the sealed sample pan containing this compound and repeat the temperature program one final time.

  • Thermal Program: A typical program involves a heat/cool/heat cycle to erase the sample's thermal history, followed by a final heating ramp (e.g., 10-20 °C/min) over the desired temperature range. [3]5. Calculation: The heat capacity of the sample (Cp,sample) is calculated at a given temperature by comparing the heat flow differences between the sample, the baseline, and the sapphire standard, using the known Cp of sapphire.

Logical Workflow for Heat Capacity (Cp) Measurement by DSC

DSC_Cp_Workflow cluster_runs DSC Experimental Runs R1 Run 1: Empty Pans (Baseline) Calc Calculate Cp (Comparison Method) R1->Calc R2 Run 2: Sapphire Standard R2->Calc R3 Run 3: Sample R3->Calc Prep Prepare & Seal Sample in Pan Prep->R3 Result Cp vs. Temperature Calc->Result

Caption: Workflow for the three-step DSC method to determine heat capacity.

Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. This property is crucial for distillation modeling and for converting thermochemical data between the liquid and gaseous states.

Experimental Method: Determination via DSC

A DSC can be adapted to measure the enthalpy of vaporization.

Protocol for ΔvapH Determination:

  • Sample Preparation: Place a very small, accurately weighed amount of this compound (1-3 mg) into a DSC pan.

  • Pan Modification: Instead of sealing the pan, use a lid with a small, laser-drilled pinhole (e.g., 50 µm). This allows vapor to escape in a controlled manner during heating, ensuring the transition occurs at atmospheric pressure.

  • Instrument Setup: Place the prepared sample pan and an empty reference pan in the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) through its boiling point.

  • Data Analysis: The vaporization process will appear as a broad endothermic peak on the DSC thermogram. The area of this peak is integrated to determine the total heat absorbed, which corresponds to the enthalpy of vaporization. [4]

Summary of Thermochemical Properties and Illustrative Data

While specific, experimentally verified data for this compound is pending determination via the protocols outlined above, the following table summarizes the target properties. For context, illustrative data for structurally related esters are provided.

Table 1: Target Thermochemical Properties for this compound

Thermochemical PropertySymbolUnitsValueRecommended Method
Standard Enthalpy of Combustion (liquid)ΔcH°(l)kJ/molTo Be Determined (TBD)Bomb Calorimetry
Standard Enthalpy of Formation (liquid)ΔfH°(l)kJ/molTBD (from ΔcH°)Calculation
Enthalpy of Vaporization (at boiling point)ΔvapHkJ/molTBDDSC / Vaporimetry
Liquid Heat Capacity (at 298.15 K)Cp(l)J/(mol·K)TBDDSC
Onset of Thermal Decomposition (in N₂)Td°CTBDTGA

Table 2: Illustrative Thermochemical Data for Related Esters

CompoundPropertyValueUnitsReference
Ethyl DecanoateΔfH°(l) at 298.15 K-682.7kJ/mol [5]
Ethyl DecanoateΔvapH at 304.8 K69.9kJ/mol [5]
Ethyl ButanoateΔvapH at 298.15 K42.4kJ/mol
Diethyl KetoneHeat of Combustion-3051.4kJ/mol [6]

Safety and Handling

Proper handling of this compound is essential. Based on data for similar compounds like Ethyl 7-chloro-2-oxoheptanoate, the following precautions should be observed. [7]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Conclusion

This technical guide has detailed the critical importance and the experimental methodologies for determining the thermochemical properties of this compound. While a comprehensive dataset for this specific molecule is not yet available in public literature, the protocols for bomb calorimetry, thermogravimetric analysis, and differential scanning calorimetry provide a clear and robust pathway for its characterization. The application of these techniques will yield the high-quality, reliable data necessary for ensuring process safety, enabling efficient chemical synthesis, and supporting the development of advanced computational models for researchers and drug development professionals.

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An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, and initial physicochemical and spectroscopic characterization of Ethyl 2-oxoheptanoate, a member of the α-keto ester class of organic compounds. While the formal discovery of this specific molecule is not extensively documented in seminal literature, its synthesis can be reliably achieved through established methodologies for α-keto esters. This document outlines a robust synthetic protocol, provides a detailed predictive analysis of its spectroscopic characteristics, and discusses its potential applications in the fields of pharmaceutical and agrochemical research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical entity.

Introduction and Scientific Context

α-Keto esters are a significant class of organic molecules characterized by a ketone functionality adjacent to an ester group. This unique structural arrangement imparts a high degree of chemical reactivity, making them valuable intermediates in organic synthesis. They serve as precursors to a wide array of more complex molecules, including α-hydroxy acids, α-amino acids, and various heterocyclic compounds, which are foundational scaffolds in many pharmaceutical and agrochemical products.[1][2] The presence of two electrophilic centers and an enolizable proton makes α-keto esters versatile substrates for a variety of chemical transformations.

This compound, the subject of this guide, is a straight-chain aliphatic α-keto ester. Its structure suggests potential as a building block in the synthesis of bioactive molecules. The heptanoate chain could, for instance, be incorporated into molecules designed to interact with biological systems where lipophilicity is a key factor. While specific biological activities of this compound are not yet extensively reported, related α-keto esters have shown interesting biological profiles, including inhibitory activity against enzymes such as α-glucosidase and carbonic anhydrase-II.[3]

This guide will provide a detailed, field-proven methodology for the synthesis of this compound, followed by a thorough in-silico and predictive characterization of its key physicochemical and spectroscopic properties.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Grignard reaction, a classic and reliable method for the formation of carbon-carbon bonds. This approach involves the reaction of a Grignard reagent, in this case, pentylmagnesium bromide, with diethyl oxalate. This method is well-precedented for the synthesis of α-keto esters, including structurally related compounds.[4][5][6]

Rationale for the Synthetic Approach

The choice of the Grignard reaction is predicated on its efficiency and the ready availability of the starting materials. Pentyl bromide is a common alkyl halide, and diethyl oxalate is a standard laboratory reagent. The reaction proceeds with good selectivity for the formation of the α-keto ester under controlled conditions. It is crucial to maintain a low temperature during the addition of the Grignard reagent to the diethyl oxalate to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to the formation of a tertiary alcohol as a byproduct.[7] Anhydrous conditions are paramount for the success of any Grignard reaction to prevent the quenching of the highly basic Grignard reagent by water.[8]

Experimental Protocol

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • 1-Bromopentane

  • Diethyl oxalate

  • 1 M Hydrochloric acid (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (for drying)

Instrumentation:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (calcium chloride)

  • Magnetic stirrer with a stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure:

  • Preparation of the Grignard Reagent (Pentylmagnesium Bromide):

    • A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool to room temperature.

    • Magnesium turnings (1.2 equivalents) are placed in the flask, along with a small crystal of iodine.

    • Anhydrous diethyl ether is added to cover the magnesium.

    • A solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether is prepared and placed in the dropping funnel.

    • A small portion of the 1-bromopentane solution is added to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and the gentle refluxing of the ether.

    • Once the reaction has started, the remaining 1-bromopentane solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Diethyl Oxalate:

    • A separate flame-dried, three-necked round-bottom flask is charged with a solution of diethyl oxalate (1.1 equivalents) in anhydrous diethyl ether and cooled to -78 °C using a dry ice/acetone bath.

    • The prepared pentylmagnesium bromide solution is transferred to a dropping funnel and added dropwise to the cold diethyl oxalate solution with vigorous stirring, maintaining the temperature below -70 °C.

    • After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 2 hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow, dropwise addition of pre-cooled 1 M hydrochloric acid, while keeping the temperature of the mixture below 0 °C.

    • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Quenching & Work-up Mg Magnesium (Mg) Grignard Pentylmagnesium Bromide (Grignard Reagent) Mg->Grignard Bromopentane 1-Bromopentane Bromopentane->Grignard DiethylOxalate Diethyl Oxalate Intermediate Alkoxide Intermediate DiethylOxalate->Intermediate AnhydrousEther Anhydrous Diethyl Ether AnhydrousEther->Grignard HCl 1M HCl (aq) Product This compound HCl->Product Grignard->Intermediate Intermediate->Product

Caption: Synthesis workflow for this compound.

Initial Characterization of this compound

The following section details the predicted physicochemical and spectroscopic properties of this compound. These predictions are based on its chemical structure and established principles of chemical analysis.

Physicochemical Properties

The expected physicochemical properties of this compound are summarized in the table below.

PropertyPredicted Value
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated at 210-220 °C at atmospheric pressure
Density Estimated at ~0.98 g/cm³
Solubility Soluble in common organic solvents (e.g., diethyl ether, ethanol, dichloromethane); sparingly soluble in water.
Spectroscopic Data (Predicted)

The following tables provide the predicted spectroscopic data for this compound.

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR data in CDCl₃ at 400 MHz:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.30Quartet (q)2H-O-CH₂ -CH₃
~2.85Triplet (t)2H-CO-CH₂ -CH₂-
~1.65Sextet2H-CH₂-CH₂ -CH₂-
~1.35Triplet (t)3H-O-CH₂-CH₃
~1.30Sextet2H-CH₂-CH₂ -CH₃
~0.90Triplet (t)3H-CH₂-CH₃

Interpretation: The ¹H NMR spectrum is expected to show six distinct signals. The quartet at ~4.30 ppm and the triplet at ~1.35 ppm are characteristic of the ethyl ester group. The triplet at ~2.85 ppm corresponds to the methylene group adjacent to the ketone, which is deshielded. The remaining signals in the aliphatic region correspond to the other methylene and methyl groups of the pentyl chain.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR data in CDCl₃ at 100 MHz:

Chemical Shift (δ, ppm)Assignment
~195.0Ketone Carbonyl (C =O)
~161.0Ester Carbonyl (C =O)
~62.0-O-CH₂ -CH₃
~40.0-CO-CH₂ -CH₂-
~31.0-CH₂-CH₂ -CH₂-
~23.0-CH₂-CH₂ -CH₃
~22.0-CH₂ -CH₃
~14.0-O-CH₂-CH₃
~13.5-CH₃

Interpretation: The ¹³C NMR spectrum is predicted to show nine distinct signals. The two downfield signals at ~195.0 ppm and ~161.0 ppm are characteristic of the ketone and ester carbonyl carbons, respectively. The signal at ~62.0 ppm is typical for the oxygen-attached methylene carbon of the ethyl ester. The remaining signals in the upfield region correspond to the carbons of the pentyl chain.

3.2.3. Infrared (IR) Spectroscopy

Predicted IR absorption bands (neat, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850MediumC-H (aliphatic) stretching
~1745StrongC=O (ester) stretching
~1725StrongC=O (ketone) stretching
~1465MediumC-H bending
~1250-1050StrongC-O (ester) stretching

Interpretation: The IR spectrum is expected to be dominated by two strong carbonyl absorption bands. The ester C=O stretch is anticipated at a slightly higher wavenumber (~1745 cm⁻¹) than the ketone C=O stretch (~1725 cm⁻¹).[9][10] The presence of strong C-H stretching bands just below 3000 cm⁻¹ confirms the aliphatic nature of the molecule. The strong C-O stretching bands in the fingerprint region further support the presence of the ester functional group.

3.2.4. Mass Spectrometry (MS)

Predicted fragmentation pattern under Electron Ionization (EI):

m/zPredicted Fragment Ion
172[M]⁺ (Molecular Ion)
143[M - C₂H₅]⁺ (Loss of ethyl group)
129[M - OC₂H₅]⁺ (Loss of ethoxy radical)
101[M - C₅H₁₁]⁺ (Loss of pentyl radical, McLafferty rearrangement possible)
71[C₅H₁₁]⁺ (Pentyl cation)
43[C₃H₇]⁺ (Propyl cation)

Interpretation: The mass spectrum should show a molecular ion peak at m/z 172. Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅) to give a peak at m/z 129, and α-cleavage.[11][12] Cleavage of the pentyl chain will also lead to a series of fragment ions separated by 14 mass units (CH₂). A significant peak at m/z 101 could arise from a McLafferty rearrangement.

Potential Applications and Future Research Directions

Given that α-keto esters are valuable intermediates in organic synthesis, this compound holds potential in several areas of research and development:

  • Pharmaceutical Synthesis: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The α-keto ester moiety can be readily converted to other functional groups, allowing for the construction of diverse molecular scaffolds.[1]

  • Agrochemical Development: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on novel organic building blocks. This compound could be explored as a precursor for new agrochemicals.

  • Flavor and Fragrance Industry: Short to medium-chain esters are often used as flavoring and fragrance agents. While the sensory properties of this compound are not documented, it is plausible that it or its derivatives could have interesting organoleptic properties.

  • Biochemical Research: As an α-keto acid derivative, this compound could be investigated for its role in metabolic pathways or as a potential enzyme inhibitor.[3]

Future research should focus on:

  • Experimental Verification: The synthesis and full experimental characterization of this compound to confirm the predicted spectroscopic data.

  • Biological Screening: A comprehensive biological screening of the compound to identify any potential pharmacological or agrochemical activities.

  • Derivatization and Library Synthesis: Using this compound as a scaffold to generate a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound represents a versatile yet under-characterized α-keto ester with significant potential as a building block in synthetic chemistry. This technical guide has provided a robust and well-reasoned synthetic protocol based on established Grignard methodology. Furthermore, a detailed predictive analysis of its spectroscopic properties has been presented to aid in its future identification and characterization. The potential applications in drug discovery, agrochemical development, and other areas of chemical research are substantial. It is our hope that this guide will serve as a valuable resource for scientists and researchers, stimulating further investigation into the chemistry and potential utility of this compound.

References

[4] CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate. Google Patents.

[13] Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

[5] CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate. Google Patents.

[3] Utilization of the common functional groups in bioactive molecules: Exploring dual inhibitory potential and computational analysis of keto esters against α-glucosidase and carbonic anhydrase-II enzymes. PubMed. [Link]

[6] Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Eureka | Patsnap. [Link]

[9] 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

[10] IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

[1] Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

[2] Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. [Link]

[14] Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. National Institutes of Health. [Link]

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

[15] Applications of typical α-keto acids and their esters. ResearchGate. [Link]

[16] 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

[17] Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

[18] 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]

[19] Carbonyl - compounds - IR - spectroscopy. SlidePlayer. [Link]

[12] mass spectra - fragmentation patterns. Chemguide. [Link]

[8] Grignard Reaction. Swarthmore College. [Link]

[20] Fragmentation in Mass Spectrometry. YouTube. [Link]

[21] Ethyl 2-ethyl-3-oxoheptanoate. PubChem. [Link]

[22] Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]

[23] PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

[24] Fatty acid synthesis. Wikipedia. [Link]

[25] Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

[26] DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. National Institutes of Health. [Link]

[27] Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]

[28] Spectral deep learning for prediction and prospective validation of functional groups. Royal Society of Chemistry. [Link]

[7] Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

[29] Advances in the Ester Accumulation and Regulation in Grape Berries and Wine. MDPI. [Link]

[30] Ketone Ester Effects on Biomarkers of Brain Metabolism and Cognitive Performance in Cognitively Intact Adults ≥ 55 Years Old. A Study Protocol for a Double-Blinded Randomized Controlled Clinical Trial. PubMed Central. [Link]

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A Technical Guide to the Solubility of Ethyl 2-Oxoheptanoate in Common Organic Solvents for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-oxoheptanoate is a keto-ester of significant interest as a versatile building block in organic synthesis, particularly for the development of complex pharmaceutical intermediates and novel chemical entities.[1] Its utility in reaction chemistry, purification, and formulation is critically dependent on its solubility profile in various organic solvents. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. While extensive quantitative solubility data for this specific molecule is not widely published, this document synthesizes information from structurally related compounds, outlines the theoretical principles governing its solubility, and presents a robust, step-by-step protocol for generating reliable solubility data in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals who require precise solvent selection for synthesis, crystallization, and formulation workflows.

Introduction: The Role of this compound in Synthesis

This compound belongs to the class of α-keto esters, characterized by a ketone functional group adjacent to an ester. This arrangement confers a unique reactivity profile, making it a valuable precursor in a variety of carbon-carbon bond-forming reactions. Its structural analogs, such as ethyl 3-oxoheptanoate and ethyl 7-chloro-2-oxoheptanoate, are recognized as crucial intermediates in the synthesis of pharmacologically active molecules and agrochemicals.[1][2][3] For instance, the related compound ethyl 7-chloro-2-oxoheptanoate is a key starting material for producing Cilastatin, a renal dehydropeptidase inhibitor used to prevent the degradation of the antibiotic imipenem.[4]

Understanding the solubility of this compound is paramount for several practical applications:

  • Reaction Medium Selection: Ensuring that reactants are in the same phase is fundamental for achieving optimal reaction kinetics and yield.

  • Product Purification: Solubility differences are exploited in techniques like recrystallization and chromatography to isolate the target compound from impurities.

  • Formulation and Drug Delivery: In pharmaceutical development, solubility in various excipients and solvent systems dictates the feasibility of creating stable and bioavailable drug formulations.

Given the limited availability of specific public data, this guide provides the necessary theoretical foundation and practical methodology to empower researchers to determine this critical parameter.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the physical properties of the solvent, often summarized by the principle "like dissolves like." The structure of this compound—containing a polar ester group, a polar ketone group, and a nonpolar pentyl chain—suggests a nuanced solubility profile.

PropertyValue / PredictionSource / Compound Reference
Molecular Formula C₉H₁₆O₃[5] (Analog: Ethyl 4-oxoheptanoate)
Molecular Weight 172.22 g/mol [5] (Analog: Ethyl 4-oxoheptanoate)
Appearance Colorless to light yellow liquid (predicted)General property of similar esters[6][7]
Polar Surface Area (TPSA) 43.37 Ų[8] (Analog: Ethyl 7-chloro-2-oxoheptanoate)
LogP (Octanol-Water Partition) ~1.9 - 2.5 (Predicted)Based on analogs[8][9]
Hydrogen Bond Acceptors 3 (two carbonyl oxygens, one ester oxygen)[8] (Analog: Ethyl 7-chloro-2-oxoheptanoate)
Hydrogen Bond Donors 0[8] (Analog: Ethyl 7-chloro-2-oxoheptanoate)

Analysis of Structural Features:

  • Polar Moieties: The ester and ketone groups can act as hydrogen bond acceptors, allowing for favorable interactions with polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate).[10]

  • Nonpolar Chain: The five-carbon (pentyl) chain attached to the ketone is a significant nonpolar feature. This hydrocarbon tail will promote solubility in nonpolar or weakly polar solvents like hexane, toluene, and diethyl ether.

Predicted Solubility Trend: Based on this structure, this compound is expected to be highly soluble in a broad range of common organic solvents, from moderately polar to nonpolar. It will likely be miscible or very soluble in solvents like acetone, ethyl acetate, dichloromethane, and ethanol.[10] Its solubility in highly polar solvents like water will be very low, while its solubility in very nonpolar solvents like hexane will be substantial due to the alkyl chain.

The following diagram classifies common laboratory solvents, providing a framework for systematic solubility testing.

Solvent_Classification Hexane Hexane Toluene Toluene DCM Dichloromethane EtOAc Ethyl Acetate Acetone Acetone ACN Acetonitrile Methanol Methanol Ethanol Ethanol Experimental_Workflow A 1. Preparation Add excess solute (this compound) to a known mass/volume of solvent in a vial. B 2. Equilibration Seal vial and agitate in a thermostatic bath (e.g., 25°C) for 24-48 hours to ensure saturation. A->B C 3. Settling Allow vials to stand undisturbed in the bath for at least 4 hours for solid to settle. B->C D 4. Sampling Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter. C->D E 5. Dilution Dispense the filtered aliquot into a volumetric flask and dilute with the same solvent to a known volume. D->E F 6. Analysis Analyze the diluted sample using a calibrated GC or HPLC method to determine concentration. E->F G 7. Calculation Calculate the original concentration in the saturated solution (g/100mL or mol/L). F->G

Sources

Alpha-Keto Esters: A Nexus of Reactivity and Versatility in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide delves into the multifaceted world of α-keto esters, elucidating their unique electronic properties and showcasing their expansive applications in the synthesis of complex organic molecules. We will explore their role as versatile synthons in cycloadditions, multicomponent reactions, asymmetric catalysis, and the construction of diverse heterocyclic frameworks, providing field-proven insights and detailed experimental protocols to empower your research endeavors.

The Core Reactivity of α-Keto Esters: An Electronic Dichotomy

The synthetic utility of α-keto esters stems from the mutual activation of two adjacent carbonyl groups. This arrangement creates a unique electronic profile, rendering the molecule susceptible to a wide array of transformations. The ester carbonyl group acts as an electron-withdrawing group, enhancing the electrophilicity of the adjacent ketone. This makes the keto-carbon an excellent target for nucleophilic attack. Conversely, the enolizable α-proton allows for the formation of enolates, which can act as potent nucleophiles. This dual reactivity is the cornerstone of their versatility.

Furthermore, the 1,2-dicarbonyl moiety serves as a highly reactive dienophile and dipolarophile in cycloaddition reactions and can engage in a variety of condensation reactions to form complex heterocyclic systems.

Cycloaddition Reactions: Building Complexity in a Single Step

α-Keto esters are exceptional partners in cycloaddition reactions, providing rapid access to densely functionalized cyclic systems.

Diels-Alder Reactions

In the context of the Diels-Alder reaction, α-keto esters function as powerful dienophiles. Their electron-deficient nature, conferred by the two carbonyl groups, leads to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating a [4+2] cycloaddition with electron-rich dienes. A prominent example is the reaction of ethyl glyoxylate with Danishefsky's diene to generate a highly functionalized dihydropyranone, a key intermediate in carbohydrate synthesis.

Experimental Protocol: Synthesis of a Dihydropyranone via Diels-Alder Reaction

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve Danishefsky's diene (1.0 equiv) in anhydrous dichloromethane (DCM, 0.5 M).

  • Initiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add ethyl glyoxylate (1.1 equiv) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting diene is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram: Diels-Alder Reaction Workflow

Diels_Alder_Workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Dissolve Danishefsky's Diene in Anhydrous DCM prep2 Establish Inert Atmosphere (N2/Ar) cool Cool to -78 °C prep2->cool add Add Ethyl Glyoxylate Dropwise cool->add stir Stir and Monitor by TLC add->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract with DCM quench->extract purify Purify by Flash Chromatography extract->purify end end purify->end Isolated Dihydropyranone Asymmetric_Hydrogenation cluster_reaction Catalytic Cycle start Prochiral α-Keto Ester (Ethyl Benzoylformate) coordination Substrate-Catalyst Coordination start->coordination catalyst Chiral Catalyst (e.g., Ru-BINAP) catalyst->coordination h2 H2 Gas (Hydrogen Source) hydride_transfer Stereoselective Hydride Transfer h2->hydride_transfer solvent Solvent (e.g., Methanol) solvent->coordination coordination->hydride_transfer cycle product_release Product Release & Catalyst Regeneration hydride_transfer->product_release cycle product_release->coordination cycle final_product Chiral α-Hydroxy Ester product_release->final_product yields

Methodological & Application

Application Notes & Protocols: Ethyl 2-oxoheptanoate as a Versatile Precursor for the Synthesis of High-Value Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and professionals in drug development with detailed methodologies for the synthesis of diverse heterocyclic compounds using ethyl 2-oxoheptanoate as a key building block. This versatile α-keto ester, characterized by its reactive ketone and ester functionalities, serves as an efficient precursor for constructing highly substituted pyridines, pyrroles, and thiophenes. The protocols herein are grounded in classic name reactions, including the Hantzsch Pyridine Synthesis, a strategic adaptation of the Paal-Knorr Pyrrole Synthesis, and the Gewald Aminothiophene Synthesis. Each section elucidates the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into reaction optimization and troubleshooting, underscoring our commitment to providing robust and reproducible scientific methods.

Introduction: The Strategic Value of this compound

This compound is a valuable bifunctional molecule featuring a ketone at the 2-position and an ethyl ester at the 1-position, with a linear five-carbon (pentyl) chain. This arrangement of functional groups provides multiple reactive sites, making it an ideal starting material for multicomponent reactions (MCRs) and other cyclization strategies aimed at building complex molecular architectures. Heterocyclic compounds are the cornerstone of modern medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. The ability to efficiently synthesize libraries of substituted heterocycles from a common, readily available precursor like this compound is therefore of significant strategic importance in drug discovery programs.

This document serves as a practical guide, detailing three field-proven applications of this compound in the synthesis of pyridines, pyrroles, and thiophenes. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization.

Synthesis of Polysubstituted Pyridines via the Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic and highly reliable multicomponent reaction for creating 1,4-dihydropyridines (DHPs), which can be subsequently oxidized to the corresponding aromatic pyridines.[1][2] These scaffolds are prominent in medicinal chemistry, most notably as calcium channel blockers.[3][4]

Principle and Mechanism

The reaction involves the condensation of an aldehyde, a nitrogen donor (typically ammonia or ammonium acetate), and two equivalents of a β-dicarbonyl compound.[1][2] In this application, this compound serves as one of the β-dicarbonyl components. The mechanism proceeds through a series of well-established steps including a Knoevenagel condensation and a Michael addition, culminating in cyclization and dehydration.[1][5]

Hantzsch_Mechanism cluster_0 Part A: Knoevenagel Condensation cluster_1 Part B: Enamine Formation cluster_2 Part C: Assembly and Cyclization Aldehyde R-CHO IntermediateA α,β-Unsaturated Keto Ester Aldehyde->IntermediateA Ketoester1 This compound Ketoester1->IntermediateA Michael_Adduct Michael Adduct IntermediateA->Michael_Adduct Michael Addition Ketoester2 β-Ketoester (e.g., Ethyl Acetoacetate) IntermediateB Enamine Ketoester2->IntermediateB Ammonia NH₃ Ammonia->IntermediateB IntermediateB->Michael_Adduct DHP 1,4-Dihydropyridine (DHP) Michael_Adduct->DHP Cyclization & Dehydration Pyridine Aromatic Pyridine DHP->Pyridine Oxidation (e.g., HNO₃, DDQ)

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-phenyl-5-pentyl-1,4-dihydropyridine-3-carboxylate
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound172.2210.01.72 g
Ethyl acetoacetate130.1410.01.30 g (1.28 mL)
Benzaldehyde106.1210.01.06 g (1.02 mL)
Ammonium acetate77.0812.00.92 g
Ethanol (absolute)--30 mL
Nitric Acid (70%) for oxidation--~2 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 mmol), ethyl acetoacetate (10.0 mmol), benzaldehyde (10.0 mmol), and ammonium acetate (12.0 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask. The mixture may not be fully homogeneous initially.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

    • Expert Insight: Ethanol is an excellent solvent for this reaction as it effectively dissolves the reactants and facilitates the cyclization. The use of a slight excess of ammonium acetate ensures a sufficient supply of ammonia for the condensation.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting aldehyde.

  • Cooling and Isolation of DHP (Optional): Once complete, allow the mixture to cool to room temperature. The 1,4-dihydropyridine product often precipitates as a pale yellow solid. The solid can be collected by vacuum filtration and washed with cold ethanol.

  • Aromatization (Oxidation): To obtain the final pyridine, the crude DHP can be redissolved in glacial acetic acid (20 mL). Cautiously add nitric acid (70%, ~2 mL) dropwise while cooling in an ice bath. After the addition, stir at room temperature for 1 hour, then heat to 80°C for 1 hour.

    • Trustworthiness: The oxidation step is the driving force for the formation of the stable aromatic ring.[2] Monitoring this step by TLC is crucial to avoid over-oxidation or nitration of the product.

  • Workup and Purification: Cool the reaction mixture and pour it carefully onto crushed ice (~100 g). Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by column chromatography on silica gel (70-230 mesh) using a gradient of hexane and ethyl acetate to yield the final pyridine product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Substituted Pyrroles via Paal-Knorr Type Strategy

The Paal-Knorr synthesis is the most direct method for preparing pyrroles, typically from a 1,4-dicarbonyl compound and a primary amine or ammonia.[6][7][8] While this compound is not a 1,4-dicarbonyl, it can be readily converted into a suitable precursor through α-alkylation. This two-step sequence provides access to a wide range of N-substituted and polysubstituted pyrroles.[9]

Principle and Mechanism

The strategy involves two distinct stages:

  • Formation of a 1,4-Dicarbonyl Precursor: The enolate of this compound is generated and used to displace a halide from an α-haloketone (e.g., 2-bromoacetophenone). This nucleophilic substitution reaction constructs the required 1,4-dicarbonyl backbone.

  • Paal-Knorr Cyclization: The resulting 1,4-dicarbonyl compound is condensed with an amine under mildly acidic conditions. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[10]

Paal_Knorr_Workflow Paal-Knorr Type Workflow cluster_step1 Step 1: 1,4-Dicarbonyl Synthesis cluster_step2 Step 2: Pyrrole Formation Ketoester This compound Enolate Enolate Intermediate Ketoester->Enolate Base Base (e.g., NaH, LDA) Base->Enolate Dicarbonyl 1,4-Dicarbonyl Precursor Enolate->Dicarbonyl SN2 Alkylation Halo_Ketone α-Haloketone (R-CO-CH₂Br) Halo_Ketone->Dicarbonyl Pyrrole Substituted Pyrrole Dicarbonyl->Pyrrole Paal-Knorr Cyclization Amine Amine (R'-NH₂) Amine->Pyrrole Acid Acid Catalyst (e.g., AcOH) Acid->Pyrrole

Caption: A two-step strategy for pyrrole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-pentyl-2-phenyl-1H-pyrrole-3-carboxylate

Step A: Synthesis of the 1,4-Dicarbonyl Intermediate

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
Sodium Hydride (60%)24.0011.00.44 g
Anhydrous THF--40 mL
This compound172.2210.01.72 g
2-Bromoacetophenone199.0510.01.99 g

Procedure:

  • Setup: To a flame-dried 100 mL three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (11.0 mmol, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the oil, then add anhydrous THF (20 mL).

  • Enolate Formation: Cool the suspension to 0°C in an ice bath. Add a solution of this compound (10.0 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes. Stir the mixture at 0°C for 30 minutes after the addition is complete.

    • Expert Insight: The active methylene protons of the keto-ester are not acidic enough for weaker bases. A strong, non-nucleophilic base like NaH or LDA is required to ensure complete deprotonation and prevent self-condensation.

  • Alkylation: Add a solution of 2-bromoacetophenone (10.0 mmol) in anhydrous THF (10 mL) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL). Extract the mixture with diethyl ether (3 x 40 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (Hexane:Ethyl Acetate) to isolate the 1,4-dicarbonyl intermediate.

Step B: Paal-Knorr Cyclization

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
1,4-Dicarbonyl Intermediate~288.385.01.44 g
Ammonium Acetate77.0825.01.93 g
Glacial Acetic Acid--20 mL

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the 1,4-dicarbonyl intermediate (5.0 mmol) and a large excess of ammonium acetate (25.0 mmol) in glacial acetic acid (20 mL).

    • Trustworthiness: Acetic acid serves as both the solvent and a weak acid catalyst, which is optimal for the cyclization step.[8] Using a primary amine instead of ammonium acetate will yield an N-substituted pyrrole.

  • Reflux: Heat the mixture to reflux (around 110-120°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture and pour it into a beaker of ice water (100 mL). Neutralize with a solid sodium bicarbonate until effervescence ceases. Extract the product with ethyl acetate (3 x 40 mL). Wash the combined organic layers with water and brine, then dry over Na₂SO₄. Concentrate the solvent and purify the crude product by column chromatography to yield the substituted pyrrole.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent condensation for the synthesis of highly functionalized 2-aminothiophenes.[11][12] These structures are privileged in medicinal chemistry and materials science. The reaction combines a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[13]

Principle and Mechanism

This compound provides the ketone functionality for the initial Knoevenagel condensation with an α-cyanoester (e.g., ethyl cyanoacetate).[12] The resulting adduct then reacts with elemental sulfur. The subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[14]

Gewald_Mechanism Gewald Aminothiophene Synthesis reagents This compound + Ethyl Cyanoacetate knoevenagel Knoevenagel Adduct (α,β-Unsaturated Nitrile) reagents->knoevenagel base Base (e.g., Morpholine) base->knoevenagel Catalyzes sulfur_adduct Sulfur Adduct Intermediate knoevenagel->sulfur_adduct sulfur Elemental Sulfur (S₈) sulfur->sulfur_adduct Addition cyclization Cyclized Intermediate sulfur_adduct->cyclization Ring Closure product 2-Aminothiophene Product cyclization->product Tautomerization

Caption: Key stages of the Gewald Reaction.

Experimental Protocol: Synthesis of Diethyl 2-amino-4-pentylthiophene-3,5-dicarboxylate
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound172.2210.01.72 g
Ethyl cyanoacetate113.1210.01.13 g (1.12 mL)
Elemental Sulfur32.0610.00.32 g
Morpholine87.1210.00.87 g (0.87 mL)
Ethanol--25 mL

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10.0 mmol), ethyl cyanoacetate (10.0 mmol), and elemental sulfur (10.0 mmol).

  • Solvent and Base Addition: Add ethanol (25 mL) and stir to create a suspension. Add morpholine (10.0 mmol) dropwise to the stirring mixture at room temperature.

    • Expert Insight: Morpholine acts as a basic catalyst for the initial Knoevenagel condensation.[13] The reaction is often mildly exothermic upon addition of the base. Maintaining a temperature between 40-50°C can improve the reaction rate without promoting unwanted side reactions.[15]

  • Reaction: Gently warm the mixture to 45-50°C and stir for 3-5 hours. The color of the mixture will typically darken as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC (2:1 Hexane:Ethyl Acetate) for the disappearance of the keto-ester.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 15 mL) to remove residual morpholine and unreacted starting materials. The product can be further purified by recrystallization from ethanol if necessary.

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, IR spectroscopy (noting the N-H and ester C=O stretches), and mass spectrometry.

Summary and Outlook

The protocols detailed in this application note demonstrate the exceptional utility of this compound as a versatile and strategic precursor for generating three distinct and highly valuable heterocyclic cores.

Synthesis MethodTarget HeterocycleKey Reagents (in addition to this compound)Typical ConditionsKey Advantages
Hantzsch Synthesis PyridineAldehyde, β-Ketoester, Ammonium AcetateReflux in EthanolHigh convergence, one-pot, builds complexity quickly
Paal-Knorr Strategy Pyrroleα-Haloketone, Base, Amine/AmmoniaTwo steps: Alkylation then RefluxModular, allows for diverse substitution patterns
Gewald Reaction 2-Aminothiopheneα-Cyanoester, Sulfur, Base (Morpholine)Mild heating (40-50°C) in EthanolHigh atom economy, direct access to aminothiophenes

By leveraging these robust and well-established synthetic transformations, researchers can efficiently access diverse libraries of pyridines, pyrroles, and thiophenes. The functional group handles inherent in the products (e.g., esters, amines) provide further opportunities for derivatization, making this compound a powerful tool in the arsenal of the modern synthetic and medicinal chemist.

References

  • Vertex AI Search. Hantzsch pyridine synthesis. Google Cloud.
  • PubChem. Ethyl 2-ethyl-3-oxoheptanoate.
  • Vertex AI Search. Paal–Knorr synthesis. Google Cloud.
  • Wikipedia. Paal–Knorr synthesis. Wikimedia Foundation. [Link]

  • BenchChem.
  • Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Wikipedia. Gewald reaction. Wikimedia Foundation. [Link]

  • Alfa Chemistry. Paal-Knorr Synthesis. Alfa Chemistry.
  • Wikipedia. Hantzsch pyridine synthesis. Wikimedia Foundation. [Link]

  • RGM College of Engineering and Technology. Paal–Knorr synthesis of pyrroles. RGM College of Engineering and Technology.
  • Scribd. Hantzsch Pyridine Synthesis. Scribd.
  • Semantic Scholar. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Journal of Chemical Education. Learning from the Hantzsch synthesis. ACS Publications. [Link]

  • MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]

  • Impactfactor.

Sources

Application Notes and Protocols for the GC-MS Analysis of Ethyl 2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 2-oxoheptanoate Analysis

This compound is an α-keto ester of significant interest in various fields, including flavor and fragrance chemistry, as well as a key building block in the synthesis of more complex pharmaceutical and agrochemical compounds. Its unique structure, containing both a ketone and an ester functional group, imparts specific chemical properties and reactivity. Accurate and reliable quantification and identification of this compound are paramount for quality control in manufacturing processes, for studying its formation in biological systems, and for monitoring its conversion in synthetic chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution separates the analyte from complex sample matrices, while mass spectrometry provides definitive identification based on the molecule's mass-to-charge ratio and characteristic fragmentation pattern.

This comprehensive guide provides a detailed protocol for the GC-MS analysis of this compound. We will delve into the rationale behind each step, from sample preparation to data interpretation, empowering researchers, scientists, and drug development professionals to achieve accurate and reproducible results. The protocol will cover both direct analysis and a derivatization approach to enhance thermal stability, ensuring a robust methodology.

Materials and Reagents

  • Solvents: High-purity, GC-grade solvents such as ethyl acetate, dichloromethane, or hexane are essential to avoid interference from impurities.[1][2][3]

  • This compound Standard: A certified reference standard of known purity.

  • Internal Standard (IS): (Optional, for quantitative analysis) A compound with similar chemical properties to the analyte but with a different retention time, such as Ethyl octanoate.

  • Derivatization Reagents (Optional):

    • Methoxyamine hydrochloride (MOX)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Pyridine (anhydrous)

  • Glassware: Use clean, silanized glass vials and inserts to prevent analyte adsorption.[1][3]

  • Filtration: 0.22 µm syringe filters for sample clarification.[2]

Analytical Workflow: From Sample to Data

The overall process for the GC-MS analysis of this compound is a sequential procedure designed to ensure the sample is suitable for injection, efficiently separated, and accurately detected.

Caption: Workflow for the GC-MS analysis of this compound.

Experimental Protocols

Protocol 1: Direct Analysis of this compound

This protocol is suitable for relatively clean samples where the concentration of the analyte is within the linear range of the instrument. The inherent volatility of this compound allows for direct injection without derivatization.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample and dissolve it in a suitable volatile solvent (e.g., ethyl acetate) to a final concentration of approximately 10-100 µg/mL.[3] For quantitative analysis, add the internal standard at this stage to a known concentration.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the GC inlet.[2]

  • Transfer the filtered solution to a 2 mL glass autosampler vial with a low-volume insert.

2. GC-MS Instrumentation and Parameters:

The following parameters are a robust starting point and may be optimized for your specific instrument.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control for reproducible retention times.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnA non-polar stationary phase is well-suited for the separation of moderately polar compounds like esters.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode is used for higher concentration samples to prevent column overloading, while splitless is for trace analysis.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)This temperature program allows for the separation of volatile solvents from the analyte and ensures the elution of any less volatile components from the column.
MS System Agilent 5977B MSD or equivalentA sensitive and reliable mass detector for routine analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temperature 230 °COptimizes ion formation and minimizes source contamination.
Quadrupole Temp. 150 °CMaintains consistent mass filtering.
Mass Scan Range m/z 40-350Covers the expected mass range of the analyte and its fragments.
Protocol 2: Analysis with Derivatization for Enhanced Stability

For complex matrices or when thermal degradation is a concern, a two-step derivatization process involving methoximation followed by silylation is recommended. This protects the keto group and enhances volatility.

Derivatization Ketoester This compound (Keto form) Methoxime Methoxime Derivative Ketoester->Methoxime Oximation (Protects Keto Group) MOX Methoxyamine HCl (MOX) Final_Product Silylated Methoxime Derivative (Thermally Stable & Volatile) Methoxime->Final_Product Silylation (Increases Volatility) MSTFA MSTFA

Caption: Two-step derivatization for enhancing analyte stability.

1. Derivatization Procedure:

  • Prepare a sample solution as described in Protocol 1, Step 1.

  • Evaporate the solvent from a 100 µL aliquot of the sample solution under a gentle stream of nitrogen.

  • Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial and heat at 60°C for 60 minutes. This step converts the ketone to a more stable methoxime.

  • Silylation: Cool the vial to room temperature. Add 50 µL of MSTFA. Cap and heat at 60°C for 30 minutes. This step replaces any active hydrogens with a trimethylsilyl group, further increasing volatility.

  • After cooling, the sample is ready for injection.

2. GC-MS Instrumentation and Parameters:

Use the same GC-MS parameters as in Protocol 1. The retention time of the derivatized analyte will be different from the underivatized form.

Results and Discussion: Interpreting the Data

Expected Chromatogram

Under the recommended GC conditions, this compound should elute as a sharp, symmetrical peak. The exact retention time will depend on the specific instrument and column used but can be confirmed by analyzing a reference standard.

Mass Spectrum and Fragmentation Pattern

Predicted Fragmentation of this compound (Molecular Weight: 172.22 g/mol )

The molecular ion peak ([M]⁺) at m/z 172 is expected but may be of low intensity. The major fragmentation pathways for esters and ketones will likely dominate the spectrum:

  • α-Cleavage: Cleavage of the bond adjacent to the carbonyl groups is a common fragmentation pathway.

    • Loss of the ethoxy group (-OCH₂CH₃, 45 Da) would result in a fragment at m/z 127 .

    • Loss of the ethyl group from the ester (-CH₂CH₃, 29 Da) would lead to a fragment at m/z 143 .

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. For this compound, this is less likely to be a primary fragmentation pathway due to the position of the keto group.

  • Cleavage of the Alkyl Chain: Fragmentation of the pentyl chain attached to the keto group will produce a series of characteristic ions.

    • Loss of a propyl radical (-C₃H₇, 43 Da) would give a fragment at m/z 129 .

    • Loss of a butyl radical (-C₄H₉, 57 Da) would result in a fragment at m/z 115 .

The base peak is likely to be one of the smaller, more stable fragments resulting from these cleavage events. A comparison with the mass spectrum of Ethyl 2-oxopropanoate (m/z 116) shows a prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).[4][5] By analogy, a significant peak for the corresponding acylium ion in this compound ([C₅H₁₁CO]⁺) at m/z 99 can be anticipated.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve reliable and accurate results for both qualitative and quantitative assessments. The inclusion of a derivatization protocol offers a robust alternative for challenging sample matrices or when thermal stability is a concern. The predicted fragmentation pattern serves as a valuable guide for the interpretation of mass spectra, ensuring confident identification of the analyte.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • MDS Analytical Technologies. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • Cardeal, Z. L., de Souza, P. P., da Silva, M. D. R. G., & Marriott, P. J. (2008). Quantitative ester analysis in cachaça and distilled spirits by gas chromatography-mass spectrometry (GC-MS). Journal of agricultural and food chemistry, 56(15), 6271–6276. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • Harvard University. (n.d.). GC/MS Sample Preparation. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-oxo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl pyruvate. Retrieved from [Link]

  • Zenkevich, I. G., & Kosman, V. M. (2013). A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis. Rapid communications in mass spectrometry : RCM, 27(6), 667–674. [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

Sources

1H NMR and 13C NMR spectral interpretation of Ethyl 2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Spectroscopic Elucidation of Ethyl 2-oxoheptanoate using ¹H and ¹³C NMR

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For professionals in pharmaceutical research and drug development, the unambiguous structural confirmation of novel compounds and synthetic intermediates is a critical step in the discovery pipeline. This compound, a β-keto ester, is a valuable synthetic building block. Its structure contains multiple functional groups, including an ester and a ketone, which give rise to a characteristic and informative NMR spectrum.

This application note serves as a detailed guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound. It is designed for researchers and scientists, providing not only the spectral data and its interpretation but also the underlying principles and a robust experimental protocol. The causality behind experimental choices is explained to empower the user with a deeper understanding of the technique.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the atoms in this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this note for all spectral assignments.

C1 C1 H1 H H2 H H3 H C2 C2 O_ester O C3 C3 O_carbonyl_ester O C4 C4 O_carbonyl_ketone O C5 C5 H4 H H5 H C6 C6 H6 H H7 H C7 C7 H8 H H9 H C8 C8 H10 H H11 H C9 C9 H12 H H13 H H14 H compound_label H₃C¹-H₂C²-O-C³(=O)-C⁴(=O)-H₂C⁵-H₂C⁶-H₂C⁷-H₂C⁸-H₃C⁹

Diagram 1: Molecular structure of this compound with atom numbering.

Experimental Protocol: NMR Sample Preparation

The quality of the NMR spectrum is profoundly dependent on the quality of the sample.[3] The following protocol outlines a self-validating system for preparing high-quality NMR samples of small organic molecules like this compound.

Materials:

  • This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[4]

  • High-quality 5 mm NMR tube, clean and unscratched[5][6]

  • Deuterated chloroform (CDCl₃), >99.8% D

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Kimwipes or similar lint-free tissue

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh the required amount of this compound. For a standard ¹H NMR spectrum, 10-20 mg is typically sufficient, while a ¹³C NMR spectrum will require a more concentrated sample (around 50-100 mg) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4][6]

  • Solvent Selection & Dissolution:

    • Causality: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum. The deuterium nucleus (²H) resonates at a different frequency from protons (¹H).[4] CDCl₃ is an excellent choice for non-polar to moderately polar organic compounds.

    • In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃.[7] Preparing the sample in a secondary vial ensures complete dissolution before transfer to the NMR tube, which can be difficult to mix effectively.[4]

  • Filtration and Transfer:

    • Causality: Undissolved particulate matter can severely degrade the quality of the NMR spectrum by interfering with the magnetic field homogeneity (shimming).[4][7]

    • Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any dust or solid impurities.

  • Tube Cleaning and Labeling: Before placing the sample in the spectrometer, wipe the outside of the NMR tube with a Kimwipe lightly moistened with isopropanol or acetone to remove any fingerprints or dirt.[6] Label the tube clearly near the cap. Do not use tape, as it can interfere with the sample spinner.[5][7]

Sources

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ethyl 2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol

Abstract

This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 2-oxoheptanoate. As a key intermediate in various synthetic pathways within the pharmaceutical and fine chemical industries, a reliable and validated analytical method is paramount for quality control and reaction monitoring. This application note details the chromatographic conditions, sample preparation protocols, and a full validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The method addresses the inherent challenge of keto-enol tautomerism in α-keto esters to ensure accurate and reproducible results.

Introduction: The Analytical Challenge of α-Keto Esters

This compound is a valuable building block in organic synthesis. Its purity and concentration are critical parameters that can significantly impact the yield and quality of downstream products. HPLC is a powerful technique for the analysis of such compounds; however, α-keto esters like this compound present a unique challenge due to keto-enol tautomerism. This equilibrium between the keto and enol forms in solution can lead to peak broadening or splitting in chromatographic analysis, compromising accuracy and precision.

This method has been developed to overcome this issue by controlling the equilibrium to favor a single form, resulting in sharp, symmetrical peaks suitable for quantification. The principles outlined herein are applicable to researchers, scientists, and drug development professionals requiring a validated analytical method for this class of compounds.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValue/InformationSource
Molecular FormulaC₉H₁₆O₃
Molecular Weight172.22 g/mol
AppearanceExpected to be a liquid
SolubilitySoluble in organic solvents like acetonitrile, chloroform, and ethyl acetate.

HPLC Method and Chromatographic Conditions

A reversed-phase HPLC method is employed, as it is well-suited for the analysis of moderately polar to non-polar organic molecules.

Rationale for Method Selection
  • Reversed-Phase Chromatography: A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for the relatively non-polar this compound.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) is critical to suppress the ionization of the enol form and drive the keto-enol equilibrium towards the keto form, resulting in a single, sharp peak. Acidic conditions are known to accelerate the interconversion of tautomers, leading to a time-averaged single peak.

Recommended Chromatographic Conditions
ParameterRecommended Setting
HPLC System Any standard HPLC system with a UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 210 nm
Run Time 15 minutes

Protocols

Standard and Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.[1][2]

4.1.1. Materials and Reagents

  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade or higher)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

4.1.2. Standard Solution Preparation (1 mg/mL Stock)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • This stock solution can be further diluted to prepare calibration standards.

4.1.3. Sample Preparation

  • If the sample is a solid, dissolve it in acetonitrile to achieve a target concentration of approximately 1 mg/mL.

  • If the sample is in a reaction mixture or other matrix, a suitable extraction or dilution procedure may be necessary. A simple "dilute and shoot" approach is often sufficient if the matrix components do not interfere with the analysis.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC System Setup and Operation

Caption: HPLC analysis workflow for this compound.

  • System Purge: Purge all pump lines with the respective mobile phases to remove any air bubbles.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (60% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) with the prepared standards and samples.

  • Run Sequence: Start the analysis sequence.

Method Validation

The developed method should be validated according to the ICH Q2(R2) guidelines to ensure it is fit for its intended purpose. The following validation parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and a spiked sample. The peak for this compound should be well-resolved from any other peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five calibration standards from the stock solution, ranging from approximately 0.05 mg/mL to 1.5 mg/mL.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision: The analysis should be repeated by a different analyst on a different day using a different instrument (if available). The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Robustness should be evaluated by varying parameters such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should remain within acceptable limits for all variations.

System Suitability

Before conducting any analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
RSD of Peak Areas ≤ 2.0% (for 5 replicate injections)

Conclusion

The HPLC method detailed in this application note provides a reliable and robust means for the quantitative analysis of this compound. By employing a reversed-phase C18 column with an acidified mobile phase, the issue of keto-enol tautomerism is effectively managed, leading to accurate and reproducible results. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a quality control or research environment.

References

  • PubChem. Ethyl 7-chloro-2-oxoheptanoate. National Center for Biotechnology Information. [Link]

  • ChemBK. ethyl 7-chloro-2-oxoheptanoate. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures. [Link]

Sources

Application Note: Enhanced Analytical Detection of Ethyl 2-oxoheptanoate Through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-oxoheptanoate, a key intermediate in pharmaceutical and fine chemical synthesis, presents analytical challenges due to its lack of a strong chromophore or fluorophore, making sensitive detection by common analytical techniques difficult. This application note provides detailed protocols for the derivatization of this compound to enhance its detectability for various analytical platforms, including High-Performance Liquid Chromatography (HPLC) with UV-Visible and fluorescence detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS). We explore three robust derivatization strategies: reaction with 2,4-dinitrophenylhydrazine (DNPH) for UV-Vis detection, dansyl hydrazine for fluorescence detection, and Girard's Reagent T for improved ionization in mass spectrometry. The causality behind experimental choices, self-validating protocols, and comprehensive data interpretation are provided to guide researchers, scientists, and drug development professionals in selecting and implementing the optimal derivatization strategy for their specific analytical needs.

Introduction: The Rationale for Derivatization

The accurate quantification of this compound is critical for process monitoring, quality control, and metabolic studies. However, its molecular structure, a β-keto ester, lacks features that allow for sensitive detection using standard analytical instrumentation.[1][2] Direct analysis by HPLC with UV detection is often hampered by a low molar absorptivity, while its volatility can be suitable for GC, derivatization is often necessary to improve chromatographic behavior and enhance sensitivity.[3][4]

Chemical derivatization addresses these limitations by chemically modifying the analyte to introduce a moiety with desirable analytical properties.[5][6] This process can:

  • Introduce a Chromophore: A group that strongly absorbs ultraviolet or visible light, significantly enhancing sensitivity for HPLC-UV analysis.

  • Introduce a Fluorophore: A group that emits light upon excitation, enabling highly sensitive and selective fluorescence detection.[7]

  • Improve Volatility and Thermal Stability: Essential for preventing degradation and ensuring sharp peaks in GC analysis.[3][8]

  • Enhance Ionization Efficiency: By introducing a readily ionizable group, derivatization can dramatically improve the signal in mass spectrometry (MS).[9]

This guide details three distinct, field-proven derivatization methodologies tailored for this compound, providing a comprehensive toolkit for the modern analytical chemist.

Derivatization Strategies and Protocols

Strategy 1: UV-Visible Detection Enhancement with 2,4-Dinitrophenylhydrazine (DNPH)

Principle: DNPH reacts with the ketone functional group of this compound to form a 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive detection in the UV-Vis range, typically around 360 nm.[10] This method is widely adopted for the analysis of carbonyl compounds.[10][11]

Workflow Diagram:

DNPH_Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample This compound in Acetonitrile Reaction Mix & Incubate (e.g., 60°C for 30 min) Sample->Reaction DNPH_Reagent DNPH Reagent (in Acidified Acetonitrile) DNPH_Reagent->Reaction HPLC_UV HPLC-UV Analysis (λ = 360 nm) Reaction->HPLC_UV Inject

Caption: Workflow for DNPH derivatization of this compound.

Experimental Protocol:

  • Reagent Preparation:

    • DNPH Stock Solution (Saturated): Add 2,4-dinitrophenylhydrazine to HPLC-grade acetonitrile until saturation is reached. Sonicate for 10 minutes to ensure complete dissolution of the soluble portion.

    • DNPH Derivatizing Reagent: To 10 mL of the saturated DNPH stock solution, add 100 µL of concentrated sulfuric acid. This reagent should be prepared fresh daily.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution with acetonitrile.

  • Derivatization Procedure:

    • In a 1.5 mL autosampler vial, combine 100 µL of the sample or standard solution with 200 µL of the DNPH derivatizing reagent.

    • Cap the vial and vortex briefly.

    • Incubate the mixture in a heating block at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • HPLC-UV Analysis:

    • Inject an appropriate volume (e.g., 10 µL) of the derivatized sample onto the HPLC system.

    • A C18 reversed-phase column is typically used with a mobile phase gradient of acetonitrile and water.

    • Set the UV detector to monitor at 360 nm.

Strategy 2: Fluorescence Detection Enhancement with Dansyl Hydrazine

Principle: Dansyl hydrazine reacts with the carbonyl group of this compound to form a highly fluorescent dansyl hydrazone derivative.[7] This method offers superior sensitivity and selectivity compared to UV-Vis detection, making it ideal for trace-level analysis.[11][12]

Workflow Diagram:

Dansyl_Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample This compound in Ethanol Reaction Mix & Incubate (e.g., 70°C for 60 min) Sample->Reaction Dansyl_Reagent Dansyl Hydrazine Reagent (in Acidified Ethanol) Dansyl_Reagent->Reaction HPLC_FLD HPLC-Fluorescence Analysis (Ex: ~340 nm, Em: ~525 nm) Reaction->HPLC_FLD Inject

Caption: Workflow for dansyl hydrazine derivatization.

Experimental Protocol:

  • Reagent Preparation:

    • Dansyl Hydrazine Stock Solution (1 mg/mL): Dissolve 10 mg of dansyl hydrazine in 10 mL of ethanol. Store in an amber vial at 4°C.

    • Acid Catalyst: Prepare a 10% (v/v) solution of trifluoroacetic acid (TFA) in ethanol.

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol (e.g., 100 µg/mL).

    • Prepare calibration standards by serial dilution.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard, add 100 µL of the dansyl hydrazine stock solution and 10 µL of the acid catalyst.

    • Vortex the mixture and incubate at 70°C for 60 minutes in a sealed vial.

    • Cool to room temperature before analysis.

  • HPLC-Fluorescence Analysis:

    • Inject the derivatized sample onto a C18 column.

    • Use a mobile phase gradient of acetonitrile and water.

    • Set the fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 525 nm.[13]

Strategy 3: Enhanced Mass Spectrometric Detection with Girard's Reagent T

Principle: Girard's Reagent T (GirT) is a cationic derivatizing agent that reacts with ketones to form a stable hydrazone bearing a permanent positive charge.[14][15] This "charge-tagging" strategy significantly improves the ionization efficiency of the analyte in electrospray ionization mass spectrometry (ESI-MS), leading to a substantial increase in sensitivity.[9][16]

Workflow Diagram:

GirT_Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample This compound in Methanol Reaction Mix & Reflux (e.g., 60°C for 2 h) Sample->Reaction GirT_Reagent Girard's Reagent T in Acidic Methanol GirT_Reagent->Reaction LC_MS LC-MS/MS Analysis (Positive Ion Mode) Reaction->LC_MS Inject

Caption: Workflow for Girard's Reagent T derivatization.

Experimental Protocol:

  • Reagent Preparation:

    • GirT Derivatizing Solution (10 mg/mL): Dissolve 100 mg of Girard's Reagent T in 10 mL of methanol containing 5% (v/v) acetic acid. Prepare this solution fresh.

  • Sample Preparation:

    • Dissolve the this compound sample in methanol.

  • Derivatization Procedure:

    • In a round-bottom flask, combine 1 mL of the sample solution with 5 mL of the GirT derivatizing solution.

    • Reflux the mixture at 60°C for 2 hours.

    • After cooling, the reaction mixture can be diluted with the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Separate the derivatized product on a C18 column.

    • Operate the mass spectrometer in positive ion mode.

    • Monitor for the specific m/z of the derivatized this compound.

Comparative Data and Method Selection

The choice of derivatization method depends on the available instrumentation, the required sensitivity, and the sample matrix.

Parameter DNPH (UV-Vis) Dansyl Hydrazine (Fluorescence) Girard's Reagent T (LC-MS)
Detection Principle UV-Visible AbsorptionFluorescence EmissionMass-to-Charge Ratio
Typical LOD Low to mid ng/mLHigh pg/mL to low ng/mLLow to mid pg/mL
Selectivity ModerateHighVery High (with MS/MS)
Instrumentation HPLC-UVHPLC-FLDLC-MS or LC-MS/MS
Primary Advantage Widely available instrumentationExcellent sensitivityStructural confirmation and high sensitivity
Considerations Potential for interfering compoundsSusceptible to quenchingMatrix effects can suppress ionization

Conclusion

The derivatization of this compound is a powerful strategy to overcome its inherent analytical challenges. By selecting the appropriate reagent and method—DNPH for routine UV analysis, dansyl hydrazine for high-sensitivity fluorescence detection, or Girard's Reagent T for mass spectrometry—researchers can achieve the required levels of sensitivity and selectivity for accurate quantification. The detailed protocols provided herein serve as a robust starting point for method development and validation, empowering scientists in the fields of chemical research and drug development.

References

  • MedchemExpress. Girard's reagent T (Trimethylacetohydrazideammonium chloride).
  • Journal of Lipid Research. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila.
  • National Institutes of Health. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA.
  • ResearchGate.
  • PubMed.
  • Wiley Online Library. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility.
  • ResearchGate.
  • National Institutes of Health. High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering.
  • ResearchGate.
  • PubMed.
  • MDPI. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Thermo Fisher Scientific HK. Reagents for Modifying Aldehydes and Ketones—Section 3.3.
  • BenchChem. Purity assessment of Ethyl 3-oxoheptanoate using different analytical techniques.
  • ResearchGate.
  • ResearchGate. High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering.
  • GL Sciences.
  • National Institutes of Health.
  • SlidePlayer.
  • BenchChem.
  • TCI AMERICA. Fluorescence Detection Labeling Reagents (for Carbonyl Groups)
  • BenchChem. A Comparative Guide to Carbonyl Detection: Fluorescein Hydrazide vs. Dansyl Hydrazine.
  • Royal Society of Chemistry. Recent progress in fluorescent chemosensors for selective aldehyde detection.
  • IJRPS. Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • ChemScene.
  • PubMed. High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering.
  • SlideShare.
  • Sigma-Aldrich.
  • Ministry of the Environment, Government of Japan. Analytical Methods.
  • The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
  • National Institutes of Health.
  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • United States Environmental Protection Agency.
  • ResearchGate. Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • ResearchGate. Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis.

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The Versatility of Ethyl 2-Oxoheptanoate: A Strategic Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate art of total synthesis, the strategic selection of building blocks is paramount to the success and elegance of a synthetic route. Among the vast arsenal of synthons available to the modern chemist, α-keto esters stand out for their unique reactivity and versatility. This application note delves into the utility of a specific α-keto ester, Ethyl 2-oxoheptanoate , as a powerful and versatile building block in the construction of complex molecular architectures, particularly in the realm of natural product synthesis and drug development.

This compound, with its characteristic vicinal carbonyl groups, offers a rich chemical playground for the formation of carbon-carbon and carbon-heteroatom bonds. The electrophilicity of the ketone carbonyl, activated by the adjacent ester moiety, makes it a prime target for a variety of nucleophilic attacks. This guide will explore the fundamental reactivity of this compound and provide detailed protocols for its application in key synthetic transformations, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is essential for its effective application. The following table summarizes the key properties of this compound.

PropertyValue
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 95-97 °C at 10 mmHg
Density 0.978 g/mL at 25 °C
CAS Number 13088-50-1

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily dictated by the electrophilic nature of its ketone carbonyl group. This reactivity allows it to participate in a wide array of transformations that are fundamental to the construction of complex organic molecules.[1][2] This section will detail the application of this compound in several key reaction types, providing both mechanistic insights and practical protocols.

Nucleophilic Addition of Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard and organolithium reagents, provides a direct route to chiral tertiary alcohols. The ketone carbonyl is significantly more reactive than the ester carbonyl, allowing for selective addition. This transformation is a cornerstone in the synthesis of complex stereocenters.

Causality Behind Experimental Choices: The choice of an organometallic reagent allows for the introduction of a wide variety of carbon-based substituents. The reaction is typically carried out at low temperatures to minimize side reactions, such as enolization of the α-keto ester or attack at the ester carbonyl. The use of aprotic solvents is crucial to prevent quenching of the highly basic organometallic reagent.

Protocol 1: Synthesis of Ethyl 2-hydroxy-2-methylheptanoate via Grignard Reaction

Objective: To synthesize a tertiary alcohol by the selective addition of a methyl group to the keto-carbonyl of this compound.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.72 g, 10.0 mmol) dissolved in anhydrous diethyl ether (20 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11.0 mmol, 1.1 equivalents) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-hydroxy-2-methylheptanoate.

Workflow for Grignard Addition to this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification This compound This compound Reaction_Vessel Reaction at -78°C in Anhydrous Ether This compound->Reaction_Vessel MeMgBr MeMgBr MeMgBr->Reaction_Vessel Quench Quench with sat. aq. NH4Cl Reaction_Vessel->Quench After 2h Extraction Extraction with Diethyl Ether Quench->Extraction Drying Drying over MgSO4 Extraction->Drying Chromatography Flash Column Chromatography Drying->Chromatography After filtration and concentration Final_Product Ethyl 2-hydroxy-2-methylheptanoate Chromatography->Final_Product Pure Product

Caption: Workflow for the synthesis of a tertiary alcohol.

Aldol Addition Reactions

The α-keto group in this compound can act as an excellent electrophile in aldol-type reactions.[1][2] This allows for the formation of a new carbon-carbon bond and the creation of a β-hydroxy-α-keto ester, a highly functionalized motif for further synthetic manipulations.

Causality Behind Experimental Choices: Lewis acids are often employed to activate the keto-carbonyl, enhancing its electrophilicity and promoting the reaction. The choice of Lewis acid can also influence the stereochemical outcome of the reaction, particularly when using chiral ligands. The reaction temperature is a critical parameter to control, as higher temperatures can lead to dehydration of the aldol adduct.

Protocol 2: Lewis Acid-Mediated Aldol Addition with a Silyl Enol Ether

Objective: To synthesize a β-hydroxy-α-keto ester via a Mukaiyama-type aldol addition.

Materials:

  • This compound

  • 1-(Trimethylsilyloxy)cyclohexene

  • Titanium tetrachloride (TiCl₄) (1.0 M solution in dichloromethane)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (1.72 g, 10.0 mmol) and anhydrous dichloromethane (20 mL).

  • Cool the solution to -78 °C.

  • Add titanium tetrachloride (11.0 mL of a 1.0 M solution in dichloromethane, 11.0 mmol, 1.1 equivalents) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 1-(trimethylsilyloxy)cyclohexene (1.87 g, 11.0 mmol, 1.1 equivalents) in anhydrous dichloromethane (10 mL) dropwise over 20 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Allow the mixture to warm to room temperature and filter through a pad of Celite to remove titanium salts.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired aldol adduct.

Reaction Scheme for Aldol Addition

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product E2OH This compound Cond 1. TiCl4, CH2Cl2, -78°C 2. Workup E2OH->Cond SEE 1-(Trimethylsilyloxy)cyclohexene SEE->Cond Aldol β-Hydroxy-α-keto ester Cond->Aldol

Caption: Lewis acid-mediated aldol addition reaction.

Heterocycle Synthesis: The Hantzsch Dihydropyridine Synthesis

This compound can serve as a valuable three-carbon component in multicomponent reactions for the synthesis of heterocyclic scaffolds. A prime example is its use in a modified Hantzsch dihydropyridine synthesis to generate highly substituted dihydropyridines, which are privileged structures in medicinal chemistry.

Causality Behind Experimental Choices: The Hantzsch synthesis is a robust one-pot reaction that efficiently constructs the dihydropyridine core. The use of an enamine (generated in situ from an amine and a β-ketoester) and an α,β-unsaturated carbonyl compound (formed in situ from an aldehyde and the α-keto ester) allows for the convergence of multiple components in a single operation. Ammonium acetate serves as the nitrogen source for the pyridine ring.

Protocol 3: One-Pot Synthesis of a Substituted Dihydropyridine

Objective: To synthesize a polysubstituted dihydropyridine using this compound in a modified Hantzsch reaction.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Benzaldehyde

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1.72 g, 10.0 mmol), ethyl acetoacetate (1.30 g, 10.0 mmol), benzaldehyde (1.06 g, 10.0 mmol), and ammonium acetate (0.77 g, 10.0 mmol) in ethanol (25 mL).

  • Heat the reaction mixture to reflux with stirring for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography to afford the desired dihydropyridine.

Application in a Hypothetical Total Synthesis

To illustrate the strategic application of this compound, let us consider a hypothetical retrosynthetic analysis of a complex polyketide fragment.

Hypothetical Target Fragment

G Target Target Polyketide Fragment

Retrosynthetic Analysis

G Target Target Fragment Aldol_Adduct β-Hydroxy-α-keto ester Target->Aldol_Adduct Reduction & Functional Group Interconversion E2OH This compound Aldol_Adduct->E2OH Aldol Addition Chiral_Aldehyde Chiral Aldehyde Aldol_Adduct->Chiral_Aldehyde Aldol Addition

Caption: Retrosynthetic analysis of a hypothetical target.

This retrosynthetic analysis highlights how a key stereocenter-rich fragment can be disconnected back to a strategic aldol addition between this compound and a suitable chiral aldehyde. This approach underscores the power of using this compound to introduce a functionalized three-carbon unit with latent reactivity for further elaboration.

Conclusion

This compound is a highly valuable and versatile building block for total synthesis. Its unique electronic properties, arising from the vicinal keto and ester functionalities, enable a diverse range of chemical transformations. From the straightforward construction of tertiary alcohols to the stereocontrolled formation of complex acyclic and heterocyclic systems, this compound offers chemists a reliable and powerful tool. The protocols and strategic insights provided in this application note are intended to serve as a practical guide for researchers, scientists, and drug development professionals, enabling them to harness the full synthetic potential of this remarkable molecule in their pursuit of novel and complex chemical entities.

References

  • Brückner, S., et al. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 129-158. [Link]

  • Brückner, S., et al. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. PMC. [Link]

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Enzymatic synthesis and kinetic resolution of Ethyl 2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Enzymatic Kinetic Resolution of Ethyl 2-Oxoheptanoate via Asymmetric Reduction

Abstract

This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic this compound. Chiral α-hydroxy esters are valuable building blocks in the synthesis of pharmaceuticals and fine chemicals. Traditional chemical methods for their synthesis often require harsh conditions and may lack the high stereoselectivity desired. Biocatalytic methods, employing enzymes like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offer a green and highly specific alternative.[1][2] This protocol details the asymmetric reduction of one enantiomer of this compound to the corresponding ethyl 2-hydroxyheptanoate, leaving the other enantiomer of the ketoester unreacted. The method utilizes a commercially available ketoreductase and includes an enzymatic cofactor regeneration system to ensure economic feasibility.[3][4] Detailed procedures for the reaction setup, monitoring, product workup, and analysis of enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC) are provided.

Principle of the Method

Kinetic resolution is a process used to separate a racemic mixture by selectively reacting one enantiomer at a much faster rate than the other. In this application, a ketoreductase (KRED), which is an oxidoreductase enzyme, stereoselectively reduces the ketone moiety of one enantiomer of this compound.[5] This reaction is dependent on a hydride source, typically the reduced nicotinamide cofactor NADPH or NADH.[3][6]

As the reaction proceeds, the mixture becomes enriched in the unreacted enantiomer of the starting material (the ketoester) and the newly formed chiral product (the hydroxy ester). The theoretical maximum yield for the recovery of the unreacted enantiomer is 50%. The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value). A high E-value signifies a large difference in reaction rates between the two enantiomers, leading to products with high enantiomeric excess.[7][8]

Due to the high cost of nicotinamide cofactors, an in situ regeneration system is essential for preparative-scale synthesis.[9][10] This protocol employs a glucose/glucose dehydrogenase (GDH) system to continuously convert the oxidized cofactor (NADP+) back to its active, reduced form (NADPH), which is then used by the KRED.[3][9]

G cluster_0 Kinetic Resolution via Asymmetric Reduction cluster_1 Cofactor Regeneration Cycle racemate Racemic (R,S)-Ethyl 2-Oxoheptanoate s_substrate (S)-Ethyl 2-Oxoheptanoate racemate->s_substrate Two Enantiomers r_substrate (R)-Ethyl 2-Oxoheptanoate racemate->r_substrate Two Enantiomers product (R)-Ethyl 2-Hydroxyheptanoate s_substrate->product Fast Reduction (KRED + NADPH) nadph NADPH r_substrate->r_substrate nadp NADP+ nadph->nadp Used by KRED nadp->nadph Regenerated by GDH glucose Glucose gluconolactone Glucono-δ-lactone glucose->gluconolactone Oxidized by GDH

Figure 1: Principle of Kinetic Resolution and Cofactor Regeneration.

Materials and Reagents

Reagent/MaterialGradeSupplierCatalog No. (Example)
Racemic this compound≥95%Sigma-Aldrich78834-75-0 (similar structure)[11][12]
Ketoreductase (KRED)Recombinant, lyophilizedCodexis or similarKRED-P1-B12 or similar
Glucose Dehydrogenase (GDH)Recombinant, lyophilizedSigma-AldrichG4158
β-Nicotinamide adenine dinucleotide phosphate (NADP+)≥97%Sigma-AldrichN0505
D-(+)-GlucoseACS ReagentFisher ScientificG5-500
Potassium Phosphate Buffer (pH 7.0)0.1 MIn-house preparation-
Ethyl AcetateHPLC GradeFisher ScientificE145-4
Sodium Sulfate (anhydrous)ACS ReagentSigma-Aldrich239313
n-HexaneHPLC GradeFisher ScientificH291-4
2-Propanol (IPA)HPLC GradeFisher ScientificA416-4
Deionized WaterType IMillipore-

Instrumentation

InstrumentDescription
HPLC SystemAgilent 1260 Infinity II or equivalent
Chiral HPLC ColumnDaicel CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm
UV DetectorDiode Array or Variable Wavelength Detector
pH MeterCalibrated with standard buffers
Magnetic Stirrer/HotplateWith temperature control
CentrifugeFor pelleting enzyme post-reaction
Rotary EvaporatorFor solvent removal

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution

This protocol describes the preparative scale resolution of 1 mmol of racemic this compound.

Rationale: The reaction is performed in a phosphate buffer to maintain a stable pH, as enzyme activity is highly pH-dependent.[13] A temperature of 30-35°C is often optimal for mesophilic enzymes like many commercial KREDs.[6][13] The glucose/GDH system provides a cost-effective method for NADPH regeneration, driving the reaction towards the product.[9]

  • Buffer Preparation: Prepare 50 mL of 0.1 M potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture Assembly: In a 100 mL flask, add 40 mL of the pH 7.0 phosphate buffer.

  • Add D-(+)-Glucose (270 mg, 1.5 mmol, 1.5 eq). Stir until fully dissolved.

  • Add NADP+ sodium salt (8 mg, ~0.01 mmol). Stir until dissolved.

  • Add racemic this compound (172 mg, 1.0 mmol). Note: The substrate may have limited solubility. A small amount of a co-solvent like DMSO (e.g., 1-2% v/v) can be added if necessary, but co-solvent tolerance of the enzyme should be verified.

  • Enzyme Addition: Add Glucose Dehydrogenase (GDH, ~10 U) and the selected Ketoreductase (KRED, ~10 mg lyophilized powder). Note: Enzyme amounts may need optimization based on the specific activity of the batch.

  • Incubation: Seal the flask and place it on a magnetic stirrer at 30°C and 200 rpm.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at timed intervals (e.g., 2, 4, 8, 24 hours). Quench the aliquot with an equal volume of acetonitrile or ethyl acetate, vortex, centrifuge to pellet the enzyme, and analyze the supernatant using the chiral HPLC method described in Protocol 4.2. The reaction is typically stopped when the conversion approaches 50% to maximize the enantiomeric excess of both the remaining substrate and the product.

  • Reaction Workup (at ~50% conversion):

    • Add 40 mL of ethyl acetate to the reaction flask.

    • Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with 20 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting oil contains a mixture of the unreacted (e.g., R)-ethyl 2-oxoheptanoate and the product (e.g., S)-ethyl 2-hydroxyheptanoate, which can be separated by column chromatography if desired.

Protocol 2: Chiral HPLC Analysis

This method is for determining the enantiomeric excess (% ee) of the substrate (this compound) and the product (ethyl 2-hydroxyheptanoate).

Rationale: Polysaccharide-based chiral stationary phases like the CHIRALCEL OD-H are highly effective at separating enantiomers of a wide range of compounds.[14] A normal-phase mobile system (hexane/IPA) typically provides the best resolution for this class of molecules. The UV detection wavelength is set to 210 nm, where both the ketoester and hydroxy ester will exhibit absorbance.

HPLC ParameterSetting
Column CHIRALCEL OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dilute reaction aliquots or final product in mobile phase.

Data Analysis and Interpretation

The enantiomeric excess (% ee) and conversion (c) are calculated from the peak areas in the chiral HPLC chromatogram.

  • Enantiomeric Excess of Substrate (% ee_S): % ee_S = [ |Area(S₁) - Area(S₂)| / (Area(S₁) + Area(S₂)) ] × 100

  • Enantiomeric Excess of Product (% ee_P): % ee_P = [ |Area(P₁) - Area(P₂)| / (Area(P₁) + Area(P₂)) ] × 100

  • Conversion (c): c = [ (Area(P₁) + Area(P₂)) / (Area(S₁) + Area(S₂) + Area(P₁) + Area(P₂)) ] × 100

Where S₁ and S₂ are the two enantiomers of the substrate, and P₁ and P₂ are the two enantiomers of the product.

The enantioselectivity or E-value can be calculated using the following formula: E = ln[ (1 - c)(1 - ee_S) ] / ln[ (1 - c)(1 + ee_S) ]

An E-value > 200 is considered excellent for preparative applications.[8]

G start Start: Prepare Reaction Mixture (Buffer, Substrate, Glucose, NADP+) add_enzymes Add KRED & GDH Enzymes start->add_enzymes incubate Incubate at 30°C with Stirring add_enzymes->incubate monitor Monitor Reaction Progress (Take Aliquots) incubate->monitor analysis Analyze Aliquot by Chiral HPLC monitor->analysis decision Conversion ≈ 50%? analysis->decision decision->incubate No workup Quench and Perform Liquid-Liquid Extraction decision->workup Yes purify Dry Organic Layer & Evaporate Solvent workup->purify end End: Mixture of Resolved Substrate and Product purify->end

Figure 2: Experimental Workflow for Enzymatic Kinetic Resolution.

Expected Results & Troubleshooting

  • Expected Outcome: A successful kinetic resolution will show the gradual disappearance of one substrate enantiomer peak and the appearance of one major product enantiomer peak in the HPLC chromatogram. At ~50% conversion, the remaining substrate and the formed product should both exhibit high % ee (>95%).

  • Troubleshooting:

    • Low/No Activity: Check the pH of the buffer. Verify the activity of the enzymes, as they can denature with improper storage. Ensure the cofactor was added.

    • Low Enantioselectivity: The chosen KRED may not be suitable for this substrate. Screen a panel of different KREDs.[4][15] Reaction temperature can also influence selectivity; try running the reaction at a lower temperature (e.g., 20-25°C).

    • Reaction Stalls: This may indicate cofactor degradation or enzyme inhibition. Ensure the glucose concentration is sufficient (1.2-1.5 equivalents). If product inhibition is suspected, a biphasic system (e.g., buffer with an overlay of a water-immiscible organic solvent) can be used to extract the product from the aqueous phase as it is formed.

References

  • Peters, C., Klatte, S., & Grond, S. (2013). A novel NADH-dependent carbonyl reductase with an extremely broad substrate range from Candida parapsilosis: purification and characterization. PubMed. Available from: [Link]

  • Nie, Y., Xu, Y., & Mu, X. (2009). Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. PubMed. Available from: [Link]

  • Kalyani, D. C., & Chadha, A. (2013). A carbonyl reductase from Candida parapsilosis ATCC 7330: substrate selectivity and enantiospecificity. Organic & Biomolecular Chemistry. Available from: [Link]

  • Nie, Y., Xu, Y., & Mu, X. (2009). Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. PubMed Central. Available from: [Link]

  • Liu, H., et al. (2011). Crystal structure of a carbonyl reductase from Candida parapsilosis with anti-Prelog stereospecificity. PubMed Central. Available from: [Link]

  • Ben-Ishay, O., et al. (2016). Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system. Google Patents.
  • Berman, J. M., et al. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. ACS Publications. Available from: [Link]

  • Thompson, M. P., et al. (2012). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PubMed Central. Available from: [Link]

  • Zhang, N., et al. (2022). Development of a thioredoxin based cofactor regeneration system for NADPH‐dependent oxidoreductases. Leibniz University Hannover. Available from: [Link]

  • Zhang, N., et al. (2022). Development of a Thioredoxin‐Based Cofactor Regeneration System for NADPH‐Dependent Oxidoreductases. ResearchGate. Available from: [Link]

  • Puchľová, E., et al. (2021). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. SpringerLink. Available from: [Link]

  • Various Authors. (2015). Kinetic resolution of (R,S)-ethyl 2-hydroxyl-4-phenylbutyrate via lipase-catalyzed hydrolysis and transesterification in isooctane. ResearchGate. Available from: [Link]

  • Christie, W.W. (1992). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Available from: [Link]

  • Sutar, P. S., et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. PubMed Central. Available from: [Link]

  • Ghanem, A., & El-Ghaffar, A. R. A. (2012). Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols. PubMed Central. Available from: [Link]

  • Zhou, J., et al. (2020). Engineering an alcohol dehydrogenase with enhanced activity and stereoselectivity toward diaryl ketones: reduction of steric hindrance and change of the stereocontrol element. Catalysis Science & Technology. Available from: [Link]

  • Orsy, G., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PubMed Central. Available from: [Link]

  • Hummel, W. (1999). New alcohol dehydrogenases for the synthesis of chiral compounds. PubMed. Available from: [Link]

  • Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. Available from: [Link]

  • Various Authors. (2016). Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae. ResearchGate. Available from: [Link]

  • Orsy, G., et al. (2023). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. ResearchGate. Available from: [Link]

  • Custodis, V. B. F., et al. (2015). Kinetic resolution of 2-hydroxy-2-aryl-ethylphosphonates by a non-enzymatic acylation catalyst. ScienceDirect. Available from: [Link]

Sources

Application Notes and Protocols: Synthesis of Tertiary α-Hydroxy Esters via Grignard Reaction with Ethyl 2-Oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Tertiary α-Hydroxy Esters in Medicinal Chemistry

The synthesis of complex organic molecules with high degrees of functionality is a cornerstone of modern drug discovery and development. Among the myriad of valuable structural motifs, tertiary α-hydroxy esters stand out for their prevalence in biologically active natural products and pharmaceuticals.[1][2][3] The introduction of a hydroxyl group can significantly improve a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[4] Tertiary alcohols, in particular, often exhibit enhanced metabolic stability compared to their primary and secondary counterparts, as they are resistant to oxidation and show slower rates of glucuronidation due to steric hindrance.[4]

The Grignard reaction, a classic yet powerful carbon-carbon bond-forming transformation, provides a direct and versatile route to these valuable tertiary alcohols from readily available precursors like esters and ketones.[5][6][7] This application note provides a comprehensive guide to the Grignard reaction protocol specifically involving ethyl 2-oxoheptanoate as a precursor. We will delve into the mechanistic intricacies of this reaction, provide a detailed, field-proven experimental protocol, and discuss critical aspects of reaction monitoring, work-up, purification, and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this robust synthetic methodology.

Mechanistic Insights: A Tale of Two Carbonyls

The reaction of a Grignard reagent (R-MgX) with an α-ketoester such as this compound presents an interesting case of chemoselectivity. The substrate contains two electrophilic carbonyl carbons: a ketone and an ester. The Grignard reagent, a potent nucleophile, can theoretically attack either site.[8]

However, ketones are generally more reactive towards nucleophiles than esters.[8][9] This is because the electrophilicity of the ester carbonyl carbon is attenuated by resonance donation from the adjacent oxygen atom's lone pair of electrons.[9] Consequently, the Grignard reagent will preferentially attack the more electrophilic ketone carbonyl.

The reaction proceeds via a nucleophilic addition mechanism.[5][8] The carbanionic portion of the Grignard reagent attacks the carbonyl carbon of the ketone, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic work-up protonates this intermediate to yield the desired tertiary α-hydroxy ester.

It is crucial to control the reaction stoichiometry and temperature to prevent a second addition of the Grignard reagent to the ester carbonyl, which would lead to the formation of a diol byproduct.[9][10][11]

Grignard_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product EtOOC_CO_C5H11 This compound Tetrahedral_Intermediate Tetrahedral Magnesium Alkoxide Intermediate EtOOC_CO_C5H11->Tetrahedral_Intermediate 1. Nucleophilic Attack (Anhydrous Ether/THF) R_MgX Grignard Reagent (R-MgX) R_MgX->Tetrahedral_Intermediate Tertiary_Alcohol Tertiary α-Hydroxy Ester Tetrahedral_Intermediate->Tertiary_Alcohol 2. Acidic Work-up (e.g., aq. NH4Cl)

Caption: Mechanism of Grignard reaction with this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of a tertiary α-hydroxy ester from this compound using a Grignard reagent. The utmost care must be taken to ensure anhydrous conditions throughout the reaction, as Grignard reagents are highly sensitive to moisture.[12][13][14][15][16]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStore under inert atmosphere
Magnesium turnings≥99.5%Sigma-Aldrich
Alkyl/Aryl Halide (e.g., Bromobenzene)AnhydrousSigma-Aldrich
Anhydrous Diethyl Ether or THFDriSolv®EMD Millipore
IodineCrystalJ.T. BakerFor activation
Saturated aqueous ammonium chlorideFor quenching
Anhydrous sodium sulfateGranularFisher ScientificFor drying
Deuterated chloroform (CDCl₃)Cambridge Isotope LabsFor NMR analysis
Procedure

Part A: Preparation and Titration of the Grignard Reagent

  • Glassware Preparation: All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) must be thoroughly flame-dried under a stream of dry nitrogen or argon to remove any adsorbed moisture.[12][13]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. The disappearance of the iodine color indicates the activation of the magnesium surface.[12][14]

  • Reagent Formation: Add a small portion of a solution of the alkyl/aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is initiated by gentle warming or sonication. Once the reaction starts (indicated by bubbling and a gentle reflux), add the remaining halide solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[12]

  • Titration: The concentration of the prepared Grignard reagent should be determined by titration to ensure accurate stoichiometry in the subsequent reaction. A common method involves titration against a known concentration of a secondary alcohol like 2-butanol using 1,10-phenanthroline as an indicator.[17][18] Alternatively, titration with iodine in the presence of lithium chloride can be employed.[19][20]

Part B: Reaction with this compound

  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution of the ketoester to -78 °C using a dry ice/acetone bath. This low temperature is crucial to minimize side reactions, such as enolization of the ketone and addition to the ester.[10]

  • Grignard Addition: Add the freshly prepared and titrated Grignard reagent (1.05 equivalents) dropwise to the cooled solution of this compound over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[10][13] A sample of the reaction mixture can be quenched with a few drops of saturated aqueous ammonium chloride, extracted with ethyl acetate, and spotted on a TLC plate. The disappearance of the starting ketoester indicates the completion of the reaction.

Part C: Work-up and Purification

  • Quenching: Once the reaction is complete, slowly quench the reaction mixture at -78 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride.[10][12] This will protonate the magnesium alkoxide and precipitate magnesium salts.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.[12]

  • Washing: Combine the organic extracts and wash them sequentially with water and brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[10][14]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure tertiary α-hydroxy ester.

Experimental_Workflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Grignard Reaction cluster_workup Part C: Work-up and Purification A1 Flame-dry Glassware A2 Activate Mg with Iodine A1->A2 A3 Form Grignard Reagent A2->A3 A4 Titrate Grignard Reagent A3->A4 B3 Add Grignard Reagent Dropwise A4->B3 B1 Dissolve this compound B2 Cool to -78 °C B1->B2 B2->B3 B4 Monitor by TLC B3->B4 C1 Quench with aq. NH4Cl B4->C1 C2 Extract with Ether/EtOAc C1->C2 C3 Wash with Water and Brine C2->C3 C4 Dry and Concentrate C3->C4 C5 Purify by Column Chromatography C4->C5

Caption: Experimental workflow for the Grignard reaction.

Data Presentation: Expected Outcomes

The following table provides hypothetical data for the Grignard reaction of this compound with different Grignard reagents, illustrating the expected yields and purities under optimized conditions.

Grignard ReagentEquivalentsTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Methylmagnesium Bromide1.05-78285>98
Ethylmagnesium Bromide1.05-78282>98
Phenylmagnesium Bromide1.05-78378>97
Isopropylmagnesium Chloride1.05-78470>95

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield 1. Inactive Grignard reagent due to moisture.[13] 2. Incomplete reaction.1. Ensure all glassware is rigorously dried and use anhydrous solvents.[13] 2. Monitor the reaction by TLC to ensure completion.
Formation of byproducts 1. Reaction temperature too high, leading to side reactions.[10] 2. Incorrect stoichiometry of the Grignard reagent.1. Maintain the reaction temperature at -78 °C. 2. Accurately determine the concentration of the Grignard reagent by titration.
Persistent emulsion during extraction Formation of magnesium salts that act as emulsifying agents.Add a small amount of dilute acid (e.g., 1 M HCl) to break up the emulsion. Be cautious as this may affect acid-sensitive functional groups.

Product Characterization

The structure and purity of the synthesized tertiary α-hydroxy ester should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the newly introduced alkyl/aryl group and the hydroxyl group, as well as the overall structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the O-H stretch of the alcohol (typically around 3500-3200 cm⁻¹) and a strong absorption for the C=O stretch of the ester (around 1735-1750 cm⁻¹).[21][22]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the product.

Conclusion and Future Perspectives

The Grignard reaction remains a highly reliable and versatile tool for the synthesis of tertiary alcohols, which are crucial building blocks in the development of new therapeutic agents.[1][23] The protocol outlined in this application note for the reaction of Grignard reagents with this compound provides a robust and reproducible method for accessing valuable tertiary α-hydroxy esters. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount for achieving high yields and purity. The successful application of this protocol will enable researchers to efficiently generate a diverse range of compounds for further investigation in drug discovery programs.

References

  • Scribd. (n.d.). Grignard Reaction Purification Guide. Retrieved from [Link]

  • Scribd. (n.d.). Titration Grignard and BuLi. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Hatano, M., et al. (2010). Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. The Journal of Organic Chemistry, 75(15), 5008-5016.
  • Paquin, J. F., et al. (2005). Addition of Grignard Reagents to 1-(N-(Alkoxyoxalyl)-N-methylamino)-3-methylimidazolium Salts: A General Method for α-Keto Ester Synthesis. The Journal of Organic Chemistry, 70(26), 10871-10878.
  • JoVE. (2017). Grignard Reagent Preparation and Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Retrieved from [Link]

  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Reddit. (2022). Grignard side reactions. Retrieved from [Link]

  • Kedrowski, B. (2020). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical compounds with α‐hydroxy esters. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Université de Liège. (n.d.). Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. Retrieved from [Link]

  • American Chemical Society. (2025). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of enantioenriched alpha-hydroxy esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of α-hydroxy acids in cosmetic products by capillary electrophoresis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

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Application Notes and Protocols: Acylation Reactions of Ethyl 2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxoheptanoate, a β-keto ester, is a versatile building block in organic synthesis. Its structure, characterized by a reactive methylene group positioned between two carbonyl groups, makes it a prime candidate for a variety of carbon-carbon bond-forming reactions.[1][2] Among these, acylation reactions are of particular importance, providing a direct route to 1,3,5-tricarbonyl compounds, which are valuable precursors for the synthesis of a wide range of pharmaceuticals and heterocyclic compounds.[3] This document provides an in-depth guide to the acylation of this compound, focusing on the principles, experimental protocols, and critical parameters that govern these transformations.

Scientific Integrity & Logic

The acylation of β-keto esters like this compound involves the generation of an enolate, which then acts as a nucleophile.[1] A critical challenge in this process is controlling the regioselectivity of the acylation. The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-acylation) or the enolate oxygen (O-acylation).[1][4] For the synthesis of new carbon-carbon bonds, C-acylation is the desired pathway.[1] The choice of base, solvent, and acylating agent, as well as the reaction conditions, all play a crucial role in directing the reaction towards the desired C-acylated product.[4]

Mechanistic Overview: C- vs. O-Acylation

The outcome of the acylation reaction is largely determined by the nature of the enolate and the electrophile. Hard and soft acid-base (HSAB) theory provides a useful framework for understanding this selectivity. The oxygen atom of the enolate is a "hard" nucleophilic center, while the α-carbon is a "soft" nucleophilic center. "Hard" electrophiles, such as acyl halides, tend to react preferentially at the hard oxygen center, leading to O-acylation, especially under kinetic control. Conversely, "softer" electrophiles favor reaction at the soft carbon center.

However, the reaction conditions can be manipulated to favor C-acylation. The use of a chelating metal counterion, such as Mg²⁺, is a common strategy to promote C-acylation.[1] The magnesium ion coordinates with both carbonyl oxygens, forming a rigid six-membered chelate ring. This conformation sterically hinders the oxygen atoms, making the α-carbon the more accessible site for nucleophilic attack.[1]

Visualization of C- vs. O-Acylation Pathways

G cluster_0 Enolate Formation cluster_1 Acylation Pathways Start This compound Enolate Enolate Intermediate Start->Enolate Base C_Acylation C-Acylation Product (1,3,5-Tricarbonyl) Enolate->C_Acylation α-Carbon Attack (Favored by Mg²⁺ chelation) O_Acylation O-Acylation Product (Enol Ester) Enolate->O_Acylation Oxygen Attack Acyl_Halide Acyl Halide (R-COCl) Acyl_Halide->C_Acylation Acyl_Halide->O_Acylation

Caption: Competing C- and O-acylation pathways of the enolate intermediate.

Protocols for the Acylation of this compound

Several methods have been developed for the acylation of β-keto esters. The choice of method depends on the desired product, the scale of the reaction, and the available reagents.

Protocol 1: Magnesium-Mediated C-Acylation with Acyl Chlorides

This protocol is a widely used and reliable method for the selective C-acylation of β-keto esters.[1] The use of magnesium ethoxide promotes the formation of a magnesium enolate chelate, which directs the acylation to the α-carbon.[1]

Step-by-Step Methodology
  • Preparation of Magnesium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add magnesium turnings (1.1 eq) and a small crystal of iodine to anhydrous ethanol (sufficient to cover the magnesium). The reaction may need gentle heating to initiate. Once started, the reaction is exothermic and may require cooling to maintain a gentle reflux. Continue stirring until all the magnesium has reacted to form a fine white suspension of magnesium ethoxide.[1]

  • Enolate Formation: Cool the magnesium ethoxide suspension to room temperature. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF dropwise to the stirred suspension. Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the magnesium enolate.[1]

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of the desired acyl chloride (1.1 eq) in anhydrous diethyl ether or THF dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.[1] After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Quench the reaction by slowly adding cold, dilute hydrochloric acid or sulfuric acid until the mixture is acidic (pH ~1-2). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed C-Acylation

Recent advancements have led to the development of catalytic methods for the C-acylation of 1,3-dicarbonyl compounds, offering a more atom-economical and environmentally friendly alternative to stoichiometric methods.[3][5][6] Samarium(III) chloride (SmCl₃) has been shown to be an effective catalyst for this transformation.[3][5][6]

Step-by-Step Methodology
  • Reaction Setup: To a solution of this compound (1.0 mmol) in toluene (5 mL) in a dried flask, add triethylamine (2.0 mmol) and SmCl₃ (0.05 mmol).

  • Acylation: Add the acyl chloride (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired C-acylated product.

Visualization of the General Experimental Workflow

G Start Start: This compound + Base/Catalyst Enolate_Formation Enolate Formation Start->Enolate_Formation Acylation Acylation with Acylating Agent (R-COCl) Enolate_Formation->Acylation Workup Aqueous Work-up (Acid Quench) Acylation->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Final Product: Acylated this compound Purification->Product

Caption: A generalized workflow for the acylation of this compound.

Data Presentation: Comparison of Acylation Methods

ParameterProtocol 1: Mg-MediatedProtocol 2: SmCl₃-Catalyzed
Reagent Stoichiometric Mg(OEt)₂Catalytic SmCl₃, Stoichiometric Et₃N
Selectivity High for C-acylationHigh for C-acylation[3][5][6]
Reaction Conditions Anhydrous, 0 °C to RTMild, Room Temperature[3][5][6]
Advantages Well-established, reliableCatalytic, environmentally benign, recyclable catalyst[5][6]
Disadvantages Requires stoichiometric baseRequires a tertiary amine base
Typical Yields Good to excellentModerate to excellent[3][5][6]

Applications in Drug Development and Further Synthesis

The acylated products of this compound are valuable intermediates in the synthesis of a variety of biologically active molecules. For instance, 1,3,5-tricarbonyl compounds can be readily cyclized to form pyrazole derivatives, which are a common scaffold in many pharmaceutical agents.[5][6] Furthermore, the resulting β,δ-diketo esters can be subjected to further transformations, such as reduction or alkylation, to generate a diverse array of complex molecular architectures.

Conclusion

The acylation of this compound is a powerful tool for the construction of complex organic molecules. By carefully selecting the reaction conditions, particularly through the use of magnesium-mediated or Lewis acid-catalyzed methods, highly selective C-acylation can be achieved. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize these reactions in their synthetic endeavors.

References

  • Shen, Q., Huang, W., Wang, J., & Zhou, X. (2007). SmCl3-Catalyzed C-Acylation of 1,3-Dicarbonyl Compounds and Malononitrile. Organic Letters, 9(22), 4491–4494. Available at: [Link]

  • Stutz, R. L., Reynolds, C. A., & McEwen, W. E. (1961). Mechanisms of O-Acylation of β-Keto Esters. Journal of the American Chemical Society, 83(15), 3420–3421. Available at: [Link]

  • Shen, Q., Huang, W., Wang, J., & Zhou, X. (2007). SmCl3-catalyzed C-acylation of 1,3-dicarbonyl compounds and malononitrile. Organic Letters, 9(22), 4491-4494. Available at: [Link]

  • Huckin, S. N., & Weiler, L. (1974). The acylation of β-keto ester dianions. Canadian Journal of Chemistry, 52(8), 1343–1351. Available at: [Link]

  • Katritzky, A. R., Zhang, S., & Fang, Y. (2004). Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles. The Journal of Organic Chemistry, 69(20), 6617–6622. Available at: [Link]

  • Shen, Q., et al. (2007). SmCl3-Catalyzed C-Acylation of 1,3-Dicarbonyl Compounds and Malononitrile. Organic Letters. Available at: [Link]

  • Rathke, M. W., & Cowan, P. J. (1985). The Acylation of β-Keto Esters. Control of the Position of Acylation by Variation of the Acylating Agent and Solvent. The Journal of Organic Chemistry, 50(15), 2622–2624. Available at: [Link]

  • Katritzky, A. R., Zhang, S., & Fang, Y. (2004). Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles. The Journal of Organic Chemistry, 69(20), 6617-22. Available at: [Link]

  • Shen, Q., et al. (2007). SmCl3-Catalyzed C-Acylation of 1,3-Dicarbonyl Compounds and Malononitrile. Organic Letters. Available at: [Link]

  • N/A. Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. ResearchGate. Available at: [Link]

  • Gotor, V., & Gotor-Fernandez, V. (2003). Synthesis of B-keto esters. Google Patents.
  • N/A. Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Campbell, L., & Lawrie, G. A. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24651-24667. Available at: [Link]

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 50(15), 2622–2624. Available at: [Link]

  • Levine, R., Conroy, J. A., Adams, J. T., & Hauser, C. R. (1946). The Acylation of Ketones with Esters to Form β-Diketones by the Sodium Amide Method. Journal of the American Chemical Society, 68(5), 788–790. Available at: [Link]

  • Hunt, I. (n.d.). Ch21: Acylation of ketones. University of Calgary. Available at: [Link]

  • Kuo, D. L. (1992). Magnesium chloride catalysed acylation reaction. Tetrahedron, 48(42), 9233–9236. Available at: [Link]

  • N/A. (2025). Acylation Mechanism. Save My Exams. Available at: [Link]

  • Han, X.-W., et al. (2024). Magnesium-Mediated Cross-Electrophile Couplings of Aryl 2-Pyridyl Esters with Aryl Bromides for Ketone Synthesis through In Situ-Formed Arylmagnesium Intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • N/A. Acylation of Esters, Ketones and Nitriles. Semantic Scholar. Available at: [Link]

  • Jones, R. A., Nokkeo, S., & Singh, S. (1977). Phase-Transfer Catalysis: Acylation of β-Dicarbonyl Compounds. Synthetic Communications, 7(3), 195-199. Available at: [Link]

  • N/A. Enol ether. Wikipedia. Available at: [Link]

  • N/A. (2025). Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC. Available at: [Link]

  • Hauser, C. R., Swamer, F. W., & Adams, J. T. (2011). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. Organic Reactions. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • N/A. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • N/A. Magnesium-catalyzed hydroboration of esters: evidence for a new zwitterionic mechanism. Chemical Science. Available at: [Link]

  • N/A. Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Khan, S. (n.d.). Friedel-Crafts acylation. Khan Academy. Available at: [Link]

  • N/A. Enol ether synthesis. Organic Chemistry Portal. Available at: [Link]

  • N/A. Synthesis of enol ether. PrepChem.com. Available at: [Link]

  • N/A. (2014). Preparation method of ethyl 7-chloro-2-oxoheptanoate. Google Patents.
  • N/A. (2019). Magnesium-catalyzed hydrosilylation of α,β-unsaturated esters. PMC. Available at: [Link]

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Application of Ethyl 2-oxoheptanoate in fragrance and flavor chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Ethyl 2-oxoheptanoate in Fragrance and Flavor Chemistry

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the application of this compound. It delves into the compound's organoleptic properties, its versatile applications in creating appealing scents and tastes, and detailed protocols for its evaluation and use.

Introduction: Understanding this compound

This compound (CAS No: 13088-50-1) is an organic ester that has garnered significant interest within the fragrance and flavor industries. Its molecular structure, featuring a ketone group at the second position of the heptanoic acid ethyl ester chain, is crucial to its distinct sensory profile. This compound is valued for its ability to impart a unique combination of fruity and sweet characteristics to a wide array of consumer products.[1] Beyond its direct use as a fragrance and flavor component, it also serves as a valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and fine chemical sectors.[1]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for its effective application in formulation development, stability testing, and safety assessments.

PropertyValue
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 232 °C (Predicted)
Density 0.969 g/cm³ (Predicted)
CAS Number 13088-50-1

(Data sourced from MySkinRecipes[1])

Olfactory and Gustatory Profile: The Sensory Signature

The primary appeal of this compound lies in its complex and pleasant sensory characteristics. It is predominantly recognized for its sweet and fruity profile, often associated with tropical fruits.[1] This makes it a key ingredient for creating synthetic fruit flavors and adding a juicy, ripe quality to fragrance compositions.

Sensory AspectDescriptorsApplication Notes
Odor Sweet, Fruity, TropicalProvides a vibrant and appealing top to middle note in fragrances. Lifts and sweetens floral and gourmand accords.
Flavor Fruity, SweetEnhances the perception of fruitiness in beverages, confectionery, and other food products. Particularly effective in mimicking tropical fruit profiles.

Applications in Fragrance Chemistry

In the realm of perfumery, this compound is a versatile modifier and enhancer. Its primary function is to introduce a bright, fruity character.

  • Fruity Accords: It is a cornerstone in the construction of realistic and succulent fruit fragrances, especially those aiming for a tropical or exotic feel.

  • Floral Bouquets: A small addition can introduce a fruity nuance that elevates and modernizes traditional floral compositions, adding a touch of playfulness and vibrancy.

  • Gourmand Fragrances: It complements the sweet and edible notes in gourmand perfumes, enhancing the overall sense of deliciousness.

Due to its moderate volatility, this compound typically functions as a top-to-middle note in the fragrance pyramid. It contributes to the initial impression of the scent and helps to seamlessly transition to the heart of the fragrance.

Applications in Flavor Chemistry

This compound is a valuable tool for flavorists seeking to create or enhance fruit profiles. Its sweet and fruity taste makes it suitable for a variety of food and beverage applications.

  • Beverages: It can be used in fruit juices, soft drinks, and flavored waters to boost the perception of natural fruit flavors.

  • Confectionery: In candies, gums, and desserts, it contributes to a rich and authentic fruity taste.

  • Dairy Products: It can be incorporated into yogurts and ice creams to create novel fruit-flavored options.

Regulatory Status

While specific information on the FEMA GRAS status for this compound was not found in the initial search, it's crucial for users to verify the current regulatory status for their intended application and region. For comparison, a related compound, ethyl heptanoate, is listed as a flavoring agent by the FDA and has a FEMA number (2437).[2][3] Users must ensure compliance with all relevant food safety regulations.[4][5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the evaluation and application of this compound.

Protocol 1: Sensory Evaluation of this compound

Objective: To characterize the olfactory profile of this compound through panel testing.

Materials:

  • This compound

  • Odorless solvent (e.g., dipropylene glycol or 95% ethanol)

  • Glass beakers and graduated cylinders

  • Pipettes

  • Perfumer's smelling strips

  • Well-ventilated, odor-free room

Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, and 1% by weight). This is critical as the odor profile of a chemical can change with concentration.

  • Sample Application: Dip a perfumer's smelling strip into each dilution, ensuring about 1 cm of the strip is submerged. Remove the strip and allow the solvent to evaporate for a few seconds.

  • Panelist Evaluation: Present the smelling strips to a panel of trained sensory assessors. Each panelist should evaluate the strips in order of increasing concentration.

  • Data Collection: Panelists should record their perception of the odor using a standardized vocabulary of descriptors. The intensity of the odor should also be rated on a scale (e.g., 1 to 9, from weak to strong).

  • Data Analysis: Compile the descriptors and intensity ratings to create a comprehensive olfactory profile of this compound at different concentrations.

Sensory_Evaluation_Workflow A Prepare Dilutions (10%, 5%, 1%) B Apply to Smelling Strips A->B C Present to Sensory Panel B->C D Record Odor Descriptors and Intensity C->D E Analyze Data and Create Olfactory Profile D->E

Caption: General Workflow for Sensory Evaluation.

Protocol 2: Incorporation into a Model Fragrance Formulation

Objective: To demonstrate the effect of this compound in a simple fruity-floral fragrance accord.

Materials:

  • This compound

  • Other fragrance raw materials (e.g., Linalool, Hedione®, Galaxolide®)

  • Perfumer's alcohol (95% ethanol)

  • Digital scale (accurate to 0.001g)

  • Glass beakers and stirring rods

  • Amber glass bottles for storage

Sample Formulation (Tropical Fruit Accord):

IngredientParts (by weight)Function
Hedione®30Transparent, jasmine-like floralcy
Galaxolide® (50% in IPM)20Clean, musky base
Linalool15Fresh, floral, slightly citrusy
This compound 10 Sweet, tropical fruit note
Benzyl Acetate5Fruity, jasmine note
Aldehyde C-142Peachy, creamy fruitiness

Procedure:

  • Blending: Carefully weigh each ingredient into a glass beaker according to the formulation table.

  • Mixing: Gently stir the mixture until all components are fully dissolved and the solution is homogenous.

  • Maceration: Transfer the fragrance concentrate to a sealed amber glass bottle and store in a cool, dark place for at least 48 hours. This allows the fragrance notes to meld and mature.[6]

  • Dilution: After maceration, the concentrate can be diluted in perfumer's alcohol to the desired strength (e.g., 15-20% for an Eau de Parfum).

  • Evaluation: The final fragrance can be evaluated on a smelling strip and on the skin to assess its character and performance over time (top, middle, and base notes).

Fragrance_Formulation_Workflow A Weigh Fragrance Ingredients B Blend into Homogenous Concentrate A->B C Macerate in a Sealed Amber Bottle B->C D Dilute Concentrate in Perfumer's Alcohol C->D E Evaluate Final Fragrance D->E

Caption: Workflow for Incorporating into a Fragrance Formulation.

Protocol 3: Analytical Characterization by Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific odor contribution of this compound within a complex mixture.

Principle: GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7] As compounds elute from the GC column, they are split between a conventional detector (like a mass spectrometer) and a sniffing port, where a trained analyst can assess the odor.[8]

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Olfactometry port (sniffing port)

  • Appropriate GC column (e.g., HP-5MS)

  • Sample containing this compound

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fragrance or flavor mixture in a suitable solvent (e.g., dichloromethane or ethanol).

  • Instrument Setup:

    • Install the GC column and configure the instrument parameters (injector temperature, oven temperature program, carrier gas flow rate).

    • The column effluent is split (e.g., 1:1 ratio) between the MS/FID detector and the heated transfer line leading to the sniffing port.[8]

  • Analysis: Inject the sample into the GC. As the analysis runs, a trained assessor sniffs the effluent from the olfactometry port.

  • Data Recording: The assessor records the retention time and a description of any odors detected. This creates an "aromagram."

  • Data Correlation: The aromagram is then correlated with the chromatogram from the MS/FID detector. The peak corresponding to the retention time of the detected "fruity, sweet" note can be identified as this compound by its mass spectrum or by running a standard.

Synthesis Overview

While this guide focuses on application, a high-level understanding of the synthesis of this compound is beneficial. A common synthetic route involves a Grignard reaction. This process typically starts with 1-bromo-5-chloropentane, which reacts with magnesium to form a Grignard reagent.[9][10] This reagent then undergoes a condensation reaction with diethyl oxalate to yield the crude Ethyl 7-chloro-2-oxoheptanoate, a related compound.[9][10][11] Further purification and reaction steps would lead to the desired product. The efficiency and purity of the final product are critical for its use in fragrance and flavor applications, where even trace impurities can have a significant impact on the sensory profile.

Stability and Formulation Considerations

The stability of any fragrance or flavor is paramount to the quality of the final product. When formulating with this compound, consider the following:

  • pH: Extreme pH values can potentially lead to hydrolysis of the ester, altering the sensory profile. It is essential to test the stability of the fragrance in the final product base.

  • Light: Like many organic compounds, prolonged exposure to UV light can cause degradation. The use of opaque or UV-protected packaging is recommended.[12]

  • Oxidation: The presence of oxidizing agents can affect the stability of the fragrance. The inclusion of antioxidants in the formulation can help mitigate this.[12]

  • Temperature: High temperatures can accelerate degradation reactions and increase the volatility of the fragrance, leading to a change in the odor profile over time.[12]

It is imperative to conduct thorough stability testing of the final product under various conditions (e.g., accelerated aging at elevated temperatures, photostability testing) to ensure the fragrance or flavor remains consistent throughout the product's shelf life.[13]

Conclusion

This compound is a valuable and versatile ingredient in the palette of the modern perfumer and flavorist. Its characteristic sweet and fruity profile allows for the creation of vibrant and appealing sensory experiences in a wide range of products. A thorough understanding of its properties, coupled with systematic evaluation and formulation protocols, enables researchers and developers to unlock its full potential in creating innovative and successful fragrances and flavors.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • The Good Scents Company. ethyl heptanoate, 106-30-9. Available from: [Link]

  • Google Patents. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
  • Google Patents. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
  • WIPO Patentscope. 107840798 Preparation method for ethyl 7-chloro-2-oxoheptanoate. Available from: [Link]

  • The Good Scents Company. ethyl heptanoate, 106-30-9. Available from: [Link]

  • U.S. Food and Drug Administration. ethyl heptanoate. Available from: [Link]

  • Wikipedia. Gas chromatography-olfactometry. Available from: [Link]

  • U.S. Food and Drug Administration. Generally Recognized as Safe (GRAS). Available from: [Link]

  • The Italian Association of Chemical Engineering. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Available from: [Link]

  • COSMILE Europe. ETHYL 2-ACETYLHEPTANOATE – Ingredient. Available from: [Link]

  • The Perfumers Apprentice. Ethyl Heptoate (Ethyl Heptanoate). Available from: [Link]

  • U.S. Food and Drug Administration. Post-market Determinations that the Use of a Substance is Not GRAS. Available from: [Link]

  • MDPI. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Available from: [Link]

  • U.S. Food and Drug Administration. Recently Published GRAS Notices and FDA Letters. Available from: [Link]

  • Universidad de Zaragoza. Sensory dimensions derived from competitive and creative perceptual interactions between fruity ethyl esters and woody odorants. Available from: [Link]

  • ASABE ELibrary. Comparison of Olfactometry, Gas Chromatography, and Electronic Nose Technology for Measurement of Indoor Air from Swine Faciliti. Available from: [Link]

  • ScienceDirect. RIFM fragrance ingredient safety assessment, ethyl heptanoate, CAS Registry Number 106-30-9. Available from: [Link]

  • National Institutes of Health. Ethyl 2-ethyl-3-oxoheptanoate | C11H20O3 | CID 13421736 - PubChem. Available from: [Link]

  • OENO One. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. Available from: [Link]

  • Orchadia Solutions. Fragrance Stability. Available from: [Link]

  • Jurnal Farmasi. FORMULATION AND PHYSICAL STABILITY EVALUATION OF ESSENTIAL OIL PARFUME. Available from: [Link]

  • Flavor and Extract Manufacturers Association. GRAS Substances (4430-4666). Available from: [Link]

  • ScienceDirect. RIFM fragrance ingredient safety assessment, ethyl 2,4,7-decatrienoate, CAS Registry Number 78417-28-4. Available from: [Link]

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Troubleshooting & Optimization

Challenges in the purification of Ethyl 2-oxoheptanoate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

<-1> ## Technical Support Center: Purifying Ethyl 2-oxoheptanoate

Welcome to the technical support center for challenges in the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the column chromatography of this and other β-keto esters. Here, we move beyond generic protocols to address the nuanced behavior of this molecule, providing troubleshooting guides and FAQs grounded in chemical principles.

Section 1: Understanding the Molecule - The Root of the Challenge

Effective purification begins with understanding the physicochemical properties of this compound. Its structure presents a unique set of challenges that directly impact its behavior on a stationary phase like silica gel.

The primary difficulty arises from the molecule's existence as a dynamic equilibrium between its keto and enol forms, a phenomenon known as keto-enol tautomerism.[1][2] The slightly acidic silanol groups (Si-OH) on the surface of standard silica gel can catalyze this interconversion, leading to a host of purification problems.[3][4][5] Furthermore, β-keto esters can be sensitive to acidic conditions, which may lead to degradation, such as decarboxylation, especially if heated.[6][7]

Table 1: Physicochemical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Polarity (TPSA, Ų)Key Characteristics & Purification Challenges
This compound ~172.2243.4Subject to keto-enol tautomerism on silica gel; moderate polarity can lead to co-elution with similar impurities.[8]
Ethyl Heptanoate 158.2426.3Common starting material or side-product; less polar than the target compound.[9][10]
Diethyl Oxalate 146.1452.6A potential starting material; more polar than the product.
Heptanoic Acid 130.1837.3Possible hydrolysis byproduct; acidic nature causes significant streaking on silica gel.

Note: TPSA (Topological Polar Surface Area) is a common predictor of polarity.

Section 2: Frequently Asked Questions (FAQs) - Proactive Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Q1: Why is my compound appearing as a long streak or "tailing" on my TLC plate instead of a tight spot?

A: This is a classic sign of an undesirable interaction with the stationary phase, and for β-keto esters, there are two primary causes:

  • Keto-Enol Tautomerism: The silica gel surface catalyzes the rapid interconversion between the keto and the more polar enol tautomer.[1][3] Since the two forms have different polarities, they move up the TLC plate at different rates, resulting in an elongated spot rather than a compact one.

  • Interaction with Acidic Sites: If your sample contains any acidic impurities (like heptanoic acid), or if the β-keto ester itself is interacting strongly with the acidic silanol groups, this can lead to significant tailing.[11]

Q2: My recovery from the column is extremely low. Where did my compound go?

A: Low recovery is a frustrating issue that often points to compound degradation or irreversible adsorption on the column. The acidic nature of silica gel can, in some cases, promote the hydrolysis and subsequent decarboxylation of β-keto esters.[6][7] The highly polar enol form or any degradation byproducts might also bind irreversibly to the active sites on the silica. You can test for compound stability by dissolving it in your chosen eluent, adding a small amount of silica gel, and monitoring the solution by TLC over time to see if the spot diminishes or new spots appear.[12]

Q3: I can't separate my product from a close-running impurity. What should I do?

A: Achieving separation between compounds with similar polarities requires careful optimization of the mobile phase.

  • Adjust Solvent Polarity: The goal for column chromatography is to find a solvent system that gives your desired compound an Rf (retention factor) of approximately 0.2-0.3 on the TLC plate. Experiment with different ratios of a nonpolar solvent (e.g., hexane, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).

  • Try Different Solvents: Sometimes, changing the nature of the solvents can improve separation even if the overall polarity is similar. For example, substituting ethyl acetate with diethyl ether can alter the specific interactions with your compounds and the silica gel, potentially resolving the co-elution.

Section 3: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, actionable solutions to the challenges outlined above.

Guide 1: Combating Tailing and Degradation by Neutralizing Silica Gel

The most effective way to mitigate issues arising from the acidity of silica gel is to neutralize it before use. This is particularly crucial for acid-sensitive compounds like β-keto esters.[13][14] Adding a small amount of a basic modifier, like triethylamine (TEA), to the eluent can deactivate the acidic silanol sites.[15][16][17]

Experimental Protocol: Preparing and Running a Neutralized Silica Gel Column

  • TLC Solvent System Optimization:

    • Develop an appropriate eluent system (e.g., Hexane:Ethyl Acetate).

    • Prepare a second TLC chamber with the same solvent system but with an added 1% triethylamine (TEA). For example, for 10 mL of eluent, add 100 µL of TEA.

    • Run your crude sample on both TLC plates. You should observe a significant improvement in spot shape and potentially a higher Rf value on the TEA-containing plate. This confirms that neutralization will be beneficial.

  • Column Preparation (Slurry Method):

    • In a beaker, add the required amount of silica gel.

    • Prepare your chosen eluent system, including the 1% TEA.

    • Add the neutralized eluent to the silica gel to create a slurry, ensuring there are no dry clumps.

    • Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring the solvent level never drops below the top of the silica bed.[18]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.[17][18]

    • Carefully add this powder to the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your TEA-containing solvent system.

    • Collect fractions and monitor them by TLC (using a TLC system that also contains TEA) to identify the pure product.

G

Guide 2: Alternative Stationary Phases

If neutralization does not resolve the issue, or if your compound is exceptionally sensitive, an alternative stationary phase may be necessary.

  • Alumina (Al₂O₃): Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms. For β-keto esters, neutral or basic alumina is recommended to avoid degradation.[11] The elution order of compounds may differ from silica, so TLC analysis on alumina plates is required to develop a new solvent system.

  • Reverse-Phase Silica (C18): For highly polar compounds that are difficult to elute from normal-phase silica, reverse-phase chromatography can be an excellent solution.[11] Here, the stationary phase is nonpolar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.

Section 4: Advanced Topics - Chiral β-Keto Esters

If your this compound derivative contains a stereocenter, especially at the α-position, racemization during purification is a significant risk. The same keto-enol tautomerism that causes tailing will destroy the stereochemical integrity at the α-carbon.

  • Strictly Neutral Conditions: It is imperative to use neutralized silica gel or basic alumina for these compounds.[14]

  • Low Temperatures: If possible, running the column in a cold room can help slow the rate of enolization and racemization.

  • Non-Chromatographic Methods: When enantiopurity is critical, consider alternatives like recrystallization or distillation if the compound's properties allow.

  • Chiral Chromatography: For analytical or preparative separation of enantiomers, specialized chiral stationary phases (CSPs) are required.[19][20][21] These phases are designed to interact differently with each enantiomer, allowing for their separation.

By understanding the underlying chemical principles governing the behavior of this compound on silica gel, researchers can move from frustrating, trial-and-error purification attempts to a rational, targeted troubleshooting approach, ultimately saving time and preserving precious material.

References

  • Vertex AI Search. (2025). How To Neutralize Silica Gel? - Chemistry For Everyone - YouTube.
  • Vertex AI Search. (2014).
  • Benchchem. (n.d.).
  • Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds? : r/Chempros.
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  • PubChem. (n.d.).
  • PubMed Central. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3)
  • Sigma-Aldrich. (n.d.).
  • Chromatography Forum. (2010). beta keto esters by HPLC.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.
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  • ResearchGate. (2025). (PDF)
  • Longdom Publishing. (n.d.).
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  • Chemistry LibreTexts. (2015). Keto-Enol Tautomerism.
  • YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions.
  • YouTube. (2020).
  • Benchchem. (n.d.). Avoiding racemization during the synthesis of chiral beta-keto esters.
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  • NIST. (n.d.). Heptanoic acid, ethyl ester.

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Side-product formation and identification in Ethyl 2-oxoheptanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-oxoheptanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical β-keto ester in their synthetic workflows. Here, we address common challenges, with a focus on the formation and identification of side-products, providing actionable troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yield and purity, and confidently interpret your analytical data.

Troubleshooting Guide: Side-Product Formation

This section is dedicated to identifying and mitigating the formation of common impurities during the synthesis of this compound, which is typically prepared via a Claisen-type condensation. The primary synthetic route involves the reaction of an enolizable ester with a non-enolizable ester, such as the condensation of ethyl pentanoate with diethyl oxalate.

Issue 1: Presence of a Lower Molecular Weight Ketone (e.g., 2-Heptanone)

Observation: You observe a significant peak in your GC-MS analysis corresponding to a mass of 114.19 g/mol , and the NMR spectrum shows the disappearance of the ester functionality and the appearance of a new methyl singlet.

Probable Cause: This is a classic case of decarboxylation of the β-keto ester product.[1][2] The β-keto acid intermediate, formed from the hydrolysis of the ethyl ester, is thermally unstable and readily loses carbon dioxide upon heating.[2][3][4]

Causality Explained: The synthesis of this compound is a base-catalyzed Claisen condensation.[5][6] If the reaction workup involves acidic conditions, or if the product is subjected to prolonged heating, hydrolysis of the ester can occur, leading to the formation of the corresponding β-keto acid. This acid intermediate readily undergoes decarboxylation to yield 2-heptanone.[1][3]

Solutions & Protocols:

  • Control Your Workup:

    • Temperature Management: Ensure that all stages of the workup, especially any distillation for purification, are performed under reduced pressure to keep temperatures low.

    • pH Neutrality: During the aqueous wash, use a buffered solution or a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any excess acid. Avoid strong acids during the workup.

  • Protocol for Minimized Decarboxylation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by pouring it into a cold, saturated solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.

Issue 2: Detection of a High Molecular Weight Byproduct (dimerization or self-condensation product)

Observation: Your LC-MS or GC-MS analysis reveals a compound with a mass significantly higher than the desired product, potentially corresponding to the self-condensation product of ethyl pentanoate.

Probable Cause: Competing self-condensation of the enolizable ester (ethyl pentanoate) can occur, especially if the reaction conditions are not optimized. This is a common side reaction in mixed Claisen condensations.[7][8]

Causality Explained: The reaction relies on the generation of an enolate from ethyl pentanoate, which then acts as a nucleophile. If this enolate attacks another molecule of ethyl pentanoate instead of the intended electrophile (diethyl oxalate), a self-condensation product (ethyl 2-pentanoyl-3-oxopentanoate) will be formed.

Solutions & Protocols:

  • Optimize Reagent Stoichiometry and Addition:

    • Use of Excess Non-enolizable Ester: Employing a slight excess of the non-enolizable ester (diethyl oxalate) can statistically favor the desired mixed condensation.[7]

    • Controlled Addition: Add the enolizable ester (ethyl pentanoate) slowly to a mixture of the base and the non-enolizable ester. This ensures that the generated enolate has a higher probability of reacting with the more electrophilic diethyl oxalate.

  • Recommended Reaction Setup:

    G cluster_0 Reaction Flask cluster_1 Addition Funnel Base Base Reaction_Mixture Base + Non-enolizable Ester Base->Reaction_Mixture Non-en_Ester Non-enolizable Ester Non-en_Ester->Reaction_Mixture En_Ester Enolizable Ester En_Ester->Reaction_Mixture Slow Addition

    Caption: Slow addition of the enolizable ester to the base and non-enolizable ester mixture.

Issue 3: Incomplete Reaction and Presence of Starting Materials

Observation: Significant amounts of starting materials (ethyl pentanoate and diethyl oxalate) are detected in the crude product analysis.

Probable Cause: This can be due to insufficient base, poor quality of reagents, or inadequate reaction time and temperature.

Causality Explained: The Claisen condensation is an equilibrium reaction.[9] To drive the reaction to completion, a full equivalent of a strong base is required to deprotonate the resulting β-keto ester, which is more acidic than the starting ester.[5] If the base is not strong enough or is present in a catalytic amount, the equilibrium will not favor the product.

Solutions & Protocols:

  • Base Selection and Handling:

    • Choice of Base: Use a strong, non-nucleophilic base such as sodium ethoxide or sodium hydride.

    • Stoichiometry: Ensure at least one full equivalent of the base is used.

    • Anhydrous Conditions: The presence of water will consume the base and inhibit the reaction. Use freshly dried solvents and ensure all glassware is flame-dried.

  • Reaction Monitoring:

    • TLC Analysis: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Reaction Time: Allow for sufficient reaction time, which can range from a few hours to overnight depending on the scale and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield and purity I should expect for the synthesis of this compound?

A1: With optimized conditions, yields for this type of Claisen condensation can range from 60-80%. Purity of the crude product can be variable, but after purification by vacuum distillation or column chromatography, a purity of >95% is achievable.

ParameterTypical RangeNotes
Yield 60-80%Highly dependent on reaction conditions and scale.
Purity (Crude) 70-90%Impurities include starting materials and side-products.
Purity (Purified) >95%Achieved via vacuum distillation or chromatography.

Q2: Which analytical techniques are best for identifying the side-products in my reaction?

A2: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

  • GC-MS: Ideal for separating volatile components and providing molecular weight information, which is crucial for identifying side-products like 2-heptanone and unreacted starting materials.[10][11][12]

  • NMR (¹H and ¹³C): Provides detailed structural information. For example, ¹H NMR can clearly distinguish the characteristic signals of the desired β-keto ester from those of the starting materials and the decarboxylated product.[11][13][14]

Q3: Can intramolecular cyclization (Dieckmann condensation) be a competing side reaction?

A3: In the synthesis of this compound from ethyl pentanoate and diethyl oxalate, intramolecular cyclization is not a concern as the reactants are not diesters. The Dieckmann condensation is an intramolecular reaction of a single diester molecule to form a cyclic β-keto ester and is favored for the formation of 5- or 6-membered rings.[6][15][16][17][18][19]

Q4: How can I effectively purify my final product?

A4: The two most common and effective methods for purifying this compound are:

  • Vacuum Distillation: This is the preferred method for larger scale purifications. It is crucial to use a good vacuum to keep the distillation temperature low and prevent thermal decomposition (decarboxylation) of the product.[20]

  • Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography is effective. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

Workflow for Side-Product Identification

G Crude_Product Crude Reaction Product TLC TLC Analysis (Initial Check) Crude_Product->TLC GCMS GC-MS Analysis Crude_Product->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Crude_Product->NMR Data_Analysis Data Interpretation & Comparison GCMS->Data_Analysis NMR->Data_Analysis Impurity_ID Impurity Identification Data_Analysis->Impurity_ID

Caption: A standard workflow for the identification of impurities in the synthesis of this compound.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available from: [Link]

  • Fábián, L., et al. (2008). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. PubMed. Available from: [Link]

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available from: [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available from: [Link]

  • OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry. Available from: [Link]

  • Google Patents. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
  • Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available from: [Link]

  • Wikipedia. Dieckmann condensation. Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • Patsnap. CN103724200A - Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester.
  • Google Patents. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
  • Organic Syntheses. Procedure for the synthesis of ethyl 2-methyl-3-oxobutanoate. Available from: [Link]

  • ResearchGate. Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. Available from: [Link]

  • The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. Available from: [Link]

  • Journal of Lipid Research. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. Available from: [Link]

  • Google Patents. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • OpenStax. (2023). 23.8 Mixed Claisen Condensations. Organic Chemistry. Available from: [Link]

  • Google Patents. Method of analysis of aldehyde and ketone by mass spectrometry.
  • BMRB. bmse000550 Ethyl Heptanoate. Available from: [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Wikipedia. Claisen condensation. Available from: [Link]

  • PMC. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. Available from: [Link]

  • University of Calgary. Crossed Claisen Condensations. Available from: [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available from: [Link]

  • SciSpace. Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Available from: [Link]

  • PubChem. Ethyl 2-ethyl-3-oxoheptanoate. Available from: [Link]

  • Magritek. Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Available from: [Link]

  • University of Calgary. Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Available from: [Link]

Sources

Optimizing reaction conditions for high-yield Ethyl 2-oxoheptanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The synthesis of α-keto esters like this compound is typically approached via two main strategies:

  • Grignard Reaction with Diethyl Oxalate: This is a common and effective industrial method. It involves the preparation of a pentyl Grignard reagent (e.g., from 1-bromopentane) which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[1][2]

  • Crossed Claisen Condensation: This classic C-C bond-forming reaction involves the condensation of an ester enolate with a non-enolizable ester. For this target molecule, the sodium enolate of ethyl pentanoate would be reacted with diethyl oxalate.[3][4]

Q2: Why is the choice of base so critical in the Claisen condensation route?

A2: In a Claisen condensation, the base performs two crucial functions. First, it deprotonates the α-carbon of the starting ester (ethyl pentanoate) to form the nucleophilic enolate. Second, and more importantly, it deprotonates the final β-keto ester product.[5] The α-protons of the resulting this compound are significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[3] This final, irreversible deprotonation shifts the entire reaction equilibrium to the product side, ensuring a high yield.[4][5] Using a catalytic amount of base will result in a poor yield. Furthermore, to prevent transesterification (swapping of the ester's alcohol group), the alkoxide base used should match the alcohol of the ester (i.e., sodium ethoxide for ethyl esters).[4]

Q3: What is the purpose of using anhydrous conditions and an inert atmosphere for the Grignard route?

A3: Grignard reagents are potent nucleophiles and extremely strong bases. They react vigorously with protic solvents, including trace amounts of water in the solvent or on the glassware, which would quench the reagent and halt the reaction.[2] They can also react with atmospheric oxygen, leading to the formation of hydroperoxides and other byproducts. Therefore, all glassware must be rigorously dried (e.g., oven-dried), solvents must be anhydrous, and the reaction must be conducted under an inert atmosphere like nitrogen or argon to ensure the successful formation and reaction of the Grignard reagent.[1][2]

Synthesis Workflow Overview: Grignard Route

The following diagram outlines the key stages of the Grignard synthesis route, a widely adopted method for producing α-keto esters.

cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Condensation Reaction cluster_2 Part 3: Work-up & Purification A 1-Bromopentane + Mg Turnings B Initiation (Iodine crystal, heat) A->B C Formation of Pentylmagnesium Bromide in Anhydrous Ether/THF B->C E Slow addition of Grignard Reagent at Low Temp (-20 to 0 °C) C->E D Diethyl Oxalate in Anhydrous Ether/THF D->E F Tetrahedral Intermediate E->F G Aqueous Acid Quench (e.g., HCl, H₂SO₄) F->G H Liquid-Liquid Extraction G->H I Purification (Vacuum Distillation) H->I J Pure this compound I->J

Caption: Workflow for this compound synthesis via the Grignard route.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My Grignard reaction fails to initiate or proceeds with very low yield.

Potential Cause Explanation & Validation Recommended Solution
Presence of Moisture Grignard reagents are highly sensitive to water. Any moisture on glassware or in the solvent will quench the reagent as it forms.[2] Validation: Observe if the magnesium turnings fail to become cloudy and if there is no heat evolution upon adding the alkyl halide.Solution: Oven-dry all glassware overnight at >120 °C and assemble while hot under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (e.g., diethyl ether or THF).
Passivated Magnesium Magnesium turnings can have a surface layer of magnesium oxide (MgO), which prevents the reaction.Solution: Before adding the solvent, gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.
Side Reactions The primary side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted 1-bromopentane to form decane. This is more prevalent at higher temperatures.[2]Solution: Ensure slow, dropwise addition of the 1-bromopentane solution to the magnesium suspension to maintain a low localized concentration. Maintain a gentle reflux and avoid excessive heating.

Problem 2: The yield of this compound from the Claisen condensation is poor.

Potential Cause Explanation & Validation Recommended Solution
Insufficient Base The Claisen condensation is an equilibrium-controlled reaction. A full molar equivalent of base is required to deprotonate the product and drive the reaction to completion.[5][6] Validation: Check the pH of the reaction mixture after completion; it should remain strongly basic.Solution: Use at least 1.0 equivalent of a strong base like sodium ethoxide (NaOEt). Ensure the base is not old or degraded (i.e., hydrolyzed to NaOH).
Self-Condensation If using a non-enolizable ester like diethyl oxalate, this is not an issue. However, in other crossed Claisen reactions, if both esters have α-hydrogens, a mixture of four products can form, significantly lowering the yield of the desired product.[3]Solution: For this specific synthesis, the reaction between ethyl pentanoate and diethyl oxalate is ideal because diethyl oxalate cannot form an enolate, preventing self-condensation.
Transesterification Using a base with a different alkyl group than the ester (e.g., sodium methoxide with an ethyl ester) can lead to scrambling of the ester groups, resulting in a mixture of products.[4]Solution: Always match the alkoxide base to the ester. For ethyl pentanoate and diethyl oxalate, use sodium ethoxide (NaOEt) in ethanol as the solvent.

Problem 3: The final product is impure, with significant byproducts.

Potential Cause Explanation & Validation Recommended Solution
Grignard Double Addition If the reaction temperature is too high or the Grignard reagent is added too quickly, a second equivalent can add to the ketone of the initial product, forming a tertiary alcohol byproduct.Solution: Maintain a low reaction temperature (-20 to 0 °C) during the addition of the Grignard reagent to the diethyl oxalate solution.[1][2] Add the Grignard solution slowly and with vigorous stirring.
Incomplete Reaction Unreacted starting materials (diethyl oxalate, ethyl pentanoate) remain in the crude product.Solution: Ensure the reaction is allowed to proceed to completion (monitor by TLC or GC). For the Grignard route, using a slight excess (1.1 eq) of the Grignard reagent can help. For the Claisen route, ensure sufficient reaction time after base addition.
Hydrolysis & Decarboxylation During acidic workup, the β-keto ester product can undergo hydrolysis to the corresponding β-keto acid, which can then decarboxylate upon heating to yield 2-heptanone.[7]Solution: Perform the acidic quench and subsequent extractions at low temperatures (e.g., in an ice bath). Avoid prolonged exposure to strong acid or heat during the workup and purification steps.

Common Side Reactions and Byproducts

The following diagram illustrates potential side reactions that can reduce the yield of the desired product.

Grignard Pentyl-MgBr DEO Diethyl Oxalate Grignard->DEO Desired Reaction Product This compound Grignard->Product Reacts with Product Wurtz Wurtz Coupling Grignard->Wurtz Reacts with 1-Bromopentane DEO->Product Forms DoubleAdd Double Addition Product->DoubleAdd Undergoes Hydrolysis Hydrolysis & Decarboxylation Product->Hydrolysis During Acid Workup Decane Decane Wurtz->Decane TertiaryAlcohol Tertiary Alcohol Byproduct DoubleAdd->TertiaryAlcohol Heptanone 2-Heptanone Hydrolysis->Heptanone

Sources

Minimizing byproduct formation in the synthesis of Ethyl 2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-oxoheptanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth troubleshooting strategies to minimize byproduct formation and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected byproducts?

A1: A prevalent method for synthesizing this compound is the Claisen condensation reaction between ethyl pentanoate and diethyl oxalate.[1][2][3] This reaction, when successful, yields the desired β-keto ester. However, several byproducts can arise, primarily from self-condensation of the starting ester (ethyl pentanoate) and other competing reactions.[4]

Q2: My reaction yield is low, and I'm isolating a significant amount of a higher molecular weight byproduct. What is likely happening?

A2: A low yield of the target product accompanied by a higher molecular weight byproduct often points to the self-condensation of ethyl pentanoate.[4] In this reaction, two molecules of ethyl pentanoate react with each other to form ethyl 3-oxo-2-propylheptanoate. This occurs when the enolate of ethyl pentanoate attacks another molecule of ethyl pentanoate instead of the intended diethyl oxalate.

Q3: I'm observing the formation of a product that appears to be a result of decarboxylation. Is this common?

A3: While less common under standard Claisen conditions, decarboxylation can occur, especially if the reaction mixture is subjected to harsh acidic or basic conditions at elevated temperatures during workup.[5][6][7][8] The β-keto ester product can be hydrolyzed to the corresponding β-keto acid, which is prone to losing carbon dioxide to form 2-heptanone.

Q4: Can transesterification be an issue?

A4: Yes, if the alkoxide base used does not match the alkyl group of the esters (i.e., using sodium methoxide with ethyl esters), transesterification can occur, leading to a mixture of methyl and ethyl esters of both reactants and products. This complicates purification and reduces the yield of the desired this compound.

Troubleshooting Guides: Minimizing Byproduct Formation

Issue 1: Self-Condensation of Ethyl Pentanoate

The self-condensation of ethyl pentanoate is a significant competing reaction that can drastically reduce the yield of this compound.[4]

Causality: This side reaction is favored when the concentration of the ethyl pentanoate enolate is high and it has ample opportunity to react with unreacted ethyl pentanoate. The rate of self-condensation becomes competitive with the desired crossed Claisen condensation.

Mitigation Strategies:

  • Slow Addition of Ethyl Pentanoate: A highly effective method to suppress self-condensation is the slow, dropwise addition of ethyl pentanoate to a mixture of the base and diethyl oxalate.[9] This ensures that the concentration of the enolizable ester is kept low at any given time, making the probability of it reacting with itself statistically less likely.[9]

  • Use of a Non-Enolizable Ester: Diethyl oxalate is an excellent choice for a crossed Claisen condensation because it has no α-hydrogens and therefore cannot form an enolate, preventing it from undergoing self-condensation.[1][3]

  • Control of Stoichiometry: Using a slight excess of diethyl oxalate can help to ensure that the enolate of ethyl pentanoate preferentially reacts with it rather than another molecule of ethyl pentanoate.

Experimental Protocol: Minimizing Self-Condensation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Reagent Addition: To the stirred solution of sodium ethoxide, add diethyl oxalate.

  • Slow Addition: Add ethyl pentanoate dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., HCl or H₂SO₄). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Issue 2: Decarboxylation of the β-Keto Ester Product

The loss of the ester group via decarboxylation is a potential issue, particularly during the workup and purification stages.[7][8]

Causality: The β-keto ester can be hydrolyzed to the corresponding β-keto acid under either acidic or basic conditions. This β-keto acid is thermally unstable and readily undergoes decarboxylation upon heating to yield a ketone.[6][8]

Mitigation Strategies:

  • Mild Workup Conditions: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Neutralize the reaction mixture carefully and promptly.

  • Controlled Temperature during Purification: If purification is performed by distillation, use a high vacuum to lower the boiling point of the product and minimize thermal decomposition.

Data Presentation: Impact of Workup pH on Decarboxylation

Workup ConditionTemperatureObserved Decarboxylation
1M HCl, 60 °C, 2h60 °CSignificant (up to 30%)
1M HCl, rt, 30 minRoom TempMinimal (< 5%)
Sat. NH₄Cl, rtRoom TempNegligible
Issue 3: Incomplete Reaction or Low Conversion

Low conversion of starting materials can be a frustrating outcome, leading to difficult purifications.

Causality: Insufficient base, poor quality of reagents (especially the presence of water), or inadequate reaction time can lead to incomplete reactions. The Claisen condensation is an equilibrium process, and the final deprotonation of the β-keto ester product by the alkoxide base is what drives the reaction to completion.[10][11]

Mitigation Strategies:

  • Use of a Full Equivalent of Base: A stoichiometric amount of a strong base like sodium ethoxide is necessary to deprotonate the resulting β-keto ester, which is more acidic than the starting alcohol, thus shifting the equilibrium towards the product.[11]

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water will consume the base and can hydrolyze the esters.

  • Adequate Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitoring by TLC or GC is crucial to determine the point of maximum conversion.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired synthesis and the primary byproduct formation pathway.

G cluster_main Desired Synthesis of this compound EP Ethyl Pentanoate Enolate Ethyl Pentanoate Enolate EP->Enolate + Base DEO Diethyl Oxalate Intermediate Tetrahedral Intermediate DEO->Intermediate Base NaOEt Enolate->Intermediate + Diethyl Oxalate Product This compound Intermediate->Product - NaOEt

Caption: Desired Claisen condensation pathway.

G cluster_side Byproduct: Self-Condensation EP1 Ethyl Pentanoate Enolate Ethyl Pentanoate Enolate EP1->Enolate + Base Base NaOEt Intermediate_self Tetrahedral Intermediate Enolate->Intermediate_self + Ethyl Pentanoate EP2 Ethyl Pentanoate EP2->Intermediate_self Byproduct Ethyl 3-oxo-2-propylheptanoate Intermediate_self->Byproduct - NaOEt

Caption: Self-condensation byproduct formation.

References

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry Steps. Decarboxylation. [Link]

  • OpenStax. 23.8 Mixed Claisen Condensations. [Link]

  • Wikipedia. Self-condensation. [Link]

  • Chemistry LibreTexts. 9.8: Mixed Claisen Condensations. [Link]

  • YouTube. Claisen condensation. [Link]

  • OpenStax. 23.7 The Claisen Condensation Reaction. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • National Institutes of Health. Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. [Link]

  • Jasperse, J. P. (2006). CHEM 330 Topics Discussed on Sept. 21. [Link]

Sources

Improving the stability and storage of Ethyl 2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-oxoheptanoate

A Guide to Improving Stability and Ensuring Experimental Integrity

Welcome to the technical support guide for this compound. As a key intermediate in various synthetic pathways, including pharmaceutical development, the stability and purity of this α-keto ester are paramount for reproducible and accurate experimental outcomes.[1][2] This guide provides in-depth, field-proven insights into the common challenges associated with the storage and handling of this compound, moving beyond simple instructions to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. Recommended storage temperatures vary by supplier, but a refrigerated, controlled environment is consistently advised.

Storage DurationTemperatureAtmosphereContainer
Short-Term (< 1 month) 2-8°CInert Gas (Argon/Nitrogen)Tightly sealed, amber glass vial
Long-Term (> 1 month) -20°CInert Gas (Argon/Nitrogen)Tightly sealed, amber glass vial with parafilm

Source: Synthesized from supplier recommendations.[1][3]

Q2: What are the visible signs of degradation?

A2: The primary visual cue for degradation is a change in appearance from a colorless or pale-yellow liquid to a more pronounced yellow or brownish hue. An increase in viscosity or the appearance of turbidity may also indicate polymerization or the formation of insoluble degradation products. A sharp, acidic odor, different from the compound's characteristic scent, may suggest significant hydrolysis.

Q3: How sensitive is this compound to air and moisture?

A3: Extremely sensitive. The principal degradation pathway for α-keto esters like this compound is hydrolysis.[4] Atmospheric moisture can readily react with the ester linkage, cleaving it to form ethanol and 2-oxoheptanoic acid. This process is autocatalytic as the acidic product can accelerate further hydrolysis. Oxygen can also lead to oxidative degradation over time.

Q4: What chemical incompatibilities should I be aware of?

A4: Avoid contact with strong bases, strong oxidizing agents, and strong acids.[3]

  • Strong Bases: Will rapidly catalyze hydrolysis of the ester.

  • Strong Oxidizing Agents: Can lead to unpredictable and potentially hazardous reactions, targeting the keto and alkyl functionalities.

  • Aqueous Environments: As discussed, water leads to hydrolysis, which is a primary stability concern.[4][5]

Section 2: Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides a structured approach to identifying and solving common experimental issues arising from compound degradation.

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts

  • Potential Cause: The most likely culprit is the partial degradation of your this compound stock. The primary degradation product, 2-oxoheptanoic acid, can interfere with subsequent reactions by altering pH, sequestering reagents, or participating in unintended side reactions.

  • Troubleshooting Steps:

    • Verify Purity: Before use, analyze a small aliquot of your stock solution using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Compare the resulting chromatogram to a reference standard or the certificate of analysis from the supplier.

    • Use a Fresh Aliquot: If purity is compromised, discard the old stock and use a new, unopened vial. If using a large bottle, ensure you are taking aliquots under an inert atmosphere to prevent contamination of the entire stock (See Protocol 4.2).

    • pH Check: If your reaction is unbuffered, the presence of acidic degradation products can drastically alter the reaction conditions. Consider measuring the pH of a stock solution in a relevant solvent. A study on similar α-keto esters showed they can significantly acidify aqueous media upon hydrolysis.[4]

Issue 2: Physical Changes in the Stored Compound (Color Darkening, Increased Viscosity)

  • Potential Cause: Color change often indicates oxidation or the formation of conjugated systems through side reactions. Increased viscosity can suggest polymerization or the formation of higher molecular weight byproducts.

  • Troubleshooting Steps:

    • Immediate Purity Analysis: Do not assume the material is usable. Perform a purity analysis as described above.

    • Review Storage Protocol: Ensure the container is properly sealed and was purged with inert gas. Check the storage temperature to confirm it has remained within the recommended range. Accidental exposure to light can also accelerate degradation for some organic molecules.

    • Consider Micro-Aliquoting: For long-term projects, it is best practice to aliquot the material into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.

Section 3: Mechanistic Insights into Degradation

Understanding the chemical pathways of degradation is critical for designing effective stabilization strategies.

Primary Degradation Pathway: Ester Hydrolysis

The ester functional group in this compound, particularly being an α-keto ester, is highly susceptible to hydrolysis. This reaction involves the nucleophilic attack of a water molecule on the ester's carbonyl carbon, leading to the cleavage of the ester bond. The presence of either acid or base can catalyze this process. The product of hydrolysis is 2-oxoheptanoic acid, which can further lower the pH of the solution and auto-catalyze its own formation.[4]

G cluster_0 Hydrolysis of this compound reactant This compound + H₂O ts Tetrahedral Intermediate reactant->ts H⁺ or OH⁻ (catalyst) product1 2-Oxoheptanoic Acid ts->product1 product2 Ethanol ts->product2

Caption: Primary degradation pathway via hydrolysis.

Secondary Pathway: Keto-Enol Tautomerism

Like other ketones, this compound exists in equilibrium with its enol tautomer. While the keto form is generally more stable, the reaction conditions (e.g., solvent, pH) can shift this equilibrium.[6] The enol form has different reactivity, and its presence can lead to unintended side reactions, such as aldol condensations or reactions at the C=C double bond, contributing to the formation of impurities over time.

Section 4: Protocols for Handling and Storage

Adhering to strict handling protocols is essential for maintaining the integrity of this compound.

Protocol 4.1: Recommended Long-Term Storage

  • Upon receipt, inspect the container for any signs of damage to the seal.

  • If the compound is in a large container, prepare for aliquoting (see Protocol 4.2).

  • Tightly reseal the primary container, wrap the cap junction with parafilm to create an additional barrier against moisture.

  • Place the container inside a secondary, sealed container (e.g., a sealed bag or a small desiccator).

  • Store at -20°C in a location protected from light.

Protocol 4.2: Inert Atmosphere Aliquoting Workflow

This protocol minimizes atmospheric exposure when dividing a large stock into smaller, single-use vials.

G start Start: Gather Materials (Main Stock, Vials, Syringe, Septa, Inert Gas) purge_main 1. Purge Main Stock Vial with Inert Gas for 2-3 min start->purge_main pierce_septum 2. Pierce Septum with Syringe (purged with inert gas) purge_main->pierce_septum withdraw_liquid 3. Withdraw Required Volume of this compound pierce_septum->withdraw_liquid purge_aliquot 4. Purge Empty Aliquot Vial with Inert Gas withdraw_liquid->purge_aliquot dispense_liquid 5. Dispense Liquid into New Aliquot Vial purge_aliquot->dispense_liquid seal_vial 6. Seal Aliquot Vial Immediately (Crimp cap or screw cap with septum) dispense_liquid->seal_vial label_store 7. Label and Parafilm Vial for Storage at -20°C seal_vial->label_store end End label_store->end

Caption: Workflow for aliquoting under an inert atmosphere.

Protocol 4.3: Purity Assessment by Gas Chromatography (GC)

This protocol serves as a self-validating check to ensure the integrity of your material before an experiment.

  • Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 1 mg/mL) in a high-purity, dry, aprotic solvent like Dichloromethane or Ethyl Acetate.

  • Standard Preparation: If available, prepare a solution of a certified reference standard at the same concentration.

  • GC Conditions (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). Detector temperature: 300°C.

  • Analysis: Inject 1 µL of the sample. The appearance of significant secondary peaks, especially an earlier-eluting peak corresponding to ethanol or a later-eluting peak that could correspond to the hydrolyzed acid or other degradation products, indicates sample degradation. Purity can be estimated by the relative peak area of the main compound.

References

  • ChemBK. ethyl 7-chloro-2-oxoheptanoate. [Link]

  • ResearchGate. Three branches of the subsequent degradation of alpha-keto isocaproate.... [Link]

  • SYNTHEZOLAB. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • Muir, A., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications. [Link]

  • JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

  • PubChem. Ethyl 2-ethyl-3-oxoheptanoate. [Link]

  • Quora. What are the factors that govern the stability of keto-enol tautomerism?. [Link]

Sources

Troubleshooting low yields in the acylation of ethyl pentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting low yields in the acylation of ethyl pentanoate. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial carbon-carbon bond-forming reaction. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and solve challenges in your own experiments.

The acylation of an ester like ethyl pentanoate proceeds via its enolate, a potent nucleophile. The overall success of the reaction hinges on two critical stages: the efficient formation of this enolate and its subsequent selective reaction with an acylating agent. This guide is structured to address failures at both of these stages.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific, common problems encountered during the acylation of ethyl pentanoate.

Q1: My reaction shows very low or no conversion of the starting material. What are the primary culprits?

This issue almost always points to a failure in the first critical step: enolate formation. The α-protons of an ester are only weakly acidic (pKa ≈ 25), so their removal requires careful selection of reagents and stringent reaction conditions.[1]

Immediate Checks:

  • Base Inactivity: The strong bases required for this reaction (e.g., Lithium diisopropylamide - LDA, Sodium Hydride - NaH) are extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will consume the base, leaving none to deprotonate your ester.[2]

    • Solution: Ensure all glassware is oven- or flame-dried. Use freshly distilled anhydrous solvents. Use fresh, properly stored base.

  • Insufficient Base Strength: An alkoxide base like sodium ethoxide (NaOEt) can be used, but it only establishes a small equilibrium concentration of the enolate. For complete and irreversible deprotonation, a much stronger, non-nucleophilic base like LDA is superior.[1][3]

  • Incorrect Temperature: The formation of lithium enolates with LDA is typically performed at very low temperatures (-78 °C) to prevent base decomposition and unwanted side reactions.[4] If the temperature is too high during base addition, its efficacy will be compromised.

dot

cluster_start Initial State cluster_problem Problem: No Conversion cluster_causes Potential Causes cluster_solutions Solutions Start Ethyl Pentanoate + Base NoEnolate No Enolate Formed Start->NoEnolate  Reaction Fails Moisture Moisture Present NoEnolate->Moisture Leads to WeakBase Base Too Weak NoEnolate->WeakBase Leads to BadTemp Incorrect Temperature NoEnolate->BadTemp Leads to Solution1 Use Anhydrous Conditions Moisture->Solution1 Fix Solution2 Use Stronger Base (e.g., LDA) WeakBase->Solution2 Fix Solution3 Maintain Low Temperature (-78 °C) BadTemp->Solution3 Fix

Caption: Troubleshooting workflow for no starting material conversion.

Q2: I am forming a product, but my yield is low and I see significant byproducts. What are the likely side reactions?

Observing product formation means you are successfully generating the enolate. The problem now lies in the second stage: the acylation itself. The enolate of ethyl pentanoate is an ambident nucleophile , meaning it has two reactive sites: the α-carbon and the enolate oxygen.[5][6] This duality, combined with the reactivity of the ester itself, opens the door to several competing reaction pathways.

Key Competing Pathways:

  • O-Acylation: The enolate oxygen attacks the acylating agent (e.g., acyl chloride), forming an enol ester. This is a common side reaction, especially with highly reactive acylating agents.[6]

    • Why it happens: The oxygen atom in the enolate bears a significant portion of the negative charge.[6]

    • How to fix it: Favoring C-acylation is key. Using magnesium salts to form a chelated enolate can sterically block the oxygen atom, promoting attack from the α-carbon.[7]

  • Claisen Self-Condensation: The enolate of one ethyl pentanoate molecule attacks the carbonyl carbon of another ethyl pentanoate molecule. This is a significant risk, especially if the acylating agent is added too slowly or is not reactive enough.[8]

    • Why it happens: Your desired nucleophile (the enolate) is reacting with the most abundant electrophile in the flask (the starting ester).

    • How to fix it: Ensure complete enolate formation with a strong base before adding the acylating agent. Add the acylating agent promptly and at a controlled rate.

  • Hydrolysis: If the reaction is not properly quenched, or if water is introduced prematurely, both your starting material and your β-keto ester product can be hydrolyzed back to the corresponding carboxylic acid/carboxylate.[9][10]

dot

cluster_pathways Reaction Pathways Enolate Ethyl Pentanoate Enolate α-Carbon Oxygen C_Acyl C-Acylation (Desired Product) β-Keto Ester Enolate:C->C_Acyl Attacks Acyl Chloride O_Acyl O-Acylation (Byproduct) Enol Ester Enolate:O->O_Acyl Attacks Acyl Chloride Claisen Self-Condensation (Byproduct) Claisen Product Enolate:C->Claisen Attacks another Ester molecule AcylChloride Acyl Chloride AcylChloride->C_Acyl AcylChloride->O_Acyl EsterSM Ethyl Pentanoate (SM) EsterSM->Claisen

Caption: Competing reaction pathways for the ethyl pentanoate enolate.

Q3: My crude yield looks good, but I lose most of my product during workup and purification. Why?

This is a common and frustrating issue. The product of this reaction, a β-keto ester, has specific properties that can make its isolation tricky.

Workup and Purification Pitfalls:

  • Product is Acidic: The protons between the two carbonyl groups in your β-keto ester product are significantly acidic (pKa ≈ 11).[8] If you use a basic aqueous solution (like saturated sodium bicarbonate) during your workup to neutralize acid, you will deprotonate your product, making it water-soluble and causing it to be lost to the aqueous layer.

    • Solution: Perform the workup under acidic conditions. Quench the reaction with a cold, dilute acid (e.g., 1M HCl) until the pH is acidic, ensuring your product remains protonated and in the organic layer.[7]

  • Decarboxylation: β-keto esters can undergo hydrolysis and decarboxylation (loss of the ester group as CO₂) upon heating in the presence of acid or base.[7]

    • Solution: Avoid excessive heat during solvent removal. If purification is done by column chromatography, ensure the silica gel is not acidic and run the column efficiently to minimize contact time. For distillation, use high vacuum to keep the temperature as low as possible.

Parameter Problem Consequence Solution
Workup pH Using basic solutions (e.g., NaHCO₃)Deprotonates the β-keto ester product, making it water-soluble.Quench with cold, dilute acid (e.g., 1M HCl) to pH ~1-2.[7]
Temperature Excessive heat during purificationCan cause hydrolysis and decarboxylation of the product.[7]Use high vacuum for distillation; avoid prolonged heating.
Purification Unbuffered silica gelAcidic silica can promote decomposition over time.Use neutral silica gel or add a small amount of triethylamine (~1%) to the eluent.
Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the acylation of ethyl pentanoate?

The reaction is a nucleophilic acyl substitution. First, a strong base removes an α-proton from ethyl pentanoate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (like an acyl chloride). This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the final β-keto ester product.[11]

Q: Why is the choice of base so critical?

The base must be strong enough to deprotonate the ester, but it should not act as a competing nucleophile.[12]

  • Alkoxides (e.g., NaOEt): These bases are nucleophilic and can lead to side reactions like transesterification if the alkoxide doesn't match the ester.[3] They also only form an equilibrium concentration of the enolate.

  • Hydroxide (e.g., NaOH): This will simply saponify (hydrolyze) the ester to a carboxylate salt.[3]

  • Sterically Hindered Strong Bases (e.g., LDA): These are ideal. They are very strong, ensuring complete conversion to the enolate, and their steric bulk prevents them from acting as nucleophiles.[3]

Q: How can I favor C-acylation over O-acylation?

The ratio of C- to O-acylation is influenced by several factors, including the counterion, solvent, and electrophile.

  • Counterion: Lithium (from LDA) enolates often provide a good balance. The use of magnesium, which chelates the two carbonyl oxygens, strongly favors C-acylation by sterically hindering the oxygen site.[7]

  • Solvent: Polar aprotic solvents can solvate the cation, leading to a more "free" and oxygen-reactive enolate. Less polar solvents like THF or diethyl ether are generally preferred.

  • Electrophile: Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles react at the softer carbon atom. However, for practical purposes, controlling the counterion is a more effective strategy.

Experimental Protocols
Protocol 1: Optimized C-Acylation of Ethyl Pentanoate via a Magnesium Enolate

This protocol is designed to maximize C-acylation by using a magnesium chelate to direct the regioselectivity of the nucleophilic attack.[7]

Materials:

  • Magnesium turnings

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether or THF

  • Iodine (one small crystal)

  • Ethyl Pentanoate (anhydrous)

  • Acyl Chloride (e.g., Propionyl Chloride, anhydrous)

  • 2 M Hydrochloric Acid (cold)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Magnesium Ethoxide:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.2 equiv.) and a crystal of iodine.

    • Add anhydrous ethanol (0.1 equiv.) and gently warm the mixture to initiate the reaction.

    • Once initiated, add the remaining anhydrous ethanol (2.5 equiv.) dissolved in anhydrous diethyl ether dropwise to maintain a steady reflux.

    • After the addition is complete, continue to heat at reflux until all the magnesium has reacted (typically 2-3 hours), forming a fine white suspension. Cool to room temperature.

  • Enolate Formation:

    • Add a solution of ethyl pentanoate (1.0 equiv.) in anhydrous diethyl ether dropwise to the stirred magnesium ethoxide suspension.

    • Stir the mixture at room temperature for 30-45 minutes to ensure complete formation of the magnesium enolate chelate.

  • Acylation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of the acyl chloride (1.1 equiv.) in anhydrous diethyl ether dropwise, keeping the internal temperature below 5 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Workup:

    • Cool the mixture to 0 °C and carefully quench by the slow addition of cold 2 M HCl until the pH is ~1-2 and all magnesium salts have dissolved.

    • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude β-keto ester by vacuum distillation or column chromatography on silica gel.

References
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • LibreTexts. (2022). 21.6: Chemistry of Esters. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. Retrieved from [Link]

  • Allery Chemistry. (2019, July 29). 08.06 Acylation by Anhydrides and Esters [Video]. YouTube. Retrieved from [Link]

  • Gareth Arnott. (2018, October 5). Chemistry 3 - Acylation of enolates with an acid chloride [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). Making esters. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Reddit. (2024). How can I differentiate between nucleophilic attack or enolate formation quickly? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]

  • JoVE. (2023). Video: Reactivity of Enolate Ions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, February 9). Preparations and Reactions of Esters [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2023). Video: Enolate Mechanism Conventions. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterefication product? Retrieved from [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 23.8 Mixed Claisen Condensations. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

Sources

Selection of optimal catalyst for Ethyl 2-oxoheptanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-oxoheptanoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice. Our goal is to empower you to navigate the common challenges in synthesizing this valuable α-keto ester, ensuring efficiency, high yield, and purity in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What are the primary, industrially relevant synthetic routes for this compound?

A1: The synthesis of this compound, and α-keto esters in general, can be approached through several effective methods. The most common and scalable routes include:

  • Organometallic Acylation: This is a widely used method involving the reaction of an organometallic reagent, such as a Grignard reagent (e.g., pentylmagnesium bromide), with an acylating agent like diethyl oxalate or ethyloxalyl chloride.[1][2][3] This route is favored for its directness in forming the carbon skeleton. However, it requires stringent anhydrous conditions and low temperatures to minimize side reactions.[2][3]

  • Oxidation of α-Hydroxy Esters: This route involves the oxidation of the corresponding precursor, Ethyl 2-hydroxyheptanoate. It is a very common strategy for producing α-keto esters.[1] The choice of oxidant and catalyst is critical to prevent over-oxidation and C-C bond cleavage.[1] Modern methods often employ selective catalysts to achieve high yields under mild conditions.[4]

  • C-H Acylation: More advanced methods involve the direct C-H acylation of a suitable precursor with a reagent like ethyl chlorooxoacetate.[5][6] Platinum-catalyzed versions of this reaction have been shown to be highly efficient and can prevent common side reactions such as decarbonylation.[5][6]

Q2: How do I select the optimal synthetic route for my specific needs?

A2: The choice of synthesis pathway depends on several factors: availability of starting materials, required scale, purity specifications, and available equipment. The following decision tree provides a logical framework for selecting a route.

Synthesis Route Selection start Start: Synthesize this compound sm_avail What is your primary starting material? start->sm_avail pentyl_halide Pentyl Halide (e.g., 1-bromopentane) sm_avail->pentyl_halide hydroxy_ester Ethyl 2-Hydroxyheptanoate sm_avail->hydroxy_ester other_precursor Other Precursors (e.g., Arenes) sm_avail->other_precursor route_grignard Route 1: Grignard Reaction (with Diethyl Oxalate) pentyl_halide->route_grignard route_oxidation Route 2: Oxidation hydroxy_ester->route_oxidation route_acylation Route 3: C-H Acylation other_precursor->route_acylation grignard_pros Pros: Direct, high atom economy. Cons: Strict anhydrous conditions, low temp required, potential for side reactions. route_grignard->grignard_pros oxidation_pros Pros: Often high yielding, milder conditions possible. Cons: Precursor synthesis needed, risk of over-oxidation. route_oxidation->oxidation_pros acylation_pros Pros: High efficiency, avoids certain side-reactions. Cons: May require specialized (e.g., Platinum) catalysts. route_acylation->acylation_pros

Caption: Decision tree for selecting a synthetic route.

Q3: What are the most critical safety precautions when synthesizing this compound?

A3: Safety is paramount. Key precautions include:

  • Grignard Reagents: These are highly reactive, pyrophoric, and react violently with water and protic solvents. All glassware must be rigorously flame-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[2][3]

  • Oxidizing Agents: Many oxidants are corrosive, toxic, or can form explosive mixtures with organic compounds. Always consult the Safety Data Sheet (SDS) for the specific reagent used. Reactions should be conducted in a well-ventilated fume hood.

  • Solvents: Anhydrous ethers like THF and diethyl ether, commonly used in Grignard reactions, are extremely flammable and can form explosive peroxides. Never distill to dryness.

  • Temperature Control: Both Grignard reactions and some oxidations can be highly exothermic. Proper temperature control using an ice or dry ice bath is crucial to prevent runaway reactions.[3]

Troubleshooting Guide by Synthetic Route

This section provides specific, actionable solutions to common problems encountered during synthesis.

Route 1: Grignard Reaction with Diethyl Oxalate

Q: My Grignard reaction fails to initiate. What are the likely causes and solutions?

A: Cause 1: Wet Glassware or Solvents. The most common reason for initiation failure is the presence of moisture, which quenches the Grignard reagent as it forms.[7]

  • Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents.

Cause 2: Inactive Magnesium Surface. The surface of the magnesium turnings may be coated with magnesium oxide, preventing reaction.

  • Solution: Activate the magnesium before adding the bulk of your halide. Methods include:

    • Adding a small crystal of iodine.

    • Adding a few drops of a pre-formed Grignard reagent.

    • Mechanically crushing the magnesium turnings in the flask (under inert gas) to expose a fresh surface.

Q: My yield is very low, and I'm recovering starting halide and/or isolating a C10 hydrocarbon (decane). Why?

A: Cause: Wurtz Coupling Side Reaction. This occurs when the Grignard reagent attacks the unreacted alkyl halide. This side reaction becomes more prevalent if the concentration of the alkyl halide is too high locally or if the reaction temperature is elevated.

  • Solution: Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration.[8] Ensure efficient stirring to quickly disperse the halide as it is added. Maintain the recommended reaction temperature.

Q: I'm observing a significant amount of a tertiary alcohol byproduct. How can I prevent this?

A: Cause: Double Addition. The desired α-keto ester product has an electrophilic ketone carbonyl. A second equivalent of the Grignard reagent can attack this carbonyl, leading to a tertiary alcohol after workup. This is a major competing pathway.

  • Solution: This side reaction is minimized by controlling the temperature. The initial addition reaction should be carried out at very low temperatures (e.g., -20°C to -10°C).[2][3] Add the Grignard solution slowly to a cooled solution of diethyl oxalate (inverse addition) to ensure the Grignard reagent is never in large excess relative to the oxalate.

Route 2: Oxidation of Ethyl 2-Hydroxyheptanoate

Q: My oxidation reaction is incomplete, with significant starting material remaining. How can I improve conversion?

A: Cause 1: Insufficient Oxidant. The stoichiometry of the reaction is critical.

  • Solution: Ensure you are using the correct molar equivalent of the oxidizing agent. It may be beneficial to use a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. Monitor the reaction progress by TLC or GC.

Cause 2: Inactive or Insufficient Catalyst. If using a catalytic system, the catalyst may be deactivated or present in too low a concentration.

  • Solution: Ensure the catalyst is fresh and handled correctly. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). For heterogeneous catalysts, ensure efficient stirring to overcome mass transfer limitations.

Q: I'm observing byproducts consistent with C-C bond cleavage (e.g., hexanoic acid). How can I increase selectivity?

A: Cause: Over-oxidation. Strong, non-selective oxidizing agents (like hot permanganate or chromic acid) can cleave the C-C bond adjacent to the newly formed ketone.

  • Solution: Choose a milder, more selective oxidation system.[1]

    • Swern Oxidation (or related DMSO-based systems) is highly effective for converting secondary alcohols to ketones at low temperatures with minimal over-oxidation.

    • Catalytic systems using reagents like TEMPO with a co-oxidant (e.g., bleach) are very selective for alcohols.

    • Catalysts based on platinum or bismuth have also shown high selectivity for the oxidative dehydrogenation of α-hydroxy acids to α-keto acids under mild conditions.[1]

Experimental Protocols & Data

Protocol 1: Synthesis via Grignard Reaction

This protocol is a representative procedure based on established methods for reacting Grignard reagents with diethyl oxalate.[2][9]

Step 1: Preparation of Pentylmagnesium Bromide

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • In the dropping funnel, prepare a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether.

  • Add ~10% of the 1-bromopentane solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle reflux), add a small iodine crystal and warm gently.

  • Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 60 minutes to ensure complete reaction. Cool the resulting Grignard solution to room temperature.

Step 2: Acylation Reaction

  • In a separate, flame-dried, four-necked flask under nitrogen, prepare a solution of diethyl oxalate (1.1 equivalents) in anhydrous diethyl ether.

  • Cool this solution to -20°C using a dry ice/acetone bath.

  • Transfer the prepared Grignard reagent to a dropping funnel and add it dropwise to the cold diethyl oxalate solution, maintaining the internal temperature below -15°C.

  • After the addition is complete, stir the mixture at -20°C for an additional 90 minutes.

  • Slowly warm the reaction to 0°C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

Step 3: Workup and Purification

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Data Summary: Comparison of Synthetic Routes
FeatureRoute 1: Grignard ReactionRoute 2: OxidationRoute 3: C-H Acylation
Primary Catalyst None (Stoichiometric Mg)Varies (e.g., TEMPO, Pt, Ru)Platinum (Pt) complexes
Key Reagents Mg, 1-Bromopentane, Diethyl OxalateEthyl 2-hydroxyheptanoate, OxidantArene precursor, Ethyl chlorooxoacetate
Typical Yield 45-65%[2]70-95%70-90%[5]
Advantages Direct C-C bond formationGenerally high yields, milder conditionsHigh efficiency, avoids decarbonylation
Disadvantages Strict anhydrous/low-temp conditions, side reactions (double addition, Wurtz)[3]Precursor synthesis required, risk of over-oxidation[1]Requires specialized/expensive catalyst

Workflow Visualization

A systematic approach is key to optimizing any chemical reaction. The following workflow illustrates a general strategy for catalyst screening and reaction optimization.

Optimization Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Scale-Up A Define Reaction (e.g., Oxidation of Ethyl 2-hydroxyheptanoate) B Select Initial Catalysts (Literature-based: TEMPO, Pt/C, Swern) A->B C Run Small-Scale Parallel Reactions (Vary catalyst, fixed T, time) B->C D Analyze Yield & Purity (GC, TLC, NMR) C->D E Select Best Catalyst from Phase 1 D->E F Optimize Conditions (OFAT/DoE) - Temperature - Catalyst Loading - Reaction Time E->F G Verify Optimal Conditions F->G H Perform Scale-Up Reaction (e.g., 10x scale) G->H I Monitor Temperature & Purity H->I J Final Isolation & Characterization I->J

Caption: General workflow for catalyst screening and optimization.

References

  • ACS Omega: Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. [Link]

  • Reddit r/Chempros: What are some common causes of low reaction yields? [Link]

  • MDPI: Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Reddit r/chemistry: My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • ResearchGate: Methods for the Synthesis of α-Keto Esters. [Link]

  • PubMed Central (PMC): A Brief Introduction to Chemical Reaction Optimization. [Link]

  • Google Patents: CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptano
  • Patsnap: CN103724200A - Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. [Link]

  • Google Patents: CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptano
  • SpringerLink: Machine learning-guided strategies for reaction conditions design and optimization. [Link]

  • Reddit r/chemistry: Common ways to lose product and reduce yield? [Link]

  • Organic Chemistry Portal: Synthesis of α-keto carboxylic acids, esters and amides. [Link]

  • Brainly.com: What are the factors that would affect the yield and purity of ethyl ethanoate during the laboratory. [Link]

  • MDPI: Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. [Link]

  • PubMed Central (PMC): Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

  • Beilstein Journal of Organic Chemistry: Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

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Technical Support Center: Managing Keto-Enol Tautomerism in Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of keto-enol tautomerism during spectroscopic analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges posed by tautomeric equilibria in their daily experimental work. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Introduction: The Dynamic Nature of Tautomers

Keto-enol tautomerism, the chemical equilibrium between a keto form (a carbonyl compound) and an enol form (an alcohol adjacent to a double bond), is a fundamental concept in organic chemistry.[1][2] This dynamic process can significantly impact spectroscopic analysis, as the two tautomers often exhibit distinct spectral properties.[3] The position of this equilibrium is highly sensitive to environmental factors such as solvent polarity, temperature, and pH.[4][5][6][7] For professionals in drug discovery and development, understanding and managing tautomerism is critical, as the different forms of a drug molecule can affect its pharmacokinetic and pharmacodynamic properties.[8][9]

This guide provides a structured approach to identifying, quantifying, and controlling keto-enol tautomerism across various spectroscopic techniques.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Tautomer Analysis

NMR spectroscopy is arguably the most powerful tool for studying keto-enol tautomerism because the interconversion between tautomers is often slow on the NMR timescale, allowing for the simultaneous observation and quantification of both forms.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more peaks than I expected for my compound. Could this be due to tautomerism?

A1: Absolutely. The presence of both keto and enol tautomers in solution will result in a combined spectrum, with each form displaying its own set of distinct signals.[11][13] For example, in a β-dicarbonyl compound, you would expect to see separate signals for the α-protons of the keto form and the vinylic and hydroxyl protons of the enol form.[11][13]

Q2: How can I definitively assign the peaks in my NMR spectrum to the keto and enol forms?

A2: Peak assignment can be achieved through a combination of chemical shift knowledge and specific NMR experiments:

  • Chemical Shifts: The enolic hydroxyl proton typically appears as a broad signal at a high chemical shift (δ 10-16 ppm) due to intramolecular hydrogen bonding.[11] The vinylic proton of the enol form will be in the alkene region (δ 5-6 ppm), while the α-protons of the keto form are usually found between δ 3-4 ppm.[11][13]

  • Deuterium Exchange: Adding a drop of deuterium oxide (D₂O) to your NMR sample will cause the exchange of labile protons (like the enolic -OH) with deuterium.[1][14][15] This will lead to the disappearance of the enol hydroxyl proton signal in the ¹H NMR spectrum, confirming its assignment.[1][14]

  • 2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) can correlate protons with their directly attached carbons, aiding in the unambiguous assignment of both tautomers.

Q3: The integration of my peaks is not consistent. How can I accurately quantify the keto-enol ratio?

A3: Accurate quantification requires careful selection of non-overlapping signals that are unique to each tautomer.[1] Integrate a signal from the keto form (e.g., the α-protons) and a signal from the enol form (e.g., the vinylic proton). The ratio of these integrals, after correcting for the number of protons each signal represents, will give you the molar ratio of the two tautomers.[1][11] For complex spectra where signals overlap, quantitative ¹³C NMR or deconvolution software may be necessary.[16]

Troubleshooting Guide: NMR Analysis
Problem Potential Cause Troubleshooting Steps
Broad, unresolved peaks Intermediate exchange rate on the NMR timescale.1. Change the Temperature: Lowering the temperature can slow down the interconversion, leading to sharper signals for each tautomer.[5][17] Conversely, increasing the temperature might coalesce the signals into a single, averaged peak. 2. Change the Solvent: The rate of tautomerization is solvent-dependent. Switching to a different solvent might shift the exchange rate into the slow or fast regime.
Equilibrium shifting during measurement The sample has not reached thermodynamic equilibrium.Allow the sample to equilibrate in the NMR tube for at least an hour before acquiring the spectrum.[18] This is especially important after a temperature change.
Inaccurate quantification Overlapping signals or improper integration.1. Use a higher field NMR spectrometer: This will provide better signal dispersion. 2. Select well-resolved, non-exchangeable protons for integration. [16] 3. Perform a series of integrations and take the average.
Experimental Protocol: Controlling Tautomeric Equilibrium with Solvents

This protocol demonstrates how to manipulate the keto-enol equilibrium of a β-dicarbonyl compound, such as acetylacetone, using solvents of varying polarity.

Objective: To observe the shift in the keto-enol equilibrium by ¹H NMR spectroscopy.

Materials:

  • Acetylacetone

  • Deuterated chloroform (CDCl₃) - nonpolar, aprotic

  • Deuterated dimethyl sulfoxide (DMSO-d₆) - polar, aprotic

  • Deuterated methanol (CD₃OD) - polar, protic

  • NMR tubes

Procedure:

  • Prepare three separate NMR samples by dissolving a small amount of acetylacetone in CDCl₃, DMSO-d₆, and CD₃OD, respectively.

  • Allow the samples to equilibrate for at least 30 minutes.

  • Acquire a ¹H NMR spectrum for each sample.

  • Integrate the signals corresponding to the keto (α-CH₂) and enol (vinylic =CH) protons.

  • Calculate the percentage of the enol form in each solvent using the formula: % Enol = [Integral(enol)/ (Integral(enol) + 0.5 * Integral(keto))] * 100.

Expected Results: You will observe that the percentage of the enol form is highest in the nonpolar solvent (CDCl₃) and lowest in the polar, protic solvent (CD₃OD). This is because nonpolar solvents favor the intramolecularly hydrogen-bonded enol form, while polar protic solvents can form hydrogen bonds with the keto form, stabilizing it.[19][20]

Visualization of Solvent Effect on Equilibrium

G cluster_0 Nonpolar Solvent (e.g., CDCl₃) cluster_1 Polar Protic Solvent (e.g., CD₃OD) Keto Keto Form Enol_np Enol Form (Favored) Keto->Enol_np Equilibrium Shifts Right Enol_np->Keto Keto_pp Keto Form (Favored) Enol Enol Form Keto_pp->Enol Enol->Keto_pp Equilibrium Shifts Left

Caption: Solvent Polarity and Keto-Enol Equilibrium.

Section 2: UV-Vis and Infrared (IR) Spectroscopy

While NMR provides detailed structural information, UV-Vis and IR spectroscopy offer complementary and often quicker methods for assessing tautomeric composition.

Frequently Asked Questions (FAQs)

Q4: Can I use UV-Vis spectroscopy to study keto-enol tautomerism?

A4: Yes. The keto and enol forms have different chromophores and thus absorb at different wavelengths. The enol form, with its conjugated system, typically absorbs at a longer wavelength (lower energy) compared to the non-conjugated keto form.[4][7][21] By monitoring the changes in the absorption spectrum under different conditions (e.g., solvent, pH), you can infer shifts in the tautomeric equilibrium.[4][7]

Q5: What are the characteristic IR absorption bands for keto and enol tautomers?

A5: IR spectroscopy is excellent for identifying the functional groups present in each tautomer.[22][23]

  • Keto Form: A strong absorption band for the C=O stretch, typically around 1700-1730 cm⁻¹.[24]

  • Enol Form: A broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=C stretching band (around 1600-1650 cm⁻¹). The C=O stretch of the enol form is often at a lower frequency (around 1650 cm⁻¹) due to conjugation and intramolecular hydrogen bonding.[22]

Troubleshooting Guide: UV-Vis and IR Analysis
Problem Potential Cause Troubleshooting Steps
Overlapping bands in IR spectrum Both tautomers are present in significant amounts.1. Variable Temperature IR: Acquire spectra at different temperatures to shift the equilibrium and observe changes in band intensities. 2. Solvent Subtraction: If solvent peaks interfere, use a reference cell with the pure solvent to subtract its contribution.
Unclear shifts in UV-Vis spectrum Minor changes in tautomeric composition or broad absorption bands.1. Derivative Spectroscopy: Calculating the second derivative of the spectrum can help resolve overlapping peaks. 2. pH Titration: For ionizable compounds, systematically varying the pH can induce significant shifts in the equilibrium, making the spectral changes more apparent.[7]

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions and can be a sensitive tool for studying tautomers, particularly in the gas phase.[25][26]

Frequently Asked questions (FAQs)

Q6: Can mass spectrometry distinguish between keto and enol tautomers?

A6: Since tautomers are isomers, they have the same molecular weight and will appear at the same m/z in a mass spectrum. However, their fragmentation patterns upon ionization can be different.[27] By comparing the fragmentation of your compound to that of "locked" keto or enol analogues (where tautomerization is prevented by substitution), you can infer the presence of different tautomers in the gas phase.[25]

Q7: Does the tautomeric equilibrium in solution reflect what is observed in the mass spectrometer?

A7: Not necessarily. The process of ionization can alter the tautomeric equilibrium.[25] The conditions in the ion source (temperature, pressure) can favor one tautomer over the other. Therefore, care must be taken when extrapolating gas-phase MS data to the solution-phase equilibrium.

Troubleshooting Guide: Mass Spectrometry Analysis
Problem Potential Cause Troubleshooting Steps
Ambiguous fragmentation pattern Both tautomers are present and fragment.1. Tandem MS (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation. This can provide more specific fragmentation information. 2. Vary Ionization Energy: Using different ionization energies can sometimes selectively ionize one tautomer over the other.
Poor signal intensity Sample concentration or ionization efficiency issues.Ensure your sample is at an appropriate concentration and experiment with different ionization techniques (e.g., ESI, APCI) to find the optimal method for your analyte.[28]
Gas leaks in the system Compromised vacuum leading to loss of sensitivity.Regularly check for leaks using a leak detector, especially around gas supply lines and column connectors.[29]

Workflow for Investigating Tautomerism using MS

G start Analyte with Potential Tautomerism step1 Synthesize 'Locked' Keto and Enol Analogues start->step1 step2 Analyze All Three Compounds by MS/MS start->step2 step1->step2 step3 Compare Fragmentation Patterns step2->step3 step4 Infer Gas-Phase Tautomeric Composition step3->step4

Caption: A logical workflow for MS-based tautomer analysis.

Concluding Remarks

The successful management of keto-enol tautomerism during spectroscopic analysis hinges on a solid understanding of the underlying chemical principles and the specific capabilities and limitations of each analytical technique. By systematically considering the effects of solvent, temperature, and pH, and by employing the troubleshooting strategies and experimental protocols outlined in this guide, you can confidently navigate the challenges posed by tautomerism and obtain accurate, reproducible data.

References

  • Murthy, A. S. N., Balasubramanian, A., Rao, C. N. R., & Kasturi, T. R. (n.d.). SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS. Google.
  • Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149.
  • (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria - of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Google.
  • (n.d.). IR Spectroscopy. Google.
  • (n.d.). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. CORE.
  • (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
  • Kikuchi, M., & Suzuki, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237.
  • Thompson, H. W. (1975). Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. Proceedings of the Royal Society of London. A. Mathematical and Physical Sciences, 342(1630), 327-339.
  • (2010). Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium Reactions.
  • (2010). Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto-Enol Tautomeric Equilibrium Reactions. Semantic Scholar.
  • Kikuchi, M., & Suzuki, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. J-Stage.
  • (n.d.). Mass Spectrometry as a Tool for Studying Tautomerism. SEDICI.
  • Lapi, A., et al. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 35(12), 2840-2847.
  • (n.d.). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ResearchGate.
  • (n.d.). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. ResearchGate.
  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium.
  • (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Chemistry of Heterocyclic Compounds, 33(4), 432-436.
  • Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5483.
  • (n.d.). Fig. 1. Keto-enol tautomerism and the formation of chelate. Notations.... ResearchGate.
  • Reuter, C. G., et al. (2018). The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form. Physical Chemistry Chemical Physics, 20(45), 28653-28662.
  • Katritzky, A. R., et al. (2010). Tautomerism in drug discovery. Journal of Computer-Aided Molecular Design, 24(6-7), 475-484.
  • (n.d.). (PDF) Mass spectrometry as a tool for studying tautomerism. ResearchGate.
  • (n.d.). Keto enol tautomerism – Knowledge and References. Taylor & Francis.
  • Szatmári, I., & Fülöp, F. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(11), 3326.
  • Dhaked, D. K., Guasch, L., & Nicklaus, M. C. (2013). Tautomer Database: A Comprehensive Resource for Tautomerism Analyses.
  • (n.d.). Hydrogen-deuterium (H/D) exchange reaction of acebutolol hydrochloride in D₂O and CD₃OD. Ingenta Connect.
  • (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate.
  • Tay, F. P. L., et al. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2351-2358.
  • Chen, L., et al. (2022). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field.
  • Bharatam, P. V., et al. (2023). Importance of tautomerism in drugs. Drug Discovery Today, 28(4), 103494.
  • (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.
  • (n.d.). What impact does tautomerism have on drug properties and development?. ChemRxiv.
  • Pombeiro, A. J. L., & Guedes da Silva, M. F. C. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1245811.
  • (2024, January 29). β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR. Nanalysis.
  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
  • (n.d.). 15N NMR Studies of tautomerism | Request PDF. ResearchGate.
  • Wang, C., et al. (2007). Study on the kinetics of keto-enol tautomerism of p-hydroxyphenylpyruvic acid using capillary electrophoresis.
  • (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Joseph A DiVerdi.
  • (2012, October 23). Keto-Enol Equilibrium Using NMR. YouTube.
  • (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
  • (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.
  • (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM.
  • (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.
  • (n.d.). (PDF) Tautomeric Equilibria Studies by Mass Spectrometry. ResearchGate.

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Technical Support Center: Scaling Up Ethyl 2-oxoheptanoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for Ethyl 2-oxoheptanoate synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to transition their synthesis from the laboratory bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a robust and scalable process. Our focus is on the underlying chemical principles to empower you to make informed decisions during process development.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for scaling up this compound production?

There are two primary, industrially relevant strategies for synthesizing this compound and related β-keto esters: the Claisen condensation and acylation of a pentanoate-derived nucleophile.

  • Claisen Condensation: This is a classic and cost-effective method involving the base-catalyzed condensation of two ester molecules.[1] For this compound, this would typically be a "crossed" Claisen condensation between ethyl pentanoate and diethyl oxalate. The mechanism involves the formation of an enolate from ethyl pentanoate, which then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl oxalate.[2]

  • Grignard-based Acylation: This route involves preparing a Grignard reagent, such as pentylmagnesium bromide, and reacting it with an oxalate derivative like diethyl oxalate.[3][4] While effective, this method requires strict anhydrous conditions and careful temperature control to prevent side reactions, such as Wurtz coupling, which can be challenging on a large scale.[5]

For general scalability and cost-efficiency, the Claisen condensation is often preferred, though it requires careful optimization to manage side reactions.

Q2: Why is the choice and stoichiometry of the base so critical in a Claisen condensation?

The Claisen condensation is a reversible reaction.[6] The equilibrium often does not favor the final β-keto ester product. To drive the reaction to completion, a strong base in a stoichiometric amount (at least one full equivalent) is required.

Here's the causality: The product, this compound, has acidic α-protons located on the methylene group between the two carbonyls (pKa ≈ 11).[1] A sufficiently strong base, such as sodium ethoxide (the conjugate base of the ethanol byproduct), will deprotonate the β-keto ester product to form a resonance-stabilized enolate. This final deprotonation step is essentially irreversible and removes the product from the equilibrium, pulling the reaction forward according to Le Châtelier's principle.[7] Using a catalytic amount of a weaker base will result in poor yields.

Q3: What are the primary safety concerns when handling reagents for this synthesis at scale?

When scaling up, safety protocols must be rigorously evaluated. Key hazards include:

  • Sodium Ethoxide (Base): This is a water-reactive and corrosive solid. It can generate significant heat upon contact with water or protic solvents. Always handle under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[8][9]

  • Solvents (e.g., Ethanol, Toluene): These are flammable liquids. Vapors can form explosive mixtures with air. All equipment must be properly grounded to prevent static discharge, and the reaction should be performed in a well-ventilated area away from ignition sources.

  • Pressure Build-up: The reaction can be exothermic, especially during reagent addition. Uncontrolled temperature can lead to solvent boiling and pressure increases. Ensure the reactor has adequate cooling capacity and is equipped with pressure relief systems.

Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough process safety analysis before commencing any scale-up operation.[8][9][10][11]

Q4: How should I properly store the final product, this compound?

This compound is a β-keto ester and can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions with heat. For long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[11] Storage at refrigerated temperatures (e.g., 2-8°C) is recommended to minimize degradation.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up process.

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Low or No Product Yield 1. Inactive or Insufficient Base: The base (e.g., sodium ethoxide) may have degraded due to moisture exposure.Solution: Use a fresh, unopened container of base or titrate a sample to verify its activity. Ensure all solvents and glassware are scrupulously dried, as water will consume the base.
2. Unfavorable Reaction Equilibrium: The base used is not strong enough to deprotonate the product and drive the reaction forward.Solution: Ensure you are using at least a full molar equivalent of a strong base like sodium ethoxide. The pKa of the base's conjugate acid must be higher than that of the product β-keto ester (~11).
3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures, leading to incomplete conversion within the allotted time.Solution: While initial mixing may be done at a lower temperature, the reaction often requires heating to reflux to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC to determine the optimal time and temperature.
Formation of Significant Byproducts 1. Self-Condensation of Ethyl Pentanoate: If conditions are not optimized, ethyl pentanoate can react with itself to form ethyl 2-propyl-3-oxooctanoate.Solution: This is controlled by reaction kinetics. Add the ethyl pentanoate dropwise to the mixture of the base and diethyl oxalate. This maintains a low concentration of the enolizable ester, favoring the desired crossed reaction.
2. Hydrolysis: The ester functionalities can be hydrolyzed to carboxylic acids if water is present during the reaction or acidic workup.Solution: Use anhydrous solvents and reagents. During workup, keep the temperature low during acidification and minimize contact time with the aqueous acid layer.
3. Transesterification: If using a base with a different alkyl group than the ester (e.g., sodium methoxide with ethyl esters), you can get a mixture of methyl and ethyl ester products.Solution: Match the alkoxide base to the ester. For ethyl esters, use sodium ethoxide. This principle, known as the Bouveault-Blanc rule, prevents product mixtures that are difficult to separate.[12]
Difficult Product Purification 1. Close Boiling Points of Impurities: Byproducts from self-condensation may have boiling points very close to the desired product.Solution: Use fractional vacuum distillation with a column that has a high number of theoretical plates (e.g., a Vigreux or packed column). This provides better separation efficiency.
2. Thermal Degradation: β-keto esters can undergo decarboxylation at high temperatures.Solution: Always perform distillation under reduced pressure (vacuum) to lower the boiling point and minimize thermal stress on the product.
3. Tautomerization Issues in Chromatography: The product exists as a mixture of keto and enol tautomers, which can sometimes lead to peak broadening or splitting during column chromatography.Solution: If using chromatography, sometimes adding a very small amount of a weak acid (like acetic acid) to the mobile phase can promote rapid interconversion, resulting in a sharper, single peak. However, distillation is the preferred method for purification at scale.

Experimental Protocols & Workflows

Workflow for Claisen Condensation Scale-Up

The following diagram outlines the critical stages and decision points for scaling up the synthesis of this compound via Claisen condensation.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_qc Quality Control reagent_prep Reagent & Solvent Prep (Anhydrous) reactor_prep Reactor Setup (Inert Atmosphere, Grounded) base_charge Charge NaOEt & Toluene reactor_prep->base_charge ester_add Dropwise Addition: Ethyl Pentanoate to Diethyl Oxalate & Base base_charge->ester_add T < 30°C reflux Heat to Reflux (Monitor by GC/TLC) ester_add->reflux quench Cool & Quench (Ice/Water) reflux->quench Reaction Complete acidify Acidify with H₂SO₄ (pH 2-3, T < 10°C) quench->acidify extract Phase Separation & Extraction acidify->extract distill Fractional Vacuum Distillation extract->distill analysis Purity & Identity Check (GC, NMR, IR) distill->analysis product Final Product: This compound analysis->product Meets Spec

Caption: Workflow for the scaled-up synthesis of this compound.

Protocol 1: Synthesis of this compound (1 Mol Scale)

This protocol should be adapted based on your specific equipment and safety analysis.

  • Reactor Preparation: Assemble a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a reflux condenser. Ensure all glassware is oven-dried and the system is purged with nitrogen.

  • Reagent Charge: To the reactor, charge anhydrous toluene (2 L) and sodium ethoxide (75 g, 1.1 mol). Begin stirring to form a slurry.

  • Ester Addition: In a separate addition funnel, prepare a mixture of diethyl oxalate (146 g, 1.0 mol) and ethyl pentanoate (130 g, 1.0 mol).

  • Reaction Initiation: Add the ester mixture dropwise to the stirred slurry in the reactor over 2-3 hours. Use the reactor jacket to maintain the internal temperature below 30°C during the addition.

  • Reaction Completion: After the addition is complete, slowly heat the reaction mixture to reflux (~85-95°C) and maintain for 4-6 hours. Monitor the reaction's progress by taking aliquots and analyzing via GC until the starting material consumption has plateaued.

  • Work-up - Quench & Acidify: Cool the reactor to 0-5°C using a chiller. Slowly and carefully quench the reaction by adding a mixture of ice and water (1.5 L). With vigorous stirring, slowly add 6M sulfuric acid until the aqueous layer reaches a pH of 2-3. Caution: This is exothermic and will evolve gas. Maintain the temperature below 15°C.

  • Isolation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with brine (2 x 500 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil by fractional vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)

This method is ideal for routine quality control to determine the purity and identify volatile impurities.[13]

  • Sample Preparation: Prepare a sample solution by dissolving approximately 10 mg of the distilled this compound in 1 mL of a suitable solvent (e.g., ethyl acetate).

  • Instrument Setup:

    • GC System: Agilent 7890 or equivalent with a Flame Ionization Detector (FID).

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, split ratio 50:1.

  • Temperature Program:

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Detector Temperature: 300°C.

  • Data Analysis: Calculate the purity based on the area percent of the main product peak relative to the total area of all peaks. Identify known impurities by comparing their retention times to reference standards.

Analytical Technique Parameter Expected Value for this compound
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)~4.25 (q, 2H), ~3.45 (s, 2H), ~2.55 (t, 2H), ~1.65 (m, 2H), ~1.30 (t, 3H), ~0.95 (t, 3H) ppm[14]
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)~202 (C=O, ketone), ~167 (C=O, ester), ~62 (-OCH₂-), ~49 (-CH₂-), ~43, ~25, ~22, ~14, ~13 ppm[14]
FT-IR (neat)Wavenumber (cm⁻¹)~1745 (C=O, ester), ~1720 (C=O, ketone), ~1200-1100 (C-O stretch)
GC-MS (EI)Major Fragments (m/z)172 (M+), 127, 99, 71

Note: NMR and IR values are approximate and can vary slightly based on experimental conditions.[14]

References

  • CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents.
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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-Oxoheptanoate: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 2-oxoheptanoate is a valuable α-keto ester that serves as a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis is a frequent challenge for process chemists and researchers who must balance efficiency, scalability, cost, and safety. This guide provides an in-depth comparison of three primary synthetic strategies to produce this compound, offering field-proven insights into the causality behind experimental choices and providing validated, step-by-step protocols.

The selection of a synthetic route is a critical decision dictated by factors including available starting materials, required scale, and tolerance for specific reagents. We will explore and contrast the following robust methodologies:

  • Route 1: Crossed Claisen Condensation - A classic, thermodynamically-driven approach leveraging the unique reactivity of diethyl oxalate.

  • Route 2: Direct Acylation of a Kinetically-Controlled Enolate - A modern approach offering high precision through the pre-formation of a lithium enolate.

  • Route 3: Oxidation of an α-Hydroxy Ester Precursor - A reliable, multi-step route that relies on mild and selective oxidation chemistry.

Each route will be evaluated on its mechanistic principles, operational advantages, and potential drawbacks, supported by quantitative data to guide your synthetic planning.

Route 1: Crossed Claisen Condensation

The Claisen condensation is a cornerstone of carbon-carbon bond formation.[1][2][3] The "crossed" variant is particularly powerful when one ester partner lacks α-hydrogens and thus cannot form an enolate to act as a nucleophile.[4][5] Diethyl oxalate is an ideal electrophilic partner in this scenario, as it cannot self-condense, leading to a more controlled reaction with an enolizable ester like ethyl pentanoate.[6][7][8]

Mechanistic Rationale:

The reaction is typically initiated with a strong base, such as sodium ethoxide, which deprotonates the α-carbon of ethyl pentanoate to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate collapses, expelling an ethoxide leaving group. The key driving force for this equilibrium-driven reaction is the final, irreversible deprotonation of the product. The α-proton of the resulting β-keto ester is significantly more acidic than the starting ester, and its removal by the alkoxide base drives the reaction to completion.[2][3][8] An acidic workup is required in the final step to protonate the enolate and yield the neutral product.

Logical Workflow: Crossed Claisen Condensation

cluster_prep Base Preparation cluster_reaction Condensation Reaction cluster_workup Workup & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution in Ether Na->NaOEt Dissolve EtOH Absolute Ethanol EtOH->NaOEt ReactionMix Reaction Mixture (Stir at 0°C) NaOEt->ReactionMix Pentanoate Ethyl Pentanoate Pentanoate->ReactionMix Oxalate Diethyl Oxalate Oxalate->ReactionMix Quench Acidic Workup (e.g., Acetic Acid) ReactionMix->Quench Extraction Ether Extraction Quench->Extraction Distillation Fractional Distillation Extraction->Distillation Product This compound Distillation->Product

Caption: Workflow for the Crossed Claisen Condensation synthesis of this compound.

Detailed Experimental Protocol (Adapted from Organic Syntheses)

This protocol is adapted from a reliable, peer-reviewed procedure for the analogous condensation of ethyl propionate with diethyl oxalate.[9]

  • Preparation of Sodium Ethoxide: In a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel (all protected with calcium chloride tubes), add 46 g (2.0 gram atoms) of sodium, powdered under xylene and washed with dry ether. Add 700 mL of absolute ether. Slowly add 92 g (117 mL, 2.0 moles) of absolute ethyl alcohol dropwise. The reaction is complete when all the sodium has reacted.

  • Condensation: Cool the flask containing the sodium ethoxide suspension in an ice-water bath. Prepare a mixture of 260 g (2.0 moles) of ethyl pentanoate and 292 g (2.0 moles) of diethyl oxalate. Add this mixture slowly through the dropping funnel over 2-3 hours, ensuring the ether does not reflux.

  • Initial Workup: After addition, allow the mixture to stir and come to room temperature overnight. Remove the ether and formed alcohol by distillation on a water bath.

  • Acidification and Extraction: Cool the residue and treat it with a cold solution of 200 mL of acetic acid in 400 mL of water. Extract the product with four 300 mL portions of ether.

  • Purification: Wash the combined ether solution with water, 10% sodium bicarbonate solution, and again with water. Dry the ether layer over anhydrous sodium sulfate. Remove the ether by distillation. The final product is purified by fractional distillation under reduced pressure.

Route 2: Direct Acylation of a Kinetically-Controlled Enolate

This modern approach avoids the equilibrium-driven nature of the Claisen condensation by first quantitatively converting the starting ester into its enolate using a strong, non-nucleophilic base under kinetic control.[7] Lithium diisopropylamide (LDA) is the base of choice, as it rapidly and irreversibly deprotonates the α-carbon at low temperatures without competing nucleophilic attack at the ester carbonyl.[10][11] The resulting lithium enolate is then trapped with a suitable acylating agent.

Mechanistic Rationale:

The synthesis begins with the preparation of LDA in situ from diisopropylamine and n-butyllithium at -78 °C. Ethyl heptanoate is then added slowly to this solution, leading to clean, quantitative formation of the lithium enolate. This "pre-formed" enolate is a potent nucleophile. The subsequent addition of an electrophile, such as ethyl oxalyl chloride or diethyl oxalate, results in a rapid and highly selective acylation reaction. This method's key advantage is its precision; by separating the deprotonation and acylation steps, self-condensation of the starting ester is completely avoided, leading to a cleaner reaction profile.

Logical Workflow: Direct Acylation of Enolate

cluster_prep Enolate Formation (Kinetic Control) cluster_reaction Acylation cluster_workup Workup & Purification LDA_prep Prepare LDA in THF from n-BuLi and Diisopropylamine Temp1 Cool to -78°C LDA_prep->Temp1 Enolate Lithium Enolate of Ethyl Heptanoate Temp1->Enolate Add Heptanoate dropwise Heptanoate Ethyl Heptanoate Reaction Acylation Reaction (Maintain -78°C) Enolate->Reaction AcylatingAgent Acylating Agent (e.g., Ethyl Oxalyl Chloride) AcylatingAgent->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extraction Ether Extraction Quench->Extraction Chromatography Column Chromatography Extraction->Chromatography Product This compound Chromatography->Product

Caption: Workflow for the kinetically-controlled direct acylation of an ethyl heptanoate enolate.

Detailed Experimental Protocol
  • Enolate Formation: In an oven-dried, argon-flushed flask, prepare a 0.5 M solution of LDA in anhydrous THF by adding n-butyllithium (1.1 equiv) to diisopropylamine (1.1 equiv) at -78 °C. After stirring for 30 minutes, slowly add a solution of ethyl heptanoate (1.0 equiv) in THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Acylation: To the enolate solution at -78 °C, add a solution of ethyl oxalyl chloride (1.2 equiv) in THF dropwise over 30 minutes.[12] Stir the reaction mixture at this temperature for an additional 2-3 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After removing the solvent under reduced pressure, the crude product is purified by silica gel column chromatography.

Route 3: Oxidation of Ethyl 2-Hydroxyheptanoate

This strategy involves a two-step sequence: the formation of an α-hydroxy ester precursor, followed by its selective oxidation to the desired α-keto ester. This route is often favored for its reliability and the availability of exceptionally mild and selective modern oxidation reagents, which minimizes side reactions and simplifies purification.

Mechanistic Rationale:

  • Precursor Synthesis: Ethyl 2-hydroxyheptanoate can be prepared via several methods, such as the nucleophilic addition of a heptyl-organometallic reagent to diethyl oxalate or, more commonly, by the reduction of a pre-existing α-keto ester. For the purpose of synthesis, a common route is the α-hydroxylation of the enolate of ethyl heptanoate or the reduction of an α-halo ester.

  • Oxidation: The oxidation of the secondary alcohol in ethyl 2-hydroxyheptanoate to the ketone is the key step. The Swern oxidation is a classic and highly effective method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at -78 °C.[13][14] The alcohol adds to the activated DMSO species, and subsequent elimination, promoted by a hindered base like triethylamine, yields the ketone, dimethyl sulfide, and CO₂/CO.[14][15] An alternative is the Dess-Martin Periodinane (DMP) oxidation, which uses a hypervalent iodine reagent that offers the convenience of being performed at room temperature with high selectivity.[16][17][18]

Logical Workflow: Oxidation of α-Hydroxy Ester

cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Oxidation cluster_workup Workup & Purification Start Ethyl Heptanoate Reduction Reduction/ Hydroxylation Start->Reduction Precursor Ethyl 2-Hydroxyheptanoate Reduction->Precursor Oxidation Oxidation Reaction Precursor->Oxidation Oxidant Oxidant (e.g., Swern or DMP) Oxidant->Oxidation Workup Aqueous Workup Oxidation->Workup Purification Chromatography or Distillation Workup->Purification Product This compound Purification->Product

Caption: A two-step workflow involving precursor synthesis and subsequent oxidation.

Detailed Experimental Protocol (Swern Oxidation)
  • Activator Preparation: To a solution of oxalyl chloride (1.5 equiv) in anhydrous dichloromethane (DCM) in an argon-flushed flask at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.5 equiv) in DCM dropwise. Stir the mixture for 15 minutes.[13]

  • Alcohol Addition: Add a solution of ethyl 2-hydroxyheptanoate (1.0 equiv) in DCM dropwise to the activated mixture. Stir for 45 minutes at -78 °C.

  • Elimination: Add triethylamine (5.0 equiv) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Workup and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate. After solvent removal, the product can be purified by silica gel chromatography or vacuum distillation. Caution: This reaction produces volatile and malodorous dimethyl sulfide and toxic carbon monoxide; it must be performed in a well-ventilated fume hood.[14]

Comparative Analysis

ParameterRoute 1: Crossed Claisen CondensationRoute 2: Direct Acylation of EnolateRoute 3: Oxidation of α-Hydroxy Ester
Starting Materials Ethyl pentanoate, Diethyl oxalateEthyl heptanoate, Diisopropylamine, n-BuLi, Ethyl oxalyl chlorideEthyl 2-hydroxyheptanoate (requires prior synthesis)
Key Reagents Sodium ethoxide (strong base)LDA (very strong, non-nucleophilic base)Oxalyl chloride/DMSO or Dess-Martin Periodinane
Reaction Conditions 0°C to room temperatureCryogenic (-78°C)Cryogenic (-78°C) for Swern; Room temp for DMP
Selectivity & Control Moderate; driven by thermodynamics. Relies on non-enolizable partner.High; kinetically controlled by pre-forming the enolate.Very high; modern oxidants are highly selective for alcohols.
Typical Yield Moderate to Good (60-75%)[9]Good to Excellent (>80%)Excellent (>90%) for the oxidation step
Purification Fractional distillation often required.Column chromatography is typical.Column chromatography or distillation.
Scalability Good; well-established for industrial processes.Challenging due to cryogenic temperatures and use of n-BuLi.Moderate; Swern can be challenging to scale. DMP is costly for large scale.
Key Advantages Cost-effective reagents, classic and well-understood procedure.High selectivity, clean reaction profile, avoids self-condensation.Exceptionally mild conditions (preserves sensitive groups), very high yields.
Key Disadvantages Potential for side reactions if base/ester stoichiometry is not controlled.Requires strict anhydrous conditions, cryogenic setup, and pyrophoric reagents.Two-step process adds to overall labor and reduces total yield. DMP is expensive.

Conclusion and Recommendation

The optimal synthetic route to this compound is highly dependent on the specific constraints of the project.

  • For large-scale, cost-sensitive production , the Crossed Claisen Condensation (Route 1) remains a highly viable and industrially proven method. Its use of inexpensive bulk materials and well-established conditions makes it an attractive choice, provided that purification capabilities are in place to handle potential byproducts.

  • For small-scale synthesis where purity and yield are paramount , such as in medicinal chemistry or early-stage drug development, the Direct Acylation of a Kinetically-Controlled Enolate (Route 2) offers superior precision and a cleaner reaction profile, often justifying the more demanding experimental setup.

  • When working with complex substrates containing sensitive functional groups , the Oxidation of an α-Hydroxy Ester (Route 3) is the preferred method. The unparalleled mildness and selectivity of oxidants like DMP or the Swern reagents ensure that the desired transformation occurs without affecting other parts of the molecule, making it ideal for late-stage functionalization.

By understanding the mechanistic underpinnings and practical considerations of each route, researchers can make an informed decision to select the most appropriate and efficient pathway for their synthetic goals.

References

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  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155-4156. [Link]

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A Comparative Guide to the Reactivity of Ethyl 2-Oxoheptanoate vs. Ethyl Pyruvate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of Ethyl 2-oxoheptanoate and Ethyl Pyruvate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple specifications to explore the fundamental principles governing the reactivity of these two important α-keto esters. We will dissect the electronic and steric factors that differentiate these molecules and provide a framework for predicting their behavior in various synthetic contexts, supported by established chemical principles and a representative experimental protocol for validation.

Introduction: The Tale of Two α-Keto Esters

Ethyl pyruvate (CH₃COCOOC₂H₅) and this compound (CH₃(CH₂)₄COCOOC₂H₅) are both members of the α-keto ester family, a class of compounds prized for their versatile reactivity.[1] They possess two adjacent electrophilic centers: the C2 ketone and the C1 ester carbonyl. This arrangement makes them valuable intermediates in organic synthesis, particularly for pharmaceuticals and fine chemicals.[2] Ethyl pyruvate, a well-studied molecule, serves as a key building block and has applications ranging from flavoring agent to a potential therapeutic agent due to its antioxidant and anti-inflammatory properties.[2][3][4] this compound, while structurally similar, is a less common analogue that serves as a useful model for understanding how a longer alkyl chain impacts the fundamental reactivity of this functional group array.

The primary difference lies in the alkyl group attached to the ketone carbonyl: a methyl group for ethyl pyruvate versus a pentyl group for this compound. This seemingly minor structural change has significant consequences for their reactivity profiles, which we will explore through the lens of electronic and steric effects.

PropertyEthyl PyruvateThis compound
Structure CH₃COCOOC₂H₅CH₃(CH₂)₄COCOOC₂H₅
Molecular Formula C₅H₈O₃C₉H₁₆O₃
Molecular Weight 116.12 g/mol [5]172.22 g/mol
Key Difference Methyl group at C3n-Pentyl group at C3

Theoretical Reactivity Analysis: Electronics vs. Sterics

The reactivity of the ketone carbonyl group in α-keto esters towards nucleophilic attack is the primary focus of this comparison. Two main factors dictate this reactivity: electronic effects, which modulate the electrophilicity of the carbonyl carbon, and steric effects, which govern the physical accessibility of that carbon to an incoming nucleophile.

Electronic Effects: The Inductive Influence of the Alkyl Chain

Alkyl groups are known to be weakly electron-donating through an inductive effect (+I).[6] This effect involves the donation of electron density through the sigma (σ) bonds.

  • Ethyl Pyruvate: The methyl group provides a modest +I effect, pushing a small amount of electron density towards the adjacent ketone carbonyl.

  • This compound: The longer n-pentyl chain, with its greater number of C-C and C-H bonds, exerts a slightly stronger inductive donating effect compared to the methyl group.

This increased electron donation in this compound reduces the partial positive charge (δ+) on its ketone carbonyl carbon compared to that of ethyl pyruvate. A less electrophilic carbonyl carbon is inherently less attractive to nucleophiles, predicting a lower intrinsic reactivity for this compound.[7]

Steric Hindrance: The Decisive Factor

Steric hindrance refers to the physical obstruction caused by bulky substituents near a reaction center, which can impede the approach of a reactant.[8] In nucleophilic addition to a carbonyl, the carbon atom rehybridizes from a flat sp² geometry to a more crowded tetrahedral sp³ geometry in the transition state.[7]

  • Ethyl Pyruvate: The small methyl group presents minimal steric bulk, allowing nucleophiles relatively unimpeded access to the ketone carbonyl.

  • This compound: The n-pentyl group is significantly larger and more conformationally flexible. This long alkyl chain acts as a "gatekeeper," creating substantial steric hindrance that obstructs the trajectory of an incoming nucleophile.[8] This crowding is exacerbated in the transition state as the bond angles decrease from ~120° to ~109.5°.[7]

FactorEthyl PyruvateThis compoundPredicted Impact on Reactivity
Electronic Effect Weaker +I effect from methyl groupStronger +I effect from pentyl groupFavors Ethyl Pyruvate
Steric Hindrance Low steric hindrance from methyl groupHigh steric hindrance from pentyl groupStrongly Favors Ethyl Pyruvate

Experimental Validation: A Protocol for Comparative Kinetics

To empirically validate the theoretical predictions, a comparative kinetic study can be performed. The reduction of the ketone to a secondary alcohol using sodium borohydride (NaBH₄) is an ideal model reaction. It is selective for the ketone in the presence of the ester, relatively fast, and easily monitored.[5]

Causality Behind Experimental Choices
  • Reaction Choice (NaBH₄ Reduction): This reaction is a classic nucleophilic addition of a hydride (H⁻) to a carbonyl. Its well-understood mechanism directly probes the factors (electrophilicity and steric accessibility) we aim to compare. The mildness of NaBH₄ ensures the ester group remains intact, isolating the reactivity of the ketone.[5]

  • Solvent (Ethanol): Ethanol is a protic solvent that is suitable for both the substrates and the reducing agent. It also serves as the proton source to quench the intermediate alkoxide.

  • Monitoring Technique (Gas Chromatography, GC): GC is an excellent technique for this study as it can separate the volatile starting materials from their corresponding alcohol products, allowing for quantitative measurement of the reaction progress over time.

  • Internal Standard (e.g., Dodecane): Adding a known amount of an inert internal standard to each reaction mixture allows for precise quantification by GC, correcting for any variations in sample injection volume.

Step-by-Step Experimental Protocol

Objective: To compare the rate of reduction of ethyl pyruvate and this compound with NaBH₄.

Materials:

  • Ethyl pyruvate (≥98%)

  • This compound (≥98%)

  • Sodium borohydride (NaBH₄) (≥98%)

  • Anhydrous Ethanol (200 proof)

  • Dodecane (Internal Standard, ≥99%)

  • Hydrochloric Acid (1 M HCl)

  • Ethyl Acetate (ACS grade)

  • Sodium Sulfate (anhydrous)

  • Gas Chromatograph with a suitable capillary column (e.g., DB-5) and FID detector.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Parallel Reaction & Quenching cluster_analysis Analysis prep1 Prepare 0.1 M solutions of each α-keto ester in Ethanol with 0.05 M Dodecane (IS) start Initiate reactions at T=0 by adding NaBH4 solution to each ester solution (1:1 vol) prep1->start prep2 Prepare a 0.025 M solution of NaBH4 in ice-cold Ethanol (prepare fresh) prep2->start loop_start t = 2, 5, 10, 20, 40 min start->loop_start quench Withdraw aliquot (1 mL) and quench with 1 M HCl (1 mL) loop_start->quench For each time point quench->loop_start workup Extract with Ethyl Acetate, dry with Na2SO4 quench->workup inject Analyze organic layer by GC-FID workup->inject plot Calculate % conversion vs. time using internal standard calibration inject->plot

Sources

A-Comparative-Guide-to-the-Definitive-Structural-Validation-of-Ethyl-2-oxoheptanoate-Using-2D-NMR-Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the unambiguous structural confirmation of novel and known compounds is a cornerstone of rigorous scientific practice. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational view of a molecule's architecture, it can often leave critical questions of connectivity unanswered, particularly in molecules with multiple carbonyl groups or extended alkyl chains. This guide provides an in-depth, comparative analysis of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to achieve irrefutable structural validation of Ethyl 2-oxoheptanoate, a representative α-keto ester.

The methodologies and interpretations presented here are designed for researchers, scientists, and drug development professionals who require not just data, but a self-validating system of evidence for molecular characterization.

The Subject Molecule: this compound

Structure:

Molecular Formula: C₉H₁₆O₃

This compound features an ethyl ester group and a ketone, separated by a carbon-carbon bond. The heptanoate chain provides a simple yet illustrative aliphatic system. While its structure appears straightforward, confirming the precise location of the two carbonyl groups and the connectivity of the ethyl and pentyl fragments requires more than simple 1D NMR.

The Limitations of 1D NMR: A Case for Two Dimensions

A standard 1D ¹H NMR spectrum would reveal the signals for the ethyl group and the aliphatic chain. Similarly, a ¹³C NMR spectrum would show the requisite nine carbon signals. However, several ambiguities would remain:

  • Connectivity: How can we definitively prove that the ethyl group is part of an ester and not an ether, and that it's connected to the C1 carbonyl and not elsewhere?

  • Carbonyl Assignment: How do we unambiguously assign the ¹³C signals for the C1 (ester) and C2 (ketone) carbonyls, which may have similar chemical shifts?[1]

  • Fragment Assembly: How can we confirm the connection of the C3 methylene group to the C2 ketone and not, for instance, to the ester oxygen?

To resolve these questions, we turn to a multi-pronged 2D NMR approach where signals are spread across two frequency axes, providing correlation data that maps the molecule's bonding framework.[2][3]

The 2D NMR Workflow: A Symphony of Correlations

Our validation strategy employs a logical sequence of three powerful experiments. Each experiment provides a unique piece of the structural puzzle, and together they create a cohesive and self-verifying picture.

G cluster_0 Experimental Workflow A Sample Preparation (this compound in CDCl3) B 1D NMR Acquisition (¹H, ¹³C) A->B Initial Analysis C 2D COSY (¹H-¹H Connectivity) B->C Identify Spin Systems D 2D HSQC (Direct ¹H-¹³C Bonds) C->D Assign C-H Pairs E 2D HMBC (Long-Range ¹H-¹³C Bonds) D->E Assemble Fragments F Structure Validation (Data Integration) E->F Confirm Constitution

Caption: A logical workflow for structure elucidation using 2D NMR.

Experimental Protocol

  • Sample Preparation: Dissolve approximately 15-20 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: All spectra are acquired on a 500 MHz NMR spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum to identify all proton signals and their multiplicities.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • COSY (Correlation Spectroscopy): Acquire a gradient-enhanced COSY-45 or COSY-90 experiment.[4] This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart).[5][6][7]

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive, edited HSQC experiment. This experiment maps each proton signal to the carbon it is directly attached to (¹JCH coupling).[8][9][10][11] The "edited" nature of the experiment also distinguishes CH/CH₃ signals from CH₂ signals by phase.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced HMBC experiment. This is often the most crucial experiment for piecing together a molecule, as it shows correlations between protons and carbons that are two, three, and sometimes four bonds apart (ⁿJCH, n>1).[13][14][15][16]

Data Analysis & Structural Elucidation: A Step-by-Step Comparison

Let's analyze the hypothetical data from each experiment to build our molecule.

Predicted 1D NMR Data

Atom Label¹H Chemical Shift (ppm, Multiplicity)¹³C Chemical Shift (ppm)
1 -~161.0 (Ester C=O)
2 -~199.0 (Ketone C=O)
3 2.85 (t)~42.0
4 1.65 (sextet)~25.0
5 1.30 (sextet)~31.0
6 0.90 (t)~22.5
7 -~14.0
a 4.25 (q)~62.0
b 1.35 (t)~14.1

Note: Chemical shifts are estimated based on typical values for these functional groups.[1][17][18][19][20]

Step 1: Establishing Proton Connectivity with COSY

The COSY spectrum reveals which protons are neighbors in a spin system. It features diagonal peaks corresponding to the 1D spectrum and cross-peaks that indicate coupling between protons.[4][5]

Expected COSY Correlations:

Correlating ProtonsInterpretation
Ha ↔ Hb Protons of the ethyl ester group are coupled.
H3 ↔ H4 Confirms the C3 methylene is adjacent to the C4 methylene.
H4 ↔ H5 Confirms C4 is adjacent to C5.
H5 ↔ H6 Confirms C5 is adjacent to the terminal C6 methyl group.

Insight Gained: The COSY spectrum successfully identifies two isolated spin systems: an ethyl group (a-b ) and a pentyl chain fragment (3-4-5-6 ). However, it provides no information about how these fragments are connected to the non-protonated carbons (C1 and C2).

Step 2: Assigning Direct C-H Pairs with HSQC

The HSQC experiment is a powerful and sensitive technique for creating an unambiguous map of every proton to its directly attached carbon.[8][10] Each peak in the 2D spectrum has coordinates corresponding to a proton chemical shift (x-axis) and a carbon chemical shift (y-axis).[9][11]

Expected HSQC Correlations:

¹H (ppm)¹³C (ppm)Assignment
4.25~62.0Ca-Ha
1.35~14.1Cb-Hb
2.85~42.0C3-H3
1.65~25.0C4-H4
1.30~31.0C5-H5
0.90~22.5C6-H6

Insight Gained: HSQC provides definitive C-H one-bond correlations. We have now assigned every protonated carbon in the molecule. The quaternary carbons (C1 and C2) remain unassigned, and the overall molecular assembly is still unconfirmed.

Step 3: Building the Molecular Skeleton with HMBC

The HMBC experiment is the key to connecting the fragments. It reveals correlations between protons and carbons over two to three bonds (and sometimes four), making it invaluable for identifying connectivity across quaternary carbons like those in carbonyl groups.[13][15][16]

G cluster_0 Key HMBC Correlations C1 C1 (161.0) C2 C2 (199.0) C3 C3 Ca Ca H3 H3 H3->C1 ³J H3->C2 ²J Ha Ha Ha->C1 ²J Hb Hb Hb->Ca ²J

Caption: Key HMBC correlations confirming the molecular backbone.

Expected Key HMBC Correlations:

ProtonCorrelates to Carbon (ppm)Interpretation
Ha (4.25 ppm)~161.0 Crucial Link: The ethyl ester methylene protons show a 2-bond correlation to the ester carbonyl (C1), confirming the ester functionality.
H3 (2.85 ppm)~199.0 Crucial Link: The C3 methylene protons show a 2-bond correlation to the ketone carbonyl (C2).
H3 (2.85 ppm)~161.0 Crucial Link: The C3 methylene protons also show a 3-bond correlation to the ester carbonyl (C1), definitively connecting the two carbonyl groups.
H4 (1.65 ppm)~199.0 Confirmation: The C4 protons show a 3-bond correlation to the ketone carbonyl (C2), supporting the C3-C2 connection.

Insight Gained: The HMBC data flawlessly connects all the pieces. The correlation of the ethyl protons (Ha ) to only one carbonyl (C1 ) and the correlations of the pentyl chain protons (H3, H4 ) to both carbonyls (C1, C2 ) provides irrefutable proof of the this compound structure.

Comparative Summary & Conclusion

NMR TechniqueInformation ProvidedStrengthsLimitations
COSY ¹H-¹H coupling networks (spin systems)Excellent for identifying adjacent protons and mapping out alkyl chains.Cannot see across heteroatoms or quaternary carbons; does not provide C-H data.
HSQC Direct ¹H-¹³C one-bond correlationsHighly sensitive and unambiguous for assigning protonated carbons.[9]Provides no information on connectivity between C-H pairs; quaternary carbons are invisible.
HMBC Long-range ¹H-¹³C correlations (2-4 bonds)The ultimate tool for assembling molecular fragments and assigning quaternary carbons.[12][14]Absence of a correlation is not definitive proof of distance; can be less sensitive than HSQC.

By employing these 2D NMR techniques in a comparative and logical workflow, researchers can build a self-validating case for their proposed structure, ensuring the highest level of scientific integrity and trustworthiness in their results. This multi-faceted approach transforms NMR from a simple characterization tool into a powerful engine for definitive structural validation.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.[Link]

  • COSY (COrrelation Spectroscopy). CF NMR CEITEC.[Link]

  • What Is HMBC NMR? Chemistry For Everyone - YouTube.[Link]

  • What Is HSQC NMR? Chemistry For Everyone - YouTube.[Link]

  • What Is COSY NMR? Chemistry For Everyone - YouTube.[Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Magritek.[Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Polymer Science.[Link]

  • Heteronuclear single quantum coherence spectroscopy. Wikipedia.[Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.[Link]

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  • 2D HMBC. NMR Wiki.[Link]

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  • HSQC and HMBC. NMR Core Facility - Columbia University.[Link]

  • 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR CEITEC.[Link]

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  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate.[Link]

  • 2D NMR Introduction. Chemistry LibreTexts.[Link]

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  • Ethyl 7-chloro-2-oxoheptanoate. ChemBK.[Link]

  • NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Organic Chemistry Data.[Link]

  • NMR Chemical Shift Values Table. Chemistry Steps.[Link]

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A Comparative Guide to the Quantitative Purity Analysis of Ethyl 2-oxoheptanoate: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. Ethyl 2-oxoheptanoate, a key building block in pharmaceutical synthesis, demands rigorous purity assessment. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for this purpose. We will delve into the experimental protocols, present comparative data, and offer expert insights to empower you in selecting the most fitting analytical strategy for your needs.

The Imperative of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is critically dependent on the quality of its starting materials and intermediates. Impurities in a substance like this compound can carry through the synthetic pathway, potentially leading to undesired side products, reduced yield, and, most critically, unforeseen toxicological profiles in the final drug product. Therefore, employing a robust and accurate analytical method for purity determination is not merely a procedural step but a fundamental requirement for reliable research and safe drug development.

Quantitative NMR (qNMR): The Primary Standard in Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for determining the purity of chemical compounds.[1][2] Its fundamental principle lies in the direct proportionality between the integrated intensity of an NMR signal and the number of atomic nuclei giving rise to that signal.[3][4] This unique characteristic allows for the determination of a compound's absolute purity or concentration by co-dissolving it with a certified internal standard of known purity and concentration, without the need for a specific reference standard of the analyte itself.[1][4][5]

Advantages of qNMR:
  • Primary Analytical Method: qNMR is recognized by pharmacopeias and can provide SI-traceable results, making it a gold standard for purity assessment.[6][7][8]

  • High Accuracy and Precision: When performed under optimized conditions, qNMR offers excellent accuracy and precision, with relative standard deviations typically below 1%.[9]

  • Structural Confirmation: A single qNMR experiment provides quantitative data while simultaneously confirming the chemical structure of the analyte, offering a two-fold validation.

  • Versatility: It is applicable to nearly any organic compound that can be dissolved in a suitable deuterated solvent.[5]

  • No Calibration Curve Required: Unlike chromatographic methods, qNMR does not necessitate the creation of a calibration curve, streamlining the analytical process.[5][10]

  • Non-Destructive: The sample can be recovered after analysis, which is particularly advantageous when dealing with precious or limited quantities of material.[10]

Limitations of qNMR:
  • Sensitivity: qNMR is generally less sensitive than chromatographic techniques like GC-FID or HPLC-UV.[11][12]

  • Instrumentation Cost: The initial investment and maintenance costs for high-field NMR spectrometers are substantial.[12]

  • Signal Overlap: In complex mixtures, resonance peaks from the analyte, impurities, and the internal standard may overlap, complicating accurate integration.[13]

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol outlines the key steps for the accurate purity determination of this compound using an internal standard method.

1. Materials and Instrumentation:

  • NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.[14]

  • Analyte: this compound sample.

  • Internal Standard (IS): Certified reference material of high purity (≥99%), such as Maleic Acid. The IS should be stable, non-volatile, and have signals that do not overlap with the analyte's signals.[6][13]

  • Deuterated Solvent: Chloroform-d (CDCl₃), ensuring both the analyte and IS are fully soluble.[13]

  • Equipment: High-precision analytical balance (readability of 0.01 mg or better), volumetric flasks, pipettes, and high-quality 5 mm NMR tubes.[15][16]

2. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of this compound and 5-8 mg of the internal standard (e.g., Maleic Acid) into a clean, dry vial. The goal is to achieve a molar ratio close to 1:1 to optimize integration accuracy.[3][13]
  • Record the weights with the highest possible precision.[5]
  • Add a precise volume (e.g., 0.7 mL) of CDCl₃ to the vial using a calibrated pipette.[16]
  • Ensure complete dissolution by vortexing or gentle sonication. A true, homogenous solution is critical for accurate results.[17]
  • Transfer the solution to a high-quality NMR tube.[17]

3. NMR Data Acquisition:

  • Insert the sample into the spectrometer and allow it to equilibrate to a stable temperature (e.g., 25 °C).[6]
  • Tune and match the probe for the sample.
  • Acquire the ¹H NMR spectrum using parameters optimized for quantification:
  • Pulse Angle: Use a 90° pulse for maximum signal excitation.[3]
  • Relaxation Delay (D1): This is the most critical parameter. Set D1 to at least 5 times the longest longitudinal relaxation time (T₁) of any proton being integrated (both analyte and IS). A conservative value of 30-60 seconds is often used to ensure full relaxation and avoid signal saturation.[13][14]
  • Number of Scans (NS): Acquire a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[13][18]

4. Data Processing and Purity Calculation:

  • Apply zero-filling and a gentle line-broadening function (e.g., 0.3 Hz) to improve the signal appearance.[18]
  • Carefully perform manual phase and baseline correction to ensure accurate integration.[3]
  • Integrate a well-resolved, non-overlapping signal from this compound (e.g., the triplet from the ethyl ester's CH₃ group) and a signal from the internal standard (e.g., the singlet from Maleic Acid's vinyl protons).
  • Calculate the purity using the following formula[3]:
qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve Analyte & IS in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum (Optimized D1, NS) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity Using Formula integrate->calculate result Final Purity (%) calculate->result

Caption: Workflow for qNMR Purity Assessment.

Comparison with Chromatographic Alternatives

While qNMR is a primary method, chromatographic techniques are workhorses in analytical labs for their high throughput and sensitivity.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for analyzing volatile and thermally stable compounds like this compound.[1][12] It separates components based on their boiling points and interactions with a stationary phase, and the FID provides high sensitivity for organic compounds.[19][20]

  • Key Advantages: High sensitivity and resolution for volatile impurities.[12] It is a reliable and cost-effective method for routine quality control.

  • Key Disadvantages: The sample must be volatile and thermally stable. It provides no structural information. Purity is often calculated by area percent, which assumes an identical response factor for all components, a potential source of inaccuracy.[21] Accurate quantification requires calibration with a reference standard.[19]

Typical GC-FID Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate.[1]

  • Instrumentation: Use a GC system with an FID and a capillary column (e.g., DB-5ms).[1]

  • Analysis: Inject the sample. Use a temperature program to separate the analyte from potential impurities. Purity is calculated based on the relative area of the main peak.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile separation technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1]

  • Key Advantages: Broad applicability. Can detect impurities that are not amenable to GC analysis.[1]

  • Key Disadvantages: Requires the analyte to possess a UV chromophore for detection. For β-keto esters like this compound, keto-enol tautomerism can lead to poor peak shapes, complicating quantification.[1] Like GC, it requires a reference standard for accurate quantification.

Typical HPLC-UV Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable mobile phase component (e.g., acetonitrile/water).

  • Instrumentation: Use an HPLC system with a UV detector and a reversed-phase column (e.g., C18).[1]

  • Analysis: Inject the sample and run a gradient elution to separate components. Quantification is performed against a calibration curve generated from a reference standard.

At a Glance: Comparative Performance Data

The table below summarizes the key performance metrics for the purity assessment of this compound using the three techniques. The data are illustrative and represent typical performance characteristics.

Parameter qNMR GC-FID HPLC-UV
Purity (Typical) >98%[12]>95%[12]>95%[12]
Accuracy & Precision Very HighHighHigh
Limit of Quantification (LOQ) ~0.1 - 0.5%[12]~0.01 - 0.05%[12]~0.01 - 0.05%[12]
Sample Throughput Moderate[12]HighHigh[12]
Structural Information Yes[12]NoNo
Analyte Reference Standard Not required for purityRequired for accurate assayRequired for accurate assay
Primary Method YesNoNo

Logical Comparison of Analytical Techniques

Comparison qNMR qNMR center Purity Analysis of This compound qNMR->center Primary Method Structural Info High Accuracy GC GC-FID GC->center High Sensitivity Volatile Compounds Routine QC HPLC HPLC-UV HPLC->center Broad Applicability Non-Volatile Impurities

Caption: Comparison of Analytical Techniques.

Senior Scientist's Perspective: Making the Right Choice

As a Senior Application Scientist, my guidance transcends simply listing pros and cons. The choice of analytical method is dictated by the purpose of the measurement.

  • For Definitive Purity Assignment and Reference Standard Characterization: qNMR is the unequivocal choice. Its status as a primary method provides a direct, SI-traceable measurement of purity that stands up to the highest regulatory scrutiny. The causality is clear: by comparing the molar response of the analyte to a certified standard, we bypass the assumptions of response factors inherent in other techniques. The ability to simultaneously confirm the structure is a self-validating feature that chromatographic methods lack.

  • For Routine Quality Control and Process Monitoring: GC-FID is often the most practical and efficient tool. Its high throughput and sensitivity are ideal for screening batches for known volatile impurities once the primary purity has been established by qNMR.

  • For Comprehensive Impurity Profiling: A multi-technique, or "orthogonal," approach is the most robust strategy.[12] Use qNMR to establish the absolute purity of the main component. Then, employ GC-FID to quantify volatile impurities and HPLC-UV to detect any non-volatile or thermally unstable species. This combination provides a complete and defensible purity profile.

References

  • Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

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  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]

  • JEOL Ltd. Let's try doing quantitative NMR. [Link]

  • YouTube. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

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  • ResearchGate. QNMR advantages and disadvantages over LC, UV-vis spectroscopy and Mass Spectroscopy?. [Link]

  • Science and Education Publishing. Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR). [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

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  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • CordenPharma. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. [Link]

  • PubMed. Determination of alpha-keto acids including phenylpyruvic acid in human plasma by high-performance liquid chromatography with chemiluminescence detection. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. [Link]

  • PubMed. Intracellular alpha-keto acid quantification by fluorescence-HPLC. [Link]

  • The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

  • RSC Publishing. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

  • DTIC. report documentation page. [Link]

  • Academia.edu. FE 315 INSTRUMENTAL ANALYSIS Gas Chromatography (GC). [Link]

  • Frontiers. qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. [Link]

  • PMC - NIH. Universal Quantitative NMR Analysis of Complex Natural Samples. [Link]

  • Science and Education Publishing. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. [Link]

  • ResearchGate. Rapid GC-FID quantification technique without authentic samples using predicted response factors. [Link]

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A Senior Application Scientist’s Guide to the Cross-Validation of Analytical Methods for Ethyl 2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical intermediates is not merely a procedural step but the foundation of product quality, safety, and efficacy. Ethyl 2-oxoheptanoate, a key building block in organic synthesis, demands robust analytical methods to ensure its purity and consistency. This guide provides an in-depth, objective comparison of the primary analytical techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The narrative that follows is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6] This guide moves beyond rote protocols to explain the causality behind experimental choices, ensuring each method is presented as a self-validating system.

The Analytical Challenge: Understanding this compound

This compound is an α-keto ester. Its chemical nature presents specific analytical considerations. While its volatility and thermal stability make it a good candidate for Gas Chromatography, the presence of the keto-enol tautomerism can pose a significant challenge for liquid chromatography methods, potentially leading to poor peak shapes if not properly addressed.[7] A comprehensive analytical strategy, therefore, requires a multi-faceted approach to accurately determine its purity and quantify impurities.

Gas Chromatography (GC-FID): The Workhorse for Volatile Analysis

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a cornerstone technique for the purity assessment of volatile and thermally stable compounds like this compound.[8] It excels at separating the main component from volatile impurities, such as residual solvents or by-products from synthesis.

Causality in GC Method Design

The choice of a nonpolar capillary column (e.g., DB-5ms) is deliberate; it separates compounds primarily based on their boiling points, which is effective for the homologous series of impurities often found in such samples. The oven temperature program is the critical variable. An initial low temperature ensures the separation of highly volatile components, while a controlled ramp to a higher temperature elutes the analyte and less volatile impurities within a reasonable timeframe, balancing resolution and efficiency.[9]

Experimental Protocol: GC-FID Purity Assay

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler.

  • Data acquisition and processing software.

Reagents:

  • High-purity solvent for dilution (e.g., Ethyl Acetate, GC grade).

  • This compound reference standard and sample.

Methodology:

  • System Suitability: Prepare a solution of the this compound reference standard. Make five replicate injections. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in ethyl acetate to a final concentration of approximately 1.0 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split mode, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.[8]

    • Detector Temperature (FID): 300°C

  • Analysis & Calculation: Inject the sample solution. Calculate purity based on the area percentage of the main peak relative to the total area of all integrated peaks.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Prep Dissolve Sample (1 mg/mL in Ethyl Acetate) Inject Inject 1 µL Prep->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for GC-FID Purity Assessment.

High-Performance Liquid Chromatography (HPLC-UV): Versatility and Challenges

HPLC is a highly versatile technique applicable to a broad range of compounds, including those that are non-volatile or thermally labile.[8] For this compound, which possesses a chromophore (the keto-ester moiety), UV detection is suitable.

Causality in HPLC Method Design

The primary challenge in the HPLC analysis of β-keto esters is the equilibrium between the keto and enol tautomers.[7] If the interconversion is slow relative to the chromatographic timescale, it can result in broad, split, or tailing peaks, compromising resolution and quantification. To overcome this, the mobile phase composition is critical. Using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can accelerate the interconversion, causing the two forms to elute as a single, sharp peak.[7] A gradient elution, starting with a higher aqueous content and ramping to a higher organic content, ensures that both polar and non-polar impurities can be resolved and eluted effectively.[10]

Experimental Protocol: HPLC-UV Purity Assay

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Autosampler and column oven.

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • Formic Acid, HPLC grade.

  • This compound reference standard and sample.

Methodology:

  • System Suitability: Prepare a reference solution and make five replicate injections. The %RSD for the peak area should be ≤ 2.0%, and the tailing factor for the main peak should be ≤ 1.5.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 40% B

      • 18.1-22 min: 40% B (Re-equilibration)

  • Analysis & Calculation: Inject the sample solution. Calculate purity based on the area percentage of the main peak. Specificity is demonstrated by the absence of interfering peaks from placebos or degradation products at the retention time of the analyte.[5][11]

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep Prepare Sample (0.5 mg/mL) & Acidified Mobile Phases Inject Inject 10 µL Prep->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for HPLC-UV Purity Assessment.

Quantitative NMR (qNMR): The Primary Method for Purity Assignment

Quantitative NMR (qNMR) is a primary ratio method of measurement that determines the purity of a substance without the need for an identical reference standard of the analyte.[8][12] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a unique analyte signal to the integral of a signal from a certified internal standard of known purity and weight, an absolute purity value can be calculated.[13]

Causality in qNMR Method Design

The choice of an internal standard is paramount for accuracy. It must be stable, non-volatile, have high purity, and possess signals that are well-resolved from any analyte signals. Maleic acid is often a suitable choice. For accurate quantification, the experiment must be acquired under conditions that ensure full relaxation of all relevant protons. This is achieved by using a long relaxation delay (D1), typically at least 5 times the longest spin-lattice relaxation time (T1) of the protons being integrated. This ensures the signal intensity is truly proportional to the number of nuclei.[8]

Experimental Protocol: ¹H qNMR Purity Assay

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • High-precision 5 mm NMR tubes.

  • Analytical balance.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Certified internal standard (e.g., Maleic Acid, >99.5% purity).

  • This compound sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial. Record weights precisely.

    • Dissolve the mixture in ~0.7 mL of CDCl₃ and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following key parameters:

    • Pulse Program: Standard single-pulse (e.g., zg30).

    • Relaxation Delay (D1): ≥ 30 seconds (to ensure full relaxation).

    • Number of Scans: 16-32 (for adequate signal-to-noise).

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved, unique signal from this compound (e.g., the methylene protons at ~3.4 ppm) and a signal from the internal standard (e.g., the olefinic protons of maleic acid at ~6.3 ppm).

  • Purity Calculation: The mass purity (P_analyte) is calculated using the following equation:

    Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the standard

qNMR_Workflow cluster_prep Precise Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation Prep Accurately Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Prep->Dissolve Acquire Acquire ¹H Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Process & Integrate Key Signals Acquire->Process Calculate Calculate Absolute Purity Process->Calculate

Sources

Benchmarking the efficiency of different catalysts for Ethyl 2-oxoheptanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-keto esters is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and specialty materials. Among these, Ethyl 2-oxoheptanoate is a valuable building block, and its efficient synthesis is a subject of considerable interest. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, offering a comprehensive overview of their performance based on experimental data. We will delve into the mechanistic intricacies of each catalytic approach, present detailed experimental protocols, and provide a comparative analysis to guide catalyst selection for specific research and development needs.

The Importance of Efficient Synthesis

Traditional methods for the synthesis of α-keto esters often rely on stoichiometric oxidants or multi-step procedures, which can be inefficient and generate significant waste. Catalytic methods offer a more sustainable and atom-economical alternative. The choice of catalyst is paramount, as it dictates the reaction's efficiency, selectivity, and overall viability. This guide will explore three major classes of catalysts: homogeneous, heterogeneous, and enzymatic systems.

Comparative Analysis of Catalytic Systems

The efficiency of a catalyst is determined by several key parameters, including yield, selectivity, turnover number (TON), and turnover frequency (TOF). The following table summarizes the performance of different catalytic systems for the synthesis of this compound and related α-keto esters. It is important to note that direct comparative studies for this compound are limited; therefore, data from analogous reactions are included to provide a broader perspective.

Catalyst SystemCatalyst TypeSubstrateOxidant/ReagentYield (%)Selectivity (%)Key AdvantagesKey DisadvantagesReference
Transition Metal Catalysts
Palladium-basedHomogeneousAryl halides, CO, Ethanol-Good to ExcellentHighBroad substrate scopeHigh cost, potential for metal contamination[1]
Cobalt-basedHomogeneousAryl halides, CO, Ethanol-GoodHighLower cost than palladiumHigh pressure of CO required[1]
Copper-basedHomogeneousAcetophenones, AlcoholsMolecular OxygenGoodGoodAbundant and cost-effective catalystLigands often required to enhance efficiency[2]
Vanadium-basedHomogeneousBenzylic alcoholsH₂O₂Good to ExcellentHighCompatible with a broad range of functional groupsH₂O₂ can lead to over-oxidation[2]
Zn(NO₃)₂/VOC₂O₄Homogeneousα-hydroxy acid estersMolecular OxygenUp to 99Up to 99Mild conditions, high conversion and selectivityCatalyst system complexity[1]
Heterogeneous Catalysts
Supported Pt nanoparticlesHeterogeneousα-hydroxy acids-HighHigh (selectively activates hydroxyl groups)Easy separation and recyclabilityPotential for leaching of metal[1]
Enzymatic Catalysts
Immobilized Lipase (e.g., Novozym 435)Heterogeneous (Biocatalyst)Hexanoic acid, Ethanol-~88-98HighMild reaction conditions, high selectivity, environmentally friendlySlower reaction rates, potential for enzyme inhibition[3]

Mechanistic Insights into Catalytic Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and catalyst design. Here, we explore the mechanisms of two prominent catalytic systems.

Transition Metal-Catalyzed Oxidation of Alcohols

The oxidation of the precursor alcohol, ethyl 2-hydroxyheptanoate, is a common and efficient route to this compound. Transition metal catalysts, particularly those based on palladium, copper, and vanadium, are effective for this transformation. The general mechanism involves the coordination of the alcohol to the metal center, followed by a β-hydride elimination to form the ketone product and a metal-hydride species. The catalyst is then regenerated by an oxidant, often molecular oxygen, in a subsequent step.

Transition_Metal_Catalyzed_Oxidation M_L_n M(L)n Catalyst Intermediate1 [M(L)n-Substrate] Complex M_L_n->Intermediate1 Substrate Ethyl 2-hydroxyheptanoate Substrate->Intermediate1 Coordination Product This compound Intermediate1->Product β-Hydride Elimination M_H M(L)n-H Intermediate1->M_H Regenerated_Catalyst Regenerated M(L)n M_H->Regenerated_Catalyst Oxidation Byproduct Reduced Oxidant (e.g., H₂O) M_H->Byproduct Oxidant Oxidant (e.g., O₂) Oxidant->Regenerated_Catalyst caption Fig. 1: Generalized mechanism for transition metal-catalyzed alcohol oxidation. Enzymatic_Esterification cluster_acylation Acylation Step cluster_esterification Esterification Step Enzyme Free Lipase Acyl_Enzyme_Complex Acyl-Enzyme Intermediate Enzyme->Acyl_Enzyme_Complex + Hexanoic Acid Hexanoic_Acid Hexanoic Acid Water Water Acyl_Enzyme_Complex->Water Release Ester_Enzyme_Complex [Ester-Enzyme] Complex Acyl_Enzyme_Complex->Ester_Enzyme_Complex + Ethanol Ethanol Ethanol Ester_Enzyme_Complex->Enzyme Regeneration Ethyl_Hexanoate Ethyl Hexanoate Ester_Enzyme_Complex->Ethyl_Hexanoate Release caption Fig. 2: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Fig. 2: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Experimental Protocols

To facilitate the practical application of the discussed catalytic systems, detailed experimental protocols for two representative methods are provided below.

Protocol 1: Homogeneous Catalytic Oxidation using a Copper-based System

This protocol is adapted from general procedures for the aerobic oxidation of alcohols catalyzed by copper complexes. [2] Materials:

  • Ethyl 2-hydroxyheptanoate

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • Acetonitrile (anhydrous)

  • Molecular sieves (4 Å)

  • Oxygen balloon

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add CuBr (5 mol%) and bpy (5.5 mol%).

  • Add activated molecular sieves to the flask.

  • Evacuate and backfill the flask with oxygen three times, then leave it under an oxygen balloon.

  • Add anhydrous acetonitrile to the flask via syringe.

  • Add Ethyl 2-hydroxyheptanoate (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature (or gentle heating, e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and molecular sieves.

  • Wash the celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This protocol is based on optimized conditions for the synthesis of ethyl hexanoate using Novozym 435 in a solvent-free system. [3] Materials:

  • Hexanoic acid

  • Ethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a temperature-controlled reaction vessel, combine hexanoic acid and ethanol in a molar ratio of 1:3.

  • Add Novozym 435 to the mixture (e.g., 2% by weight of the total substrates).

  • If desired, add molecular sieves to the reaction to shift the equilibrium towards the product.

  • Stir the mixture at a constant speed (e.g., 250 rpm) and maintain the temperature at 50 °C.

  • Monitor the reaction progress over time by taking aliquots and analyzing them by GC to determine the conversion to ethyl hexanoate.

  • Once the reaction has reached equilibrium or the desired conversion, stop the reaction.

  • Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and reused.

  • The liquid product can be purified by distillation to remove unreacted starting materials and obtain pure ethyl hexanoate.

Experimental Workflow for Catalyst Screening

A systematic approach is essential for the effective benchmarking of different catalysts. The following workflow outlines the key steps in a catalyst screening study.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization A Define Reaction Parameters (Substrate, Solvent, Temp.) B Select Candidate Catalysts (Homogeneous, Heterogeneous, Enzymatic) A->B C Perform Parallel Reactions B->C D Monitor Reaction Progress (TLC, GC, HPLC) C->D E Analyze Product Yield & Selectivity D->E F Calculate TON & TOF E->F G Identify Lead Catalyst(s) F->G H Optimize Reaction Conditions G->H H->C Iterate caption Fig. 3: A systematic workflow for benchmarking catalyst efficiency.

Fig. 3: A systematic workflow for benchmarking catalyst efficiency.

Conclusion

The synthesis of this compound can be achieved through various catalytic routes, each with its own set of advantages and limitations. Homogeneous transition metal catalysts offer high reactivity and yields but may pose challenges in terms of cost and product purification. [1]Heterogeneous catalysts, including supported metals and enzymes, provide the significant advantage of easy separation and recyclability, aligning well with the principles of green chemistry. [1][4]Enzymatic methods, in particular, stand out for their high selectivity and mild operating conditions, although reaction times may be longer. [3] The optimal choice of catalyst will ultimately depend on the specific requirements of the application, including cost considerations, scalability, and purity specifications. For fine chemical and pharmaceutical applications where high purity is paramount, a highly selective enzymatic or heterogeneous catalytic approach may be preferred. For large-scale industrial production, the cost-effectiveness and robustness of the catalyst will be critical factors. This guide provides the foundational knowledge and practical protocols to enable researchers and process chemists to make informed decisions in the selection and implementation of the most efficient catalytic system for their needs.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. Available at: [Link]

  • Homogeneous and heterogeneous photoredox-catalyzed hydroxymethylation of ketones and keto esters: catalyst screening, chemoselectivity and dilution effects - ResearchGate. Available at: [Link]

  • Which catalyst is more effective and efficient homogeneous or heterogeneous ones? : r/chemhelp - Reddit. Available at: [Link]

  • Asymmetric hydrogenation - Wikipedia. Available at: [Link]

  • Homogeneous & Heterogeneous Catalysts - A Level Chemistry - Save My Exams. Available at: [Link]

  • Transition Metal Based Catalysts in the Aerobic Oxidation of Alcohols - ResearchGate. Available at: [Link]

  • Ester synthesis by oxidative esterification - Organic Chemistry Portal. Available at: [Link]

  • Catalytic Conversion Of Alcohols To Aldehydes Or Ketones - Google Patents.
  • Direct ketone synthesis from primary alcohols and alkenes enabled by a dual photo/cobalt catalysis - Nature. Available at: [Link]

  • Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - MDPI. Available at: [Link]

  • Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM) - ResearchGate. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activities of Ethyl 2-Oxoheptanoate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the exploration of novel scaffolds for therapeutic intervention is a perpetual endeavor. Among these, α-keto esters, and specifically derivatives of ethyl 2-oxoheptanoate, represent a promising class of compounds with a wide spectrum of potential biological activities. This guide provides a comprehensive comparative study of these derivatives, synthesizing available data on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, empowering researchers to navigate this exciting area of drug discovery.

The Versatile Scaffold: Understanding this compound

This compound is a β-keto ester characterized by a seven-carbon chain with a ketone at the second position and an ethyl ester at the first. This structure serves as a versatile starting point for synthetic modifications, allowing for the introduction of various functional groups that can modulate its physicochemical properties and biological activity. The reactivity of the α-keto ester moiety makes it an interesting pharmacophore, capable of interacting with various biological targets.

Comparative Biological Activities of this compound Derivatives

While direct comparative studies on a wide range of this compound derivatives are emerging, we can extrapolate and compare potential activities based on existing literature on related keto esters and heptanoate derivatives. This section will explore the antimicrobial, anticancer, and anti-inflammatory potential of hypothetical derivatives.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of novel keto ester derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal strains[1][2]. The mechanism often involves the disruption of bacterial cell processes. Structure-activity relationship analyses suggest that modifications to the basic skeleton can significantly impact antimicrobial efficacy[1]. For instance, the introduction of aromatic or heterocyclic moieties can enhance activity.

Table 1: Comparative Antimicrobial Activity of Hypothetical this compound Derivatives

DerivativeModificationTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)
ED-1 UnsubstitutedStaphylococcus aureus>1008
ED-2 7-chloroStaphylococcus aureus3215
ED-3 7-phenylStaphylococcus aureus1622
ED-4 7-(4-nitrophenyl)Staphylococcus aureus828
ED-5 UnsubstitutedEscherichia coli>1006
ED-6 7-chloroEscherichia coli6412
ED-7 7-phenylEscherichia coli3218
ED-8 7-(4-nitrophenyl)Escherichia coli1624

Note: The data presented in this table is hypothetical and for illustrative purposes, based on trends observed in related keto ester studies.

Anticancer Activity

The anticancer potential of various ester derivatives has been a subject of intense research[3][4][5][6]. The cytotoxic effects are often evaluated against a panel of cancer cell lines. For instance, some derivatives have shown selective toxicity against human hepatoma cell lines without affecting normal cells[3]. The mechanism of action can involve the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.

Table 2: Comparative Cytotoxicity of Hypothetical this compound Derivatives against A549 Lung Carcinoma Cells

DerivativeModificationIC50 (µM)
ED-1 Unsubstituted85
ED-9 7-hydroxy62
ED-10 7-methoxy55
ED-11 7-phenoxy28
ED-12 7-(2-naphthyl)15

Note: The data presented in this table is hypothetical and for illustrative purposes, based on trends observed in related anticancer compounds.

Anti-inflammatory Activity

Heptanoate derivatives have been investigated for their anti-inflammatory properties[7][8]. Short-chain fatty acids and their esters can modulate inflammatory pathways, such as by inhibiting NF-κB transactivation[9]. The anti-inflammatory effects of cyclic diarylheptanoids have also been reported, suggesting that the heptanoate chain is a key structural feature for this activity[7].

Table 3: Comparative Anti-inflammatory Activity of Hypothetical this compound Derivatives

DerivativeModificationInhibition of NO Production (%) in LPS-stimulated Macrophages
ED-1 Unsubstituted15
ED-13 7-cyclohexyl35
ED-14 7-phenyl50
ED-15 7-(4-hydroxyphenyl)68
ED-16 7-(3,4-dimethoxyphenyl)75

Note: The data presented in this table is hypothetical and for illustrative purposes, based on trends observed in related anti-inflammatory agents.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for assessing the biological activities of this compound derivatives.

Synthesis of this compound Derivatives: A General Approach

The synthesis of α-keto esters can be achieved through various methods. A common approach involves the condensation of an appropriate acid chloride with a suitable nucleophile, followed by oxidation.

Starting Material (e.g., Heptanoyl Chloride) Starting Material (e.g., Heptanoyl Chloride) Reaction with Ethyl Lithioacetate Reaction with Ethyl Lithioacetate Starting Material (e.g., Heptanoyl Chloride)->Reaction with Ethyl Lithioacetate Nucleophilic Acyl Substitution Intermediate Adduct Intermediate Adduct Reaction with Ethyl Lithioacetate->Intermediate Adduct Oxidation (e.g., with Dess-Martin Periodinane) Oxidation (e.g., with Dess-Martin Periodinane) Intermediate Adduct->Oxidation (e.g., with Dess-Martin Periodinane) Oxidation This compound Derivative This compound Derivative Oxidation (e.g., with Dess-Martin Periodinane)->this compound Derivative cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis Stock Solution Stock Solution Serial Dilutions in 96-well plate Serial Dilutions in 96-well plate Stock Solution->Serial Dilutions in 96-well plate Standardized Bacterial Suspension Standardized Bacterial Suspension Inoculate Wells Inoculate Wells Standardized Bacterial Suspension->Inoculate Wells Incubate at 37°C Incubate at 37°C Inoculate Wells->Incubate at 37°C Read Plates for Turbidity Read Plates for Turbidity Incubate at 37°C->Read Plates for Turbidity Determine MIC Determine MIC Read Plates for Turbidity->Determine MIC Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Reagent Add MTT Reagent Treat with Compounds->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to their chemical structure. Based on the analysis of related compounds, several key SAR insights can be proposed:

  • Lipophilicity: Increasing the lipophilicity of the molecule, for instance, by introducing larger alkyl or aryl groups at the 7-position, can enhance membrane permeability and, consequently, antimicrobial and anticancer activity.

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, chloro) on an aromatic ring substituent can increase the electrophilicity of the α-keto group, potentially leading to stronger interactions with biological nucleophiles and enhanced activity.

  • Steric Factors: The size and shape of the substituents can influence how the molecule fits into the active site of a target enzyme or receptor. Bulky groups may either enhance or hinder activity depending on the specific target.

This compound Core This compound Core Lipophilicity Lipophilicity This compound Core->Lipophilicity Modification Electronic Effects Electronic Effects This compound Core->Electronic Effects Modification Steric Factors Steric Factors This compound Core->Steric Factors Modification Biological Activity Biological Activity Lipophilicity->Biological Activity Influences Electronic Effects->Biological Activity Influences Steric Factors->Biological Activity Influences

Caption: Key factors influencing the biological activity of derivatives.

Future Directions and Conclusion

The study of this compound derivatives is a field ripe with potential. Future research should focus on synthesizing a broader library of derivatives and conducting systematic in vitro and in vivo evaluations to establish definitive structure-activity relationships. Mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways involved in their biological effects.

References

  • Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. PubMed. [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. [Link]

  • Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. ResearchGate. [Link]

  • Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. PubMed. [Link]

  • New Norcantharidin Analogs: Synthesis and Anticancer Activity. PubMed. [Link]

  • Anti-oxidant and Anti-Inflammatory Cyclic Diarylheptanoids from Alnus japonica Stem Bark. PubMed. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC - NIH. [Link]

  • Ethyl 2-ethyl-3-oxoheptanoate | C11H20O3. PubChem. [Link]

  • Synthesis and Structure-Activity Relationship (SAR) of 2-Methyl-4-oxo-3-oxetanylcarbamic Acid Esters, a Class of Potent N-Acylethanolamine Acid Amidase (NAAA) Inhibitors. ResearchGate. [Link]

  • Novel Functional Sets of Lipid-Derived Mediators with Antiinflammatory Actions Generated from Omega-3 Fatty Acids via Cyclooxygenase 2–Nonsteroidal Antiinflammatory Drugs and Transcellular Processing. ResearchGate. [Link]

  • Synthesis of Ethylphosphonate Curcumin Mimics: Substituents Allow Switching Between Cytotoxic and Cytoprotective Activities. MDPI. [Link]

  • In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. PubMed. [Link]

  • Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate. ResearchGate. [Link]

  • Phytochemical Characterization and In Vitro Anti-Inflammatory Evaluation in RAW 264.7 Cells of Jatropha cordata Bark Extracts. MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PMC - NIH. [Link]

  • Design, Synthesis, and Biological Evaluations of 2,5-Diaryl-2,3-dihydro-1,3,4-oxadiazoline Analogs of Combretastatin-A4. ResearchGate. [Link]

  • Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin. PMC - NIH. [Link]

  • Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. PMC - NIH. [Link]

  • Short-Chain Fatty Acids (Except Hexanoic Acid) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells. MDPI. [Link]

  • Ethyl 7-chloro-2-oxoheptanoate | C9H15ClO3. PubChem. [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 2-Oxoheptanoate: An Analysis of Reaction Kinetics and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 2-oxoheptanoate, an α-keto ester, is a valuable building block in the synthesis of various complex organic molecules and pharmaceutical agents. The selection of a synthetic route is a critical decision, governed by factors such as yield, purity, scalability, and cost. A fundamental understanding of the reaction kinetics associated with each method provides the causal framework for process optimization and control.

This guide offers an in-depth comparison of three primary methodologies for the synthesis of this compound. We will move beyond simple procedural descriptions to analyze the underlying kinetics and mechanistic principles that dictate the success and efficiency of each approach. This analysis is designed to empower chemists to make informed, field-proven decisions for their specific synthetic challenges.

Comparative Analysis of Synthesis Methods

The choice of a synthetic pathway is a multi-faceted decision. The following table summarizes key performance and kinetic parameters for the three discussed methods, providing a high-level overview to guide selection based on laboratory or industrial needs.

ParameterMethod 1: Grignard ReactionMethod 2: Crossed Claisen CondensationMethod 3: Oxidation of α-Hydroxy Ester
Primary Reactants Pentylmagnesium bromide, Diethyl oxalateEthyl pentanoate, Diethyl carbonate/oxalateEthyl 2-hydroxyheptanoate, Oxidizing agent
Key Kinetic Driver Nucleophilic attack of Grignard reagentEnolate formation and subsequent nucleophilic acyl substitutionHydride abstraction or formation of an active oxidant-alcohol adduct
Typical Reaction Time 1-5 hours4-12 hours1-4 hours
Temperature Control Critical; cryogenic (-78°C to 0°C) required to minimize side reactionsModerate; often requires reflux, but initial enolate formation may be at lower temperaturesMethod-dependent; Swern (-78°C), PCC (Room Temp), Catalytic (Elevated Temp)
Selectivity Moderate to high; susceptible to double additionLow to moderate; risk of self-condensation and other byproductsHigh; generally clean conversion to the ketone
Typical Yield 60-80% (highly condition-dependent)40-60% (purification is challenging)>90% (for the oxidation step)
Scalability Challenging due to cryogenic needs and Grignard reagent handlingModerate; requires strict anhydrous conditions and strong base handlingGood; catalytic and milder methods are highly scalable
Primary Side Reactions Formation of tertiary alcohol via double additionSelf-condensation of ethyl pentanoate; reactions involving the enolate of the productOver-oxidation (method-dependent); formation of mixed thioacetals (Swern)

Method 1: Synthesis via Grignard Reaction

The addition of an organomagnesium halide to diethyl oxalate is a direct and versatile route for creating the carbon skeleton of α-keto esters.[1] This method's success hinges on precise control over reaction kinetics to favor the desired mono-addition product.

Mechanistic and Kinetic Insights

The reaction proceeds via the nucleophilic attack of the pentylmagnesium bromide on one of the electrophilic carbonyl carbons of diethyl oxalate. This initial attack is the rate-determining step. The resulting tetrahedral intermediate rapidly collapses, eliminating an ethoxide anion to form this compound.

A significant kinetic challenge is the competing secondary reaction: the Grignard reagent can attack the newly formed and highly reactive ketone moiety of the product.[1][2] Since ketones are generally more reactive towards Grignard reagents than esters, this subsequent reaction can be faster than the initial one, leading to the formation of a tertiary alcohol byproduct.[2]

To ensure the synthesis is trustworthy and self-validating, kinetic control is paramount. The following experimental choices are rooted in this principle:

  • Cryogenic Temperatures (-78°C to -10°C): Lowering the temperature significantly reduces the rate of the second addition reaction more than the first, thereby increasing selectivity for the desired α-keto ester.[3][4]

  • Inverse Addition: Slowly adding the Grignard reagent to a solution containing an excess of diethyl oxalate maintains a low instantaneous concentration of the nucleophile, statistically favoring the reaction with the abundant starting material over the product.[1]

  • Anhydrous Conditions: The Grignard reagent is a powerful base and will be quenched by any protic source, such as water. All glassware must be flame-dried, and anhydrous solvents are essential for the reaction to proceed.

A Pentyl-MgBr + Diethyl Oxalate B Tetrahedral Intermediate A->B Nucleophilic Attack (Rate-Determining Step) D Tertiary Alcohol (Byproduct) C This compound (Product) B->C Collapse & Elimination of EtO- C->D Second Nucleophilic Attack (Undesired Side Reaction) cluster_main Desired Pathway cluster_side Side Reaction A Ethyl Pentanoate B Enolate of Ethyl Pentanoate A->B Deprotonation (NaOEt) D Tetrahedral Intermediate B->D Nucleophilic Attack G Self-Condensation Product B->G Nucleophilic Attack C Diethyl Carbonate (Electrophile) E Product: This compound D->E Elimination of EtO- F Ethyl Pentanoate (Electrophile) A Ethyl 2-Hydroxyheptanoate C Intermediate Complex (Alkoxysulfonium salt or Chromate ester) A->C Adduct Formation B Activated Oxidant (e.g., Swern or PCC) D This compound C->D Base-mediated Elimination (Rate-Determining Step) E Reduced Byproducts C->E

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific research and pharmaceutical development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-oxoheptanoate, emphasizing the causality behind each procedural choice to foster a culture of safety and responsibility.

Part 1: Hazard Assessment and Classification

The foundational step in any chemical disposal procedure is a thorough hazard assessment. Based on data from analogous compounds such as ethyl heptanoate and ethyl 3-oxoheptanoate, we can infer the likely characteristics of this compound.

Hazardous Waste Determination:

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4][5]

  • Ignitability: The flash point for ethyl heptanoate is 66.11 °C (151.00 °F) and for ethyl 3-oxoheptanoate is 86 °C.[6][7] Both are above the U.S. Environmental Protection Agency (EPA) threshold of 60°C (140°F) for ignitable hazardous waste.[4][5] While the exact flashpoint of this compound is not documented, it is prudent to handle it as a combustible liquid.

  • Corrosivity: As an organic ester, it is not expected to be corrosive (i.e., have a pH ≤ 2 or ≥ 12.5).[1][5]

  • Reactivity: Organic esters are generally not considered reactive under normal conditions.[1][5]

  • Toxicity: GHS classifications for the related compound, Ethyl 7-chloro-2-oxoheptanoate, indicate it may be harmful if swallowed and can cause skin and eye irritation.[8][9] Therefore, it is reasonable to handle this compound as a substance with potential toxicity.

Property Inferred Value/Characteristic Source (Analogous Compounds)
Physical State Liquid[7]
Flash Point Likely > 60 °C (140 °F)[6][7]
Toxicity Potential for oral toxicity, skin and eye irritation[8][9]
RCRA Classification Treat as Hazardous Waste (Toxicity)[1][5]
Part 2: Segregation and Storage of this compound Waste

Proper segregation is a critical step to prevent dangerous chemical reactions within waste containers.[10][11][12]

Core Principle: Never mix incompatible waste streams.[11]

Disposal_Workflow A Generate this compound Waste B Segregate into a Labeled, Non-Halogenated Organic Waste Container A->B C Store in a Designated Satellite Accumulation Area (SAA) B->C D Container is Full or Accumulation Time Limit Reached C->D E Contact Environmental Health & Safety (EHS) for Waste Pickup D->E F EHS Transports for Proper Disposal (e.g., Incineration) E->F

Caption: Step-by-step disposal workflow for this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Accumulation: Collect waste this compound in your labeled, segregated container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Request Pickup: Once the container is full, or if it has been in accumulation for the maximum time allowed by your institution (typically 90-180 days), contact your EHS office to schedule a waste pickup. [11]3. Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and local regulations. Accurate documentation is a legal requirement.

  • Final Disposal Method: The most common and environmentally responsible disposal method for non-halogenated organic solvents is incineration at a licensed hazardous waste facility. [11]This process destroys the chemical, preventing its release into the environment.

Empty Container Disposal:

Even "empty" containers that held this compound must be handled correctly.

  • Triple Rinsing: For containers that held acutely toxic chemicals, triple rinsing is required. While the acute toxicity of this compound is not fully established, it is good practice to triple rinse the container with a suitable solvent (e.g., ethanol or acetone). [12]2. Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste in your non-halogenated organic waste container. [12]Subsequent rinsates may also need to be collected, depending on local regulations.

  • Defacing and Disposal: Once thoroughly rinsed and air-dried, deface or remove the original chemical label. The container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies. [12] By adhering to these detailed procedures, you contribute to a robust safety culture and ensure that your vital research and development activities are conducted with the utmost responsibility for personal safety and environmental stewardship.

References

  • RCRA Characteristic Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Understanding RCRA Waste Characterization. (n.d.). AMI Environmental. Retrieved from [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. (2025, June 30). Lion Technology Inc. [Video]. YouTube. Retrieved from [Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document. (2009, October). U.S. Environmental Protection Agency. Retrieved from [Link]

  • RCRA 101 Part 3: Listed and Characteristic Wastes. (n.d.). New Pig Corporation. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Incompatible chemicals in waste containers. (2017, August 2). Johns Hopkins University. Retrieved from [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. (2019, November 25). University of Pennsylvania. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • EPA's Chemical Compatibility Chart. (1980, April). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA's Chemical Compatibility Chart. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Incompatibility Table and Storage Recommendations. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Chemical Incompatibility Chart. (n.d.). Princeton University. Retrieved from [Link]

  • Ethyl 7-chloro-2-oxoheptanoate | C9H15ClO3 | CID 3018793. (n.d.). PubChem. Retrieved from [Link]

  • ethyl heptanoate, 106-30-9. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 2-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a professional in drug development and scientific research, your safety, and the integrity of your work, are paramount. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling Ethyl 2-oxoheptanoate. The procedures outlined below are designed to create a self-validating system of safety, ensuring each step reinforces a safe laboratory environment. This goes beyond a simple checklist, explaining the causality behind each recommendation to build a deep, working knowledge of chemical safety.

Hazard Assessment: Understanding this compound

Before handling any chemical, a thorough understanding of its potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound was not located, a proxy substance, Ethyl 7-chloro-2-oxoheptanoate, provides critical insights into the likely hazard profile. Esters and ketones in this class are generally considered irritants and may be harmful if improperly handled.[1][2]

Based on data for a structurally similar compound, the primary hazards are summarized below[2]:

Hazard ClassificationDescriptionRecommended Action
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[2]Avoid ingestion and inhalation. Handle in a well-ventilated area, preferably a chemical fume hood.
Skin Irritation Causes skin irritation.[2]Avoid direct skin contact by wearing appropriate gloves and a lab coat.[2]
Eye Irritation Causes serious eye irritation.[2]Wear safety goggles to prevent splashes or contact with vapors.[2]
Respiratory Irritation May cause respiratory irritation.[2]Use in a well-ventilated area. If ventilation is insufficient, respiratory protection is necessary.
Flammability Organic esters are often flammable.[1]Keep away from open flames, hot surfaces, and other sources of ignition.[3]

This assessment forms the logical foundation for the specific PPE selections that follow. The core principle is to establish multiple barriers between you and the chemical hazard.

Core PPE Protocol: A Multi-Layered Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any given task in the laboratory.[4][5][6] The following protocol meets and exceeds these baseline requirements for handling this compound.

A. Eye and Face Protection: The First Line of Defense

  • Mandatory Equipment: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in a laboratory where chemical hazards are present.[7]

  • Enhanced Protection: Due to the risk of serious eye irritation from splashes, it is strongly recommended to use indirectly vented chemical splash goggles.[6]

  • High-Risk Operations: When handling larger volumes (>100 mL) or when there is a significant splash hazard, a face shield must be worn in addition to safety goggles.[6][7] Goggles protect from splashes, while the face shield protects the entire face.

B. Hand Protection: Preventing Dermal Absorption

OSHA standard 29 CFR 1910.138 requires appropriate hand protection when hands are exposed to hazards like skin absorption of harmful substances.[4][8]

  • Glove Selection: Nitrile gloves are the standard choice for incidental contact with many organic chemicals.[6] However, for prolonged handling or immersion, it is crucial to consult a glove manufacturer's compatibility chart for specific breakthrough times for esters.

  • Best Practices:

    • Inspection: Always inspect gloves for tears or punctures before use.

    • Double Gloving: For tasks with a higher risk of exposure, wearing a second pair of nitrile gloves provides an additional layer of protection.[7]

    • Immediate Removal: If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before putting on a new glove.[7]

Glove TypeApplicationRationale
Nitrile Gloves Standard handling, small quantitiesGood general resistance to a range of chemicals.
Double Nitrile Gloves Handling larger quantities, risk of splashIncreased protection against tears and rapid permeation.[7]
Heavy-Duty/Reusable Gloves Spill cleanup, prolonged contactOffer longer protection but must be decontaminated and inspected before each reuse.[7]

C. Body Protection: Shielding Against Contamination

A buttoned, knee-length lab coat is the minimum requirement for body protection.[7] For procedures with a high splash potential, such as transferring large quantities, supplement the lab coat with a chemical-resistant apron.

D. Respiratory Protection: Ensuring Safe Air

Engineering controls, specifically a certified chemical fume hood, are the primary method for controlling inhalation exposure. All procedures involving this compound should be performed within a fume hood.

  • When Respirators are Required: In the event of a large spill outside of a fume hood or if engineering controls are not sufficient, respiratory protection is necessary.[6]

  • Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the appropriate choice.[9][10][11] A full-face respirator offers the added benefit of eye protection.[2]

Operational Workflow: A Self-Validating Safety System

This workflow integrates safety checks into the experimental process, ensuring that protocols are followed consistently.

A. Pre-Operation Safety Check Before beginning, verify:

  • Location of the nearest safety shower and eyewash station.

  • Availability of all required PPE in the correct sizes.

  • Certification status and proper function of the chemical fume hood.

  • The chemical waste container is properly labeled and has adequate volume.

B. PPE Donning & Doffing Sequence The order of putting on and taking off PPE is critical to prevent cross-contamination.

PPE Donning (Putting On) Workflow

G cluster_prep Preparation a 1. Lab Coat b 2. Respiratory Protection (if required) a->b c 3. Eye & Face Protection (Goggles/Face Shield) b->c d 4. Gloves c->d

Caption: Sequence for properly donning PPE before handling chemicals.

PPE Doffing (Removal) Workflow

G cluster_removal Removal (Exit Procedure) e 1. Gloves (Contaminated) f 2. Face Shield/Goggles e->f g 3. Lab Coat f->g h 4. Respiratory Protection (if used) g->h i 5. Wash Hands Thoroughly h->i

Caption: Sequence for safely removing PPE to prevent self-contamination.

Decontamination and Disposal Plan

Safe disposal is a critical final step in the chemical handling process. Organic esters should not be disposed of down the sink.[12]

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a designated, properly labeled hazardous waste container.[13][14] The container should be kept closed when not in use.[13]

  • Solid Waste: Contaminated solid waste, such as used gloves, paper towels, and weighing papers, must be disposed of in a designated solid hazardous waste container.[15] Do not dispose of this waste in the regular trash.

  • Spill Cleanup: For small spills (<50 mL) within a fume hood, absorb the material onto an inert absorbent like vermiculite or cat litter.[12] Scoop the absorbed material into a sealed container for disposal as hazardous waste.[12]

  • Container Management: Waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of their chemical constituents.[14]

By adhering to this comprehensive guide, you establish a robust safety framework that protects you, your colleagues, and the integrity of your research.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. University of Washington. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health. Retrieved from [Link]

  • Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) Toolkit - OneLab REACH. Retrieved from [Link]

  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • University of Louisville. (2024, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]

  • Shiva K Rastogi Lectures. (2022, October 17). Chemical Waste Identification Classification and Proper Disposal [Video]. YouTube. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.